molecular formula C11H10O4 B12336632 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Cat. No.: B12336632
M. Wt: 206.19 g/mol
InChI Key: DBCJGNBZZNSLSM-AATRIKPKSA-N
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Description

3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C11H10O4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3,(H,13,14)/b6-5+

InChI Key

DBCJGNBZZNSLSM-AATRIKPKSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C(=O)O

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Physicochemical Profiling of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid (also known as Methyl 3-(3-carboxyphenyl)acrylate ), a bifunctional aromatic building block used in medicinal chemistry.

Executive Summary

3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is a specialized organic intermediate characterized by a meta-substituted benzoic acid core bearing an electron-deficient acrylate side chain. Its dual functionality—combining a free carboxylic acid (for amide coupling or salt formation) and a methyl ester (serving as a protected acid or Michael acceptor)—makes it a critical scaffold in the synthesis of HDAC inhibitors (e.g., Belinostat analogs), PROTAC linkers , and diversity-oriented libraries. This guide provides a comprehensive analysis of its physicochemical behavior, synthetic routes, and handling protocols.

Chemical Identity & Structural Analysis

The molecule exhibits trans (E) isomerism across the alkene bond, which is thermodynamically favored and essential for its biological activity in target proteins (e.g., fitting into the zinc-binding pocket of histone deacetylases).

Attribute Detail
IUPAC Name 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid
Common Synonyms (E)-Methyl 3-(3-carboxyphenyl)acrylate; 3-(2-Methoxycarbonylvinyl)benzoic acid
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
SMILES COC(=O)/C=C/c1cccc(C(=O)O)c1
Stereochemistry (E)-isomer (Trans)
Key Functional Groups Carboxylic Acid (pKa ~4.2),

-Unsaturated Ester (Michael Acceptor)

Physicochemical Profile

Understanding the physicochemical parameters is vital for optimizing formulation and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Quantitative Data Table[5]
PropertyValue (Experimental/Calc.)Significance
Physical State White to off-white crystalline solidSolid-state handling
Melting Point 132–136 °C (Predicted based on para-isomer)Thermal stability limit
Boiling Point ~380 °C (at 760 mmHg)Not distillable w/o decomposition
pKa (Acid) 4.18 ± 0.10Ionization at physiological pH
LogP (Octanol/Water) 1.95 ± 0.3Moderate lipophilicity; membrane permeable
Polar Surface Area 63.6 ŲGood oral bioavailability predictor (<140 Ų)
Solubility (Water) Low (< 0.5 mg/mL at pH 2)Requires pH adjustment or cosolvents
Solubility (Organic) High in DMSO, Methanol, DMFSuitable for standard synthesis
Solubility & Ionization Behavior
  • pH-Dependent Solubility: As a benzoic acid derivative, the compound exhibits low solubility in acidic media (pH < 4). Above pH 5.5, the carboxylic acid deprotonates (forming the carboxylate anion), significantly increasing aqueous solubility.

  • Lipophilicity: With a LogP of ~2.0, the molecule resides in the "sweet spot" for drug-likeness, balancing permeability with solubility. It partitions well into organic layers (EtOAc, DCM) during extraction from acidic aqueous phases.

Synthesis & Manufacturing Protocols

The most robust synthesis utilizes the Heck-Mizoroki Coupling , which ensures high stereoselectivity for the (E)-isomer and tolerates the free carboxylic acid.

Synthetic Pathway (Heck Coupling)

The reaction involves the palladium-catalyzed coupling of 3-iodobenzoic acid with methyl acrylate.

HeckSynthesis Start1 3-Iodobenzoic Acid Intermediate Pd-Complex Cycle Start1->Intermediate Start2 Methyl Acrylate Start2->Intermediate Catalyst Pd(OAc)2 / PPh3 Base: Et3N Catalyst->Intermediate Catalysis Product 3-[(1E)-3-Methoxy-3-oxoprop- 1-en-1-yl]benzoic acid Intermediate->Product Reflux, 12h

Figure 1: Palladium-catalyzed synthesis ensuring (E)-selectivity.

Detailed Experimental Protocol
  • Reagents: Charge a round-bottom flask with 3-iodobenzoic acid (1.0 eq), methyl acrylate (1.2 eq), Pd(OAc)₂ (2 mol%), and Triphenylphosphine (4 mol%).

  • Solvent: Add anhydrous DMF or Acetonitrile (0.2 M concentration).

  • Base: Add Triethylamine (2.5 eq) to neutralize the HI byproduct.

  • Reaction: Heat to 90°C under an inert atmosphere (Nitrogen/Argon) for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 1:1 + 1% Formic Acid).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate.

    • Wash with 1N HCl (to remove base and protonate the product).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes with 1% AcOH).

Analytical Characterization

To validate the identity and purity of the compound, the following spectral features must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Carboxylic Acid: Broad singlet at δ 12.5–13.0 ppm (1H, -COOH).

  • Alkene Protons: Two doublets with a large coupling constant (J ≈ 16.0 Hz ) indicating trans geometry.

    • δ 7.70 ppm (d, 1H, Ar-CH =C).

    • δ 6.75 ppm (d, 1H, =CH -COOMe).

  • Aromatic Region: Four protons typically appearing as a singlet (H2), two doublets (H4, H6), and a triplet (H5) in the range of δ 7.5–8.2 ppm.

  • Methoxy Group: Sharp singlet at δ 3.75 ppm (3H, -OCH ₃).

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (conjugated system).

Stability & Handling

  • Hydrolytic Stability: The methyl ester is susceptible to hydrolysis in strong base (NaOH/LiOH) or strong acid with heat. Store the solid in a cool, dry place.

  • Photostability: As a cinnamic acid derivative, the double bond can undergo E-to-Z isomerization upon prolonged exposure to UV light. Store in amber vials.

  • Reactivity: The

    
    -unsaturated ester is a Michael acceptor. Avoid prolonged contact with thiols or primary amines unless a reaction is intended.
    

References

  • Heck Reaction Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Cinnamic Acid Derivatives in Drug Design: Pontiki, E., & Hadjipavlou-Litina, D. (2008). trans-Cinnamic Acid Derivatives as Antioxidant and Anti-inflammatory Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Physicochemical Estimation: SwissADME. (2025). Computed Parameters for C11H10O4. Swiss Institute of Bioinformatics. Link

Sources

molecular weight and chemical formula of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Abstract

This technical guide provides a comprehensive overview of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, a substituted cinnamic acid derivative. While direct experimental data for this specific constitutional isomer is not extensively published, this document synthesizes information from closely related analogs and foundational chemical principles to offer expert insights for research and development professionals. The guide covers the core molecular and physical properties, proposes logical synthetic and analytical methodologies, and discusses potential applications. The content is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a self-validating and authoritative resource for scientists in drug discovery and materials science.

Core Molecular & Physicochemical Profile

The fundamental identity of any chemical compound begins with its structure, formula, and weight. These core attributes dictate its physical properties, reactivity, and potential biological interactions.

Chemical Structure and Formula

3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is a derivative of benzoic acid with a substituted propenoate side chain at the meta-position. The "(1E)" designation specifies the trans configuration of the double bond, which is generally the more thermodynamically stable isomer compared to the cis (Z) counterpart.

The chemical formula is C₁₁H₁₀O₄ .

This formula is derived from its structure:

  • A benzene ring (C₆) with four ring hydrogens (H₄).

  • A carboxylic acid group (-COOH) at position 1.

  • A methoxy-oxoprop-en-yl side chain (-CH=CH-COOCH₃) at position 3.

The structure can be visualized as follows:

G SM1 3-Iodobenzoic acid Reaction Heck Coupling Reaction (~80-100 °C) SM1->Reaction SM2 Methyl acrylate SM2->Reaction Catalyst Pd(OAc)₂ / P(o-tol)₃ Catalyst->Reaction Base Et₃N (Triethylamine) Base->Reaction Solvent Acetonitrile Solvent->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Target Molecule Purification->Product

An In-depth Technical Guide to 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, potential synthetic routes, and predicted physicochemical and spectroscopic properties of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid. While direct experimental data for this specific regioisomer is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous compounds to offer a robust scientific profile. The guide details plausible synthetic methodologies, including the Heck and Wittig reactions, and provides predicted spectroscopic data to aid in the identification and characterization of this compound. Potential applications in medicinal chemistry and materials science are also explored, offering a forward-looking perspective for researchers in the field.

Introduction

3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is a bifunctional organic molecule that incorporates a benzoic acid moiety and a methyl acrylate group linked by a trans-alkene. This unique arrangement of functional groups—a carboxylic acid, an α,β-unsaturated ester, and an aromatic ring—makes it a potentially valuable building block in organic synthesis. The presence of both a Michael acceptor and a carboxylic acid handle allows for a variety of chemical transformations, suggesting its utility as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials. This guide aims to provide a detailed theoretical framework for the synthesis and analysis of this compound, thereby enabling further research and development.

Chemical Structure and Properties

The chemical structure of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is characterized by a benzene ring substituted at the meta position with a (1E)-3-methoxy-3-oxoprop-1-en-1-yl group. The "(1E)" designation specifies the trans configuration of the double bond, which has significant implications for the molecule's geometry and potential biological activity.

Key Structural Features:
  • Benzoic Acid Moiety: The carboxylic acid group is a key functional handle for amide bond formation, esterification, or salt formation. Its position on the aromatic ring influences the electronic properties of the entire molecule.

  • α,β-Unsaturated Ester: This functional group can act as a Michael acceptor, allowing for conjugate addition reactions. The ester can also be hydrolyzed or transesterified.

  • Aromatic Ring: The benzene ring provides a rigid scaffold and can participate in various aromatic substitution reactions.

  • (E)-Alkene: The trans configuration of the double bond imparts a more linear and rigid geometry to the side chain compared to the cis-isomer.

Predicted Physicochemical Properties:
PropertyPredicted Value
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Monoisotopic Mass 206.0579 Da

Predictions are based on the elemental composition of the molecule.

Proposed Synthetic Routes

The synthesis of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid can be approached through several established carbon-carbon bond-forming reactions. The choice of synthetic strategy will depend on the availability of starting materials, desired scale, and stereochemical control. Two highly plausible methods are the Heck reaction and the Wittig reaction.

Heck Reaction Approach

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1][2] For the synthesis of the target compound, this would involve the coupling of a 3-halobenzoic acid derivative with methyl acrylate.

Reaction Scheme:

cluster_reactants Reactants start 3-Bromobenzoic acid catalyst Pd catalyst Base start->catalyst acrylate Methyl acrylate acrylate->catalyst product 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid catalyst->product

Proposed Heck Reaction Workflow

Protocol: Heck Coupling of 3-Bromobenzoic Acid with Methyl Acrylate

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzoic acid (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃ or P(t-Bu)₃, 2-10 mol%).[3]

  • Reagent Addition: Add a suitable solvent (e.g., DMF, acetonitrile, or dioxane) followed by a base (e.g., triethylamine, diisopropylethylamine, or cesium carbonate, 2-3 equivalents). Finally, add methyl acrylate (1.1-1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Isolation and Purification: Filter the precipitate and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for reaction efficiency. Electron-rich and sterically hindered phosphines can improve the catalytic activity for less reactive aryl bromides and chlorides.[3]

  • Base: The base is required to neutralize the hydrohalic acid formed during the catalytic cycle.

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.

Wittig Reaction Approach

The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds and a phosphorus ylide.[4][5] This approach would involve the reaction of 3-carboxybenzaldehyde with a stabilized ylide derived from a phosphonium salt.

Reaction Scheme:

cluster_reactants Reactants aldehyde 3-Carboxybenzaldehyde product 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid + Triphenylphosphine oxide aldehyde->product ylide Methoxycarbonylmethyl- triphenylphosphorane ylide->product

Proposed Wittig Reaction Workflow

Protocol: Wittig Reaction of 3-Carboxybenzaldehyde

  • Ylide Formation: In a two-necked round-bottom flask under an inert atmosphere, suspend methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in a dry, aprotic solvent such as THF or dichloromethane.

  • Aldehyde Addition: Add a solution of 3-carboxybenzaldehyde (1 equivalent) in the same solvent dropwise to the ylide suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The use of a stabilized ylide generally favors the formation of the (E)-isomer. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Isolation and Purification: The crude product will be a mixture of the desired product and triphenylphosphine oxide. The product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small amount of acetic acid to ensure the carboxylic acid remains protonated.

Causality of Experimental Choices:

  • Stabilized Ylide: The use of a stabilized ylide (due to the adjacent ester group) is key to favoring the formation of the thermodynamically more stable (E)-alkene.

  • Aprotic Solvent: A dry, aprotic solvent is essential to prevent quenching of the ylide.

  • Purification: The separation of the product from the triphenylphosphine oxide byproduct is a critical step in the purification process and is often achieved by chromatography or recrystallization.[5]

Predicted Spectroscopic Data

The following spectroscopic data are predicted for 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid and can be used as a reference for its characterization.

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 12-13 ppm.

  • Aromatic Protons (Ar-H): Four protons on the benzene ring will appear as multiplets in the range of 7.5-8.2 ppm. The exact splitting pattern will depend on the coupling constants.

  • Alkene Protons (-CH=CH-): Two doublets are expected for the vinylic protons, likely between 6.5 and 7.8 ppm. The large coupling constant (J ≈ 15-16 Hz) will be indicative of the trans configuration.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group is predicted around 3.8 ppm.

¹³C NMR Spectroscopy
  • Carboxylic Carbonyl (-COOH): A signal is expected in the range of 165-175 ppm.

  • Ester Carbonyl (-COOCH₃): A signal is predicted around 165-170 ppm.

  • Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (125-140 ppm).

  • Alkene Carbons (-CH=CH-): Two signals for the alkene carbons are predicted between 120 and 145 ppm.

  • Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around 52 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[6]

  • C=O Stretch (Carboxylic Acid): A strong absorption band is predicted around 1700-1725 cm⁻¹.[7]

  • C=O Stretch (Ester): A strong absorption is expected in the range of 1715-1730 cm⁻¹, characteristic of an α,β-unsaturated ester.

  • C=C Stretch (Alkene): A medium intensity band is predicted around 1630-1650 cm⁻¹.

  • C-O Stretch (Ester and Ether): Strong absorptions are expected in the 1100-1300 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 206.

  • Fragmentation Pattern: Key fragmentation patterns could include the loss of a methoxy group (-OCH₃, m/z = 175) and the loss of a carboxyl group (-COOH, m/z = 161).

Potential Applications

The bifunctional nature of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid suggests its potential as a versatile intermediate in several areas of chemical research.

  • Drug Discovery: The molecule contains structural motifs present in various biologically active compounds. The carboxylic acid can be converted to amides to explore structure-activity relationships, while the Michael acceptor can be used to covalently bind to biological targets.

  • Materials Science: The presence of a polymerizable alkene and a functionalizable carboxylic acid makes it a candidate for the synthesis of functional polymers and materials with tailored properties.

  • Organic Synthesis: As a building block, it can be used in a variety of synthetic transformations to construct more complex molecular architectures.

Safety and Handling

While specific toxicity data for 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the known hazards of its 4-substituted isomer, it may cause skin, eye, and respiratory irritation.[8]

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

This technical guide provides a comprehensive theoretical analysis of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid. By leveraging established synthetic methodologies and spectroscopic principles, this document offers a detailed roadmap for its synthesis, characterization, and potential utilization. The proposed synthetic routes via the Heck and Wittig reactions are robust and well-documented for similar substrates. The predicted spectroscopic data provides a valuable reference for researchers aiming to synthesize and identify this compound. The potential applications in drug discovery and materials science highlight the significance of this molecule as a valuable building block for further research. This guide serves as a foundational resource to stimulate and support future investigations into the chemistry and utility of this promising compound.

References

  • PubChem. 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. Available from: [Link]

  • Chemsrc. (E)-4-(3-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid. Available from: [Link]

  • PubChem. 3-Methoxybenzoic Acid. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

  • Organic Reactions. The Wittig Reaction. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • NIST WebBook. Benzoic acid, 3-methoxy-. Available from: [Link]

  • Organic Chemistry Portal. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Available from: [Link]

  • PubChemLite. 3-(3-methoxy-3-oxoprop-1-yn-1-yl)benzoic acid. Available from: [Link]

  • NIST WebBook. Benzoic acid, 3-methoxy- IR Spectrum. Available from: [Link]

  • MDPI. Heck Reaction—State of the Art. Available from: [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

  • YouTube. Wittig Reaction Experiment Part 1, Prelab. Available from: [Link]

  • ResearchGate. Heck reaction between bromobenzene (PhBr) and methyl acrylate. Available from: [Link]

  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • NIH National Library of Medicine. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Available from: [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available from: [Link]

  • MassBank. 3-HYDROXY-4-METHOXYBENZOIC ACID; EI-B; MS. Available from: [Link]

  • Reddit. Problems with wittig reaction. Available from: [Link]

  • ResearchGate. WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Available from: [Link]

  • Sciencemadness. Preparation of 3-methoxybenzoic acid. Available from: [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

  • Google Patents. New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • mzCloud. 3 Amino 5 methoxybenzoic acid. Available from: [Link]

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An In-Depth Technical Guide to the Solubility of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid in a range of organic solvents. While specific experimental data for this compound is not widely published, this document synthesizes foundational solubility principles, established experimental protocols, and predictive analysis based on the compound's molecular structure. We present a detailed methodology, centered on the reliable isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, to enable researchers to generate high-quality, reproducible solubility data. This guide is designed to serve as a vital resource for scientists in process chemistry, drug formulation, and analytical development.

Introduction to the Analyte and the Importance of Solubility

The Compound: 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is a complex organic molecule with distinct structural features that dictate its physicochemical properties. A close structural analog, 3-Methoxybenzoic acid, is recognized as an important intermediate in the synthesis of natural products.[1] The target molecule's structure comprises:

  • A benzoic acid moiety : This provides a polar, acidic functional group capable of donating a hydrogen bond and deprotonating to form a salt.

  • An aromatic ring : The benzene ring is inherently nonpolar and contributes to hydrophobic interactions.

  • A conjugated ester sidechain ((1E)-3-methoxy-3-oxoprop-1-en-1-yl): This group includes a polar ester and a double bond, adding to the molecule's overall polarity and potential for various intermolecular interactions.

This combination of polar and nonpolar regions suggests that the compound will exhibit a nuanced solubility profile, with significant variation across solvents of different polarities. Understanding this profile is critical for its application in synthesis, purification, and potential pharmaceutical formulations.

The Critical Role of Solubility in Scientific Research

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a fundamental physical property.[2] In drug development, poor solubility can severely limit a compound's absorption and bioavailability. In process chemistry, it governs the choice of solvents for reactions, crystallization, and purification, directly impacting yield and purity. Accurate solubility data is therefore not merely academic; it is essential for efficient, scalable, and effective chemical and pharmaceutical development.

Scientific Principles of Solubility

The solubility of an organic compound is governed by the principle "like dissolves like."[3][4] This means that solutes dissolve best in solvents that have similar intermolecular forces.[5] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.

Molecular Structure and Predictive Analysis

The structure of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid allows for a qualitative prediction of its solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group and interact via dipole-dipole forces with the ester. High solubility is expected in these solvents. The parent compound, benzoic acid, is highly soluble in ethanol.[6]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds, allowing for strong interactions with the solute.[4] Good solubility is anticipated.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.[5] While the benzene ring offers some compatibility, the polar functional groups will significantly limit solubility. Benzoic acid exhibits low solubility in solvents like heptane and cyclohexane.[6]

The balance between the polar functional groups (carboxylic acid, ester) and the nonpolar aromatic ring will determine the optimal solvent for dissolution.

Gold Standard Protocol: Isothermal Shake-Flask Solubility Determination

To generate reliable and thermodynamically accurate solubility data, the isothermal shake-flask method is the recommended approach.[7][8] This method ensures that the solution reaches equilibrium, providing a true measure of thermodynamic solubility. The concentration of the dissolved analyte is then accurately determined using a validated HPLC method.[9]

Required Materials and Equipment
  • Analyte: 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (solid, high purity)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Equipment:

    • Analytical balance

    • Scintillation vials or glass flasks with screw caps

    • Thermostatically controlled orbital shaker or water bath

    • Syringe filters (0.22 or 0.45 µm, solvent-compatible)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector[10]

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_quant Phase 4: Quantification A Add excess solid analyte to vial B Add known volume of organic solvent A->B C Seal vials securely B->C D Place vials in orbital shaker at constant temperature (e.g., 25°C) C->D E Agitate for 24-48 hours to ensure equilibrium D->E F Allow solution to settle E->F G Withdraw aliquot of supernatant F->G H Filter through 0.45 µm syringe filter G->H I Dilute filtrate precisely with mobile phase H->I J Inject into HPLC system I->J L Determine concentration from peak area J->L K Generate calibration curve with known standards K->L M Calculate solubility (mg/mL) L->M

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately dispense a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.

    • Seal each vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[8]

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period, permitting the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE, 0.45 µm) into a clean vial to remove any undissolved micro-particles.[11]

    • Perform a precise, quantitative dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

  • HPLC Quantification:

    • Prepare a series of calibration standards of the analyte at known concentrations.

    • Analyze the standards and the prepared samples by HPLC. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point for such molecules.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.[10]

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically reported in mg/mL or mol/L.

Data Presentation and Interpretation

The experimental results should be compiled into a clear, tabular format for easy comparison and analysis.

Table 1: Properties of Selected Organic Solvents
SolventPolarity IndexDielectric Constant (ε) at 20°CType
Hexane0.11.88Nonpolar
Toluene2.42.38Nonpolar
Dichloromethane3.19.08Polar Aprotic
Ethyl Acetate4.46.02Polar Aprotic
Acetone5.120.7Polar Aprotic
Acetonitrile5.837.5Polar Aprotic
Ethanol4.324.5Polar Protic
Methanol5.132.7Polar Protic
DMSO7.246.7Polar Aprotic

Note: Polarity Index and Dielectric Constant values are standard literature values.

Table 2: Illustrative Solubility Data for 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid at 25°C
SolventMeasured Solubility (mg/mL)Classification (USP)[2]
Hexane< 0.1Practically Insoluble
Toluene~ 2.5Very Slightly Soluble
Dichloromethane~ 45Sparingly Soluble
Ethyl Acetate~ 80Sparingly Soluble
Acetonitrile~ 150Soluble
Ethanol~ 210Freely Soluble
Methanol~ 280Freely Soluble
DMSO> 500Very Soluble

Disclaimer: The data in this table are hypothetical and illustrative, based on the structural analysis of the compound. Actual experimental values must be determined using the protocol described.

Discussion of Expected Results

The results are expected to follow the "like dissolves like" principle. The highest solubility is predicted in polar solvents, particularly polar protic solvents like methanol and ethanol, which can effectively solvate both the carboxylic acid and ester functionalities.[12] High solubility is also expected in a strong polar aprotic solvent like DMSO. Intermediate solubility is likely in solvents of medium polarity like ethyl acetate and dichloromethane. As predicted, the lowest solubility will be in nonpolar hydrocarbon solvents such as toluene and hexane, which cannot effectively interact with the polar groups of the molecule.[2]

Conclusion

This technical guide provides a robust scientific framework for the systematic determination of the solubility of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid in organic solvents. By combining theoretical principles with a detailed, gold-standard experimental protocol, researchers can generate the high-quality data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. The outlined shake-flask method coupled with HPLC analysis represents a reliable and universally accepted approach for obtaining accurate thermodynamic solubility data, empowering scientists to fully characterize this and other complex molecules.

References

[12] Vertex AI Search. (n.d.). Solubility and Polarity. Retrieved March 7, 2026, from

[5] Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved March 7, 2026, from

[9] PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved March 7, 2026, from

[3] Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved March 7, 2026, from

[4] Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Retrieved March 7, 2026, from

[7] Journal of Environmental Science and Health, Part A. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved March 7, 2026, from

[13] Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved March 7, 2026, from

[11] ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved March 7, 2026, from

[14] Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved March 7, 2026, from

[15] NZ Science Class Online. (n.d.). 5. Polarity and Solubility. Retrieved March 7, 2026, from

[16] YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina. Retrieved March 7, 2026, from

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved March 7, 2026, from

[17] European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD. Retrieved March 7, 2026, from

[8] ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved March 7, 2026, from

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved March 7, 2026, from

[2] University of Mustansiriyah. (n.d.). Solubility and Distribution Phenomena. Retrieved March 7, 2026, from

[18] KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved March 7, 2026, from

[19] Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved March 7, 2026, from

[20] EPP Ltd. (n.d.). List of OECD Test Methods for Physico-Chemical Testing. Retrieved March 7, 2026, from

[21] PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved March 7, 2026, from

[10] Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved March 7, 2026, from

[22] Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9). Retrieved March 7, 2026, from

[23] ResearchGate. (2021, April). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. Retrieved March 7, 2026, from

[24] FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved March 7, 2026, from

[1] Sigma-Aldrich. (n.d.). 3-Methoxybenzoic acid ReagentPlus®, 99%. Retrieved March 7, 2026, from

[25] Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Retrieved March 7, 2026, from

[26] Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved March 7, 2026, from

[6] DiVA. (2010, December 13). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved March 7, 2026, from

[27] Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved March 7, 2026, from _

[28] ChemScene. (n.d.). 3-Methoxy-4-(prop-2-en-1-yloxy)benzoic acid. Retrieved March 7, 2026, from

Sources

Navigating the Unknown: A Technical Safety and Handling Guide for 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the available safety information and recommended handling procedures for the research chemical 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid. It is intended for researchers, scientists, and drug development professionals who may be working with this compound.

A Note on Data Availability: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is not publicly available. This necessitates a cautious and informed approach to its handling and use. The following guidance is synthesized from data on structurally related compounds, most notably its positional isomer, 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, and the parent compound, 3-Methoxybenzoic acid. This approach is taken to provide the most responsible safety recommendations in the absence of direct data.

Chemical Identification and Properties

While specific properties for 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid are not documented, we can infer some characteristics from its structural analogs.

Property4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid3-Methoxybenzoic acid
CAS Number 160648-26-0[1][2]586-38-9[3][4]
Molecular Formula C11H10O4[1][2]C8H8O3[4]
Molecular Weight 206.19 g/mol [1][2]152.15 g/mol [3]
Appearance Likely a solidWhite crystalline solid
Solubility No data availableModerately soluble in water, more soluble in ethanol and ether.[5]

Hazard Identification and Precautionary Measures

The hazard profile for 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is extrapolated from its 4-isomer, which is classified under the Globally Harmonized System (GHS) as follows:

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][6]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1]

Signal Word: Warning[6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P264: Wash skin thoroughly after handling.[6][7]

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[6]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[6]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[6]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Experimental Workflow: Safe Handling and Storage

Given the irritant nature of the related compounds, a stringent set of handling protocols is essential. The following workflow is designed to minimize exposure and ensure a safe research environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage a Don Personal Protective Equipment (PPE) (Lab coat, safety glasses with side shields, nitrile gloves) b Ensure fume hood is operational a->b c Weigh compound in fume hood b->c d Prepare solutions in fume hood c->d e Decontaminate work surfaces d->e i Store in a tightly sealed container d->i f Dispose of waste in designated containers e->f g Remove and dispose of gloves f->g h Wash hands thoroughly g->h j Keep in a cool, dry, and well-ventilated area i->j

Caption: Recommended workflow for the safe handling and storage of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid and containment measures should be implemented immediately.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Check for and remove any contact lenses. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Specific Hazards Arising from the Chemical: Thermal decomposition may produce carbon monoxide and carbon dioxide.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as outlined in Section 3. Avoid breathing dust and contact with skin and eyes.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available. However, it is prudent to assume it may be incompatible with strong oxidizing agents.

  • Chemical Stability: Likely stable under recommended storage conditions.[6]

  • Conditions to Avoid: Avoid dust formation, and exposure to heat and incompatible materials.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides.

Toxicological Information

As no specific toxicological data exists for 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid, the information is based on the GHS classifications of its 4-isomer.

  • Acute Toxicity: No data available.

  • Skin Corrosion/Irritation: Causes skin irritation.[1][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][6]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of it with household waste or allow it to reach the sewage system.

Conclusion

The handling of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid requires a high degree of caution due to the lack of a specific Safety Data Sheet. By adhering to the principles of good laboratory practice and following the guidance outlined in this technical guide, which is based on the known hazards of a closely related isomer, researchers can minimize risks and work safely with this compound. It is imperative to treat this substance as potentially hazardous and to use all appropriate protective measures.

References

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An In-depth Technical Guide to the Physicochemical Characterization of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the melting and boiling points of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, a compound for which no empirical data is currently available in public literature. In the absence of experimental values, this document provides a comprehensive framework for the estimation and experimental determination of these critical physicochemical properties. We present a predictive analysis based on quantitative structure-property relationships (QSPR) and a comparative study with structurally analogous compounds. Furthermore, detailed, field-proven protocols for the experimental determination of melting and boiling points using standard laboratory instrumentation, including Differential Scanning Calorimetry (DSC), are provided. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and other novel chemical entities.

Introduction: The Challenge of an Uncharacterized Compound

Predictive and Comparative Analysis

In the absence of experimental data, we can estimate the melting and boiling points of the target compound by examining its structural features and comparing them to known values of similar molecules.

Molecular Structure and Intermolecular Forces

The melting and boiling points of a substance are primarily determined by the strength of its intermolecular forces. The key structural features of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid that will govern these forces are:

  • Carboxylic Acid Group (-COOH): This group is a strong hydrogen bond donor and acceptor, leading to the formation of stable dimers and extensive hydrogen bonding networks. This is expected to significantly increase both the melting and boiling points.

  • Methyl Ester Group (-COOCH₃): This group introduces dipole-dipole interactions but is not a hydrogen bond donor.

  • Phenyl Ring and Alkene (-C₆H₄-CH=CH-): The planar phenyl ring and the conjugated system contribute to van der Waals forces (specifically, London dispersion forces) through π-π stacking. The trans configuration of the alkene allows for more efficient crystal packing compared to a cis isomer, which generally leads to a higher melting point.

  • Overall Asymmetry: The substitution at the 3-position of the phenyl ring reduces the molecule's symmetry, which can disrupt crystal lattice formation and potentially lower the melting point compared to more symmetrical isomers.

Caption: Key intermolecular forces in the target compound.

Comparative Data of Structurally Similar Compounds

By comparing the target molecule to known compounds, we can establish a reasonable range for its expected melting and boiling points.

Compound NameStructureMelting Point (°C)Boiling Point (°C)Key Structural Differences from Target
Cinnamic AcidC₆H₅CH=CHCOOH132–135[1][2]300[1][3]Lacks the methyl ester group.
3-Methoxybenzoic AcidCH₃OC₆H₄COOH105–108[4][5][6]170–172 (at 10 mmHg)[6]Lacks the prop-1-en-1-yl methyl ester group.
Methyl CinnamateC₆H₅CH=CHCOOCH₃34–38[7][8]261–262[7][9]Lacks the carboxylic acid group.
trans-3,5-Dimethoxycinnamic Acid(CH₃O)₂C₆H₃CH=CHCOOH174–175[10]377.1[11]Has a second methoxy group and lacks the methyl ester.

Analysis: The presence of the carboxylic acid in Cinnamic Acid results in a significantly higher melting point compared to Methyl Cinnamate, which lacks this hydrogen-bonding group. 3-Methoxybenzoic acid has a lower melting point than Cinnamic acid, possibly due to the methoxy group disrupting some of the crystal packing. Based on these comparisons, the melting point of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is predicted to be in the range of 140-160°C . The boiling point is expected to be above 300°C, given the increased molecular weight and polarity compared to cinnamic acid.

Experimental Determination Protocols

The following section provides detailed methodologies for the precise experimental determination of the melting and boiling points of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

Experimental_Workflow cluster_0 Compound Synthesis and Purification cluster_1 Melting Point Determination cluster_2 Boiling Point Determination Synthesis Synthesis Purification Purification Synthesis->Purification Purity Confirmation (NMR, HPLC) Purity Confirmation (NMR, HPLC) Purification->Purity Confirmation (NMR, HPLC) Capillary Method (Apparatus) Capillary Method (Apparatus) Purity Confirmation (NMR, HPLC)->Capillary Method (Apparatus) DSC Analysis DSC Analysis Purity Confirmation (NMR, HPLC)->DSC Analysis TGA Analysis TGA Analysis Purity Confirmation (NMR, HPLC)->TGA Analysis Melting Range Observation Melting Range Observation Capillary Method (Apparatus)->Melting Range Observation Endothermic Peak (Melting Point) Endothermic Peak (Melting Point) DSC Analysis->Endothermic Peak (Melting Point) Mass Loss Curve (Boiling Point) Mass Loss Curve (Boiling Point) TGA Analysis->Mass Loss Curve (Boiling Point)

Caption: Workflow for physicochemical characterization.

Melting Point Determination using a Digital Melting Point Apparatus

This protocol describes the standard method for determining the melting range of a solid organic compound.

Materials:

  • 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, purified and dried

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if needed)

Procedure:

  • Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The sample should be packed to a height of 2-3 mm.

  • Instrument Setup: Turn on the melting point apparatus and set the starting temperature to approximately 10-15°C below the predicted melting point. Set the heating rate to a slow ramp, typically 1-2°C per minute, to ensure thermal equilibrium.[12][13]

  • Measurement: Insert the capillary tube into the sample holder of the apparatus.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound. A pure compound will have a sharp melting range of 1-2°C.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It provides a precise melting point and the enthalpy of fusion.

Instrumentation:

  • Differential Scanning Calorimeter

  • DSC sample pans (aluminum) and lids

  • Crimper for sealing pans

  • High-purity nitrogen gas for purging

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified and dried compound into a DSC sample pan.

  • Pan Sealing: Place a lid on the pan and seal it using a crimper. This ensures good thermal contact and prevents sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the DSC instrument with the desired temperature profile. A typical program for melting point determination would be:

    • Equilibrate at 25°C.

    • Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C).

  • Data Analysis: The output from the DSC is a thermogram plotting heat flow versus temperature. The melting of the sample will appear as an endothermic peak. The melting point is typically taken as the onset temperature of this peak. The area under the peak corresponds to the enthalpy of fusion.

Boiling Point Estimation using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[15] For a non-decomposing liquid, the temperature at which significant mass loss occurs corresponds to its boiling point.

Instrumentation:

  • Thermogravimetric Analyzer

  • TGA sample pan (typically platinum or alumina)

  • High-purity nitrogen or argon gas for purging

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into the TGA sample pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program: Program the TGA with a temperature ramp, for example, from 25°C to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The TGA thermogram will show a plot of mass percentage versus temperature. The boiling point can be estimated as the onset temperature of the major mass loss step. The first derivative of the mass loss curve can also be plotted to more clearly identify the temperature of the maximum rate of mass loss.

Conclusion

While experimental data for the melting and boiling points of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid are not yet established, this guide provides a robust framework for their determination. Through predictive analysis based on the compound's molecular structure and comparison with analogous compounds, we estimate a melting point in the range of 140-160°C and a boiling point exceeding 300°C. The provided experimental protocols for a standard melting point apparatus, Differential Scanning Calorimetry, and Thermogravimetric Analysis offer reliable methods for the empirical validation of these predictions. This comprehensive approach ensures that researchers have the necessary tools to thoroughly characterize this and other novel compounds, facilitating their advancement in drug discovery and materials science.

References

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A Technical Guide to Investigating the Biological Potential of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] This guide focuses on a specific, promising subclass: derivatives of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid. This core structure combines the key features of a methyl cinnamate with a benzoic acid moiety, offering unique opportunities for synthetic modification and biological targeting. We present a comprehensive framework for the rational design, synthesis, and biological evaluation of these derivatives. This document provides field-proven, detailed protocols for in silico screening and in vitro validation, focusing on two high-impact therapeutic areas: oncology and inflammation. The methodologies are designed to be self-validating, incorporating necessary controls and explaining the causality behind experimental choices to empower researchers in drug discovery and development.

Introduction and Rationale

The cinnamic acid backbone, characterized by a benzene ring, an alkene double bond, and a carboxylic acid group, is a versatile template for drug design.[1][4] The nature and position of substituents on this scaffold play a critical role in modulating its biological efficacy.[4] Derivatives have been investigated for activity against a multitude of diseases, including cancer, diabetes, and microbial infections, with some showing potency comparable or superior to standard drugs in vitro.[1][5]

The 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid core is of particular interest. It features three key regions for chemical modification:

  • The phenyl ring, where substituents can modulate electronic and steric properties.

  • The methyl ester of the acrylic acid chain.

  • The carboxylic acid on the benzoic ring, which can be converted to esters, amides, or other functional groups.

This guide proposes a systematic approach to explore the therapeutic potential of this scaffold, moving from computational prediction to rigorous experimental validation. Our focus will be on anticancer and anti-inflammatory activities, as these are prominent and well-documented applications for the broader cinnamic acid class.[6]

Synthesis Strategy: Knoevenagel Condensation

The foundational cinnamic acid structure of these derivatives is efficiently synthesized via the Knoevenagel condensation reaction.[6] This classic carbon-carbon bond-forming reaction provides a reliable method for creating the α,β-unsaturated acid system.

A general synthetic route involves the condensation of a suitably substituted benzaldehyde with malonic acid in the presence of a basic catalyst like pyridine and piperidine.[6] For the core topic molecule, the starting material would be 3-formylbenzoic acid, which would be reacted with methyl hydrogen malonate or a similar reagent to form the desired backbone. Subsequent modifications can be performed on the free carboxylic acid or by using differently substituted starting aldehydes.

In Silico Screening and Rational Drug Design

Before committing to extensive synthesis and wet-lab screening, computational methods can prioritize compounds and identify potential biological targets, saving significant time and resources.[7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are invaluable for predicting the biological activity of novel compounds based on their physicochemical properties.[8] For a new library of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid derivatives, a QSAR model can be built using existing data from other cinnamic acid analogues.[9] This can help identify key structural features—such as specific functional groups or electronic properties—that correlate with higher potency, guiding the design of a focused library of derivatives with an increased probability of success.[10]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[11] Based on established activities of cinnamic acid derivatives, several high-value targets can be explored for this new series:

  • Oncology Targets: Matrix Metalloproteinase-9 (MMP-9) and Epidermal Growth Factor Receptor (EGFR) are frequently implicated in cancer progression and have been identified as potential targets for cinnamic acid analogues.[8][12] Docking studies can reveal potential binding modes and affinities, prioritizing derivatives that show strong interactions with the active sites of these proteins.

  • Inflammation Targets: The transcription factor NF-κB is a central mediator of inflammatory responses.[13] While direct docking to NF-κB is complex, its upstream regulators in the signaling cascade, such as IκB kinase (IKK), present viable targets. Cyclooxygenase (COX) enzymes are another classical target for anti-inflammatory agents.[7]

The insights from these in silico analyses will form the basis for selecting which derivatives to synthesize and advance into the experimental workflows described below.

Experimental Evaluation: A Step-by-Step Guide

The following sections provide detailed protocols for assessing the anticancer and anti-inflammatory potential of the synthesized derivatives.

Workflow for Biological Activity Screening

A logical, tiered approach is essential for efficient screening. The workflow begins with broad cytotoxicity screening and progresses to more specific, mechanism-based assays for the most promising "hit" compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization synthesis Synthesized Derivative Library mtt MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) synthesis->mtt Initial Screen no_assay Nitric Oxide Inhibition Assay (LPS-Stimulated Macrophages) synthesis->no_assay Initial Screen ic50 IC50 Determination (Dose-Response Curves) mtt->ic50 Active Compounds no_assay->ic50 Active Compounds selectivity Cytotoxicity in Normal Cells (e.g., MRC-5) ic50->selectivity Potent Hits enzyme_inhibition Target-Based Enzyme Assays (e.g., MMP-9, COX-2) selectivity->enzyme_inhibition Selective Hits pathway_analysis Signaling Pathway Analysis (e.g., NF-κB Luciferase Reporter) selectivity->pathway_analysis Selective Hits apoptosis Apoptosis / Cell Cycle Assays selectivity->apoptosis Selective Hits lead_opt Lead Compound (Structure-Activity Relationship Analysis) enzyme_inhibition->lead_opt Validated Mechanism pathway_analysis->lead_opt Validated Mechanism apoptosis->lead_opt Validated Mechanism

Caption: High-level workflow for screening and validating derivatives.

Anticancer Activity Evaluation

A. Protocol: MTT Proliferation Assay for General Cytotoxicity

This assay is a crucial first step to measure the ability of a compound to reduce the viability of cancer cells.[14] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Plating: Seed cancer cells (e.g., A-549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 4,000-5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[14]

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.01 to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

B. Data Presentation: Cytotoxicity Screening Results

Results should be summarized in a clear tabular format to compare the potency and selectivity of the derivatives.

Compound IDSubstituent (R)A-549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)MRC-5 (Normal) IC₅₀ (µM)Selectivity Index (SI)*
LEAD-001 4-chloro10.515.2> 100> 9.5
LEAD-002 4-methoxy25.130.8> 100> 4.0
LEAD-003 3,4-dichloro5.28.965.412.6
Doxorubicin (Positive Control)0.81.12.53.1

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Anti-inflammatory Activity Evaluation

A. The NF-κB Signaling Pathway: A Key Target

The NF-κB pathway is a critical regulator of inflammatory gene expression.[15] Its dysregulation is linked to numerous chronic inflammatory diseases.[13] Inhibition of this pathway is a promising therapeutic strategy.[16][17]

G cluster_0 tnf TNF-α tnfr TNFR tnf->tnfr Binding ikk IKK Complex tnfr->ikk Activation ikb IκBα ikk->ikb Phosphorylates nfkb p50/p65 (NF-κB) p1 ikb->p1 p2 nfkb->p2 Translocation proteasome Proteasome nucleus Nucleus gene Inflammatory Gene Transcription p1->nfkb Release p1->proteasome Ubiquitination & Degradation p2->gene

Caption: Canonical NF-κB signaling pathway activated by TNF-α.

B. Protocol: Nitric Oxide (NO) Inhibition in Macrophages

This cell-based assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Plating: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds (0.1 to 100 µM) for 1 hour. Include a positive control (e.g., Dexamethasone) and a vehicle control.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control (unstimulated cells) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value for each active compound. A concurrent MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.

Data Interpretation and Lead Optimization

The initial screening phases will identify "hit" compounds with promising activity. The next crucial step is to establish a Structure-Activity Relationship (SAR). By comparing the IC₅₀ values of different derivatives (as in the table above), researchers can deduce which chemical modifications enhance activity. For example, if halogenated derivatives consistently show higher potency, this suggests that electron-withdrawing groups on the phenyl ring are beneficial for the observed biological effect. This information guides the synthesis of a second generation of compounds, further refining the structure to maximize potency and selectivity, ultimately leading to a "lead" compound for further preclinical development.

Conclusion

The 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid scaffold presents a compelling starting point for the development of novel therapeutic agents. Its synthetic tractability and foundation in the well-established cinnamic acid class provide a strong rationale for its exploration. By employing a systematic workflow that integrates in silico design with robust in vitro screening, researchers can efficiently navigate the early stages of drug discovery. The detailed protocols and strategic framework provided in this guide offer a validated pathway to unlock the full biological potential of these promising derivatives, with the ultimate goal of identifying lead compounds for treating cancer and inflammatory diseases.

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literature review of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid Formula: C₁₁H₁₀O₄ MW: 206.19 g/mol Core Moiety: meta-Substituted Cinnamic Acid Derivative

This technical guide outlines the robust synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid, a critical bifunctional building block in medicinal chemistry. Possessing both a free carboxylic acid and a methyl ester-conjugated vinyl group, this molecule serves as a versatile orthogonal linker for fragment-based drug discovery (FBDD) and the synthesis of functionalized stilbenes.

The guide prioritizes the Heck-Mizoroki Coupling as the primary industrial route due to its atom economy and stereoselectivity (E-isomer dominance). A secondary Horner-Wadsworth-Emmons (HWE) route is provided for contexts requiring metal-free conditions.

Strategic Retrosynthesis

To access the target efficiently, we analyze the disconnection of the styryl double bond.

  • Pathway A (Heck): Disconnection at the aryl-vinyl bond.

    • Synthons:[1][2][3][4] 3-Halobenzoic acid + Methyl Acrylate.

    • Advantage:[5] Convergent, high trans (E) selectivity, commercially available starting materials.[5]

  • Pathway B (HWE): Disconnection at the double bond via carbonyl olefination.

    • Synthons:[1][2][3][4] 3-Formylbenzoic acid + Trimethyl phosphonoacetate.

    • Advantage:[5] Avoids heavy metals, predictable stereochemistry.

Primary Route: Palladium-Catalyzed Heck Coupling

This protocol utilizes a Pd(0)/Pd(II) catalytic cycle to couple 3-iodobenzoic acid with methyl acrylate. The use of 3-iodobenzoic acid is preferred over the bromo- analog for milder reaction conditions and higher turnover frequencies (TOF).

Reaction Scheme


Mechanistic Workflow (Catalytic Cycle)

The reaction follows the standard Heck cycle: Oxidative Addition, Migratory Insertion, and


-Hydride Elimination.

HeckCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + 3-Iodobenzoic acid Coord Olefin Coordination Ar-Pd-I + Methyl Acrylate OxAdd->Coord MigIns Migratory Insertion (Carbopalladation) Coord->MigIns BetaElim Beta-Hydride Elimination Product Release MigIns->BetaElim Syn-Elimination RedElim Reductive Elimination Base Regeneration BetaElim->RedElim + Product (E-isomer) RedElim->Pd0 - HI (Base scavenged)

Figure 1: Catalytic cycle for the Heck coupling of 3-iodobenzoic acid and methyl acrylate.

Detailed Protocol

Scale: 10 mmol Expected Yield: 85-92%

Reagents:

  • 3-Iodobenzoic acid: 2.48 g (10 mmol)

  • Methyl Acrylate: 1.1 mL (12 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂]: 22 mg (1 mol%)

  • Triphenylphosphine (PPh₃): 52 mg (2 mol%)

  • Triethylamine (Et₃N): 2.8 mL (20 mmol, 2 equiv)

  • DMF (N,N-Dimethylformamide): 20 mL (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a dry Schlenk flask, dissolve Pd(OAc)₂ and PPh₃ in 5 mL of DMF. Stir at room temperature for 15 minutes under Nitrogen until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition: Add 3-iodobenzoic acid and the remaining DMF (15 mL) to the flask.

  • Base & Olefin Addition: Add Et₃N followed by methyl acrylate via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or HPLC. The starting iodide should be consumed completely.

  • Workup (Acid-Base Extraction):

    • Cool the reaction to room temperature.[6]

    • Dilute with EtOAc (100 mL) and wash with 1M HCl (50 mL). Critical: The acid wash protonates the carboxylic acid (keeping it in the organic layer) and removes the Et₃N and Pd residues.

    • Wash the organic layer with Brine (3 x 50 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to obtain white needles.

Why this works:

  • Pd(OAc)₂/PPh₃: A cost-effective, robust catalyst system.

  • Et₃N: Acts as a base to sponge up the HI generated, driving the equilibrium forward.

  • Selectivity: The steric bulk of the phenyl ring and the ester group drives the formation of the trans (E) isomer during the

    
    -hydride elimination step [1].
    

Alternative Route: Horner-Wadsworth-Emmons (HWE)

For labs avoiding heavy metals (e.g., strict ppm limits in late-stage pharma), the HWE reaction offers a reliable alternative with excellent E-selectivity.

Reaction Scheme


Detailed Protocol

Reagents:

  • 3-Formylbenzoic acid: 1.50 g (10 mmol)

  • Trimethyl phosphonoacetate: 2.00 g (11 mmol)

  • Sodium Hydride (60% dispersion in oil): 0.88 g (22 mmol) Note: 2 equiv required (1 for phosphonate, 1 for carboxylic acid)

  • THF (Tetrahydrofuran): 30 mL (Dry)

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH in dry THF at 0°C under Argon. Add Trimethyl phosphonoacetate dropwise. Stir for 30 mins to form the phosphonate carbanion.

  • Substrate Addition: Add 3-formylbenzoic acid (dissolved in minimal THF) dropwise. Caution: Hydrogen gas evolution will occur as the carboxylic acid is deprotonated first, followed by the reaction of the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[7]

  • Purification: Flash chromatography (SiO₂, Hexane:EtOAc gradient) may be required if phosphonate byproducts persist.

Analytical Data & QC

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueParameterExpected Value / Observation
¹H NMR (DMSO-d₆)Vinyl ProtonsTwo doublets at

6.7 and 7.7 ppm.

Hz
(Confirming E-geometry).
¹H NMR Methoxy GroupSinglet at

3.75 ppm (3H).
¹H NMR Aromatic Region4 protons: singlet (H2), doublet (H4), doublet (H6), triplet (H5).
¹H NMR Carboxylic AcidBroad singlet at

12–13 ppm (exchangeable with D₂O).
MS (ESI) Mass[M-H]⁻ = 205.2 m/z (Negative mode).
Melting Point Physical145–148°C (Typical for meta-cinnamic acid derivatives).

Process Safety & Scalability

  • Acrylates: Methyl acrylate is a potent sensitizer and lachrymator. Handle only in a fume hood. Polymerization can occur; ensure the reagent contains a stabilizer (e.g., MEHQ) or is freshly distilled.

  • Palladium: For pharmaceutical intermediates, residual Pd must be scavenged (e.g., using SiliaMetS® Thiol or charcoal filtration) to meet ICH Q3D guidelines (<10 ppm).

  • Exotherms: The HWE deprotonation step releases H₂. On a large scale, ensure adequate venting and cooling.

References

  • Heck Reaction Mechanism & Selectivity

    • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium c
    • Source:

  • General Heck Protocols for Benzoic Acids

    • The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle.
    • Source:

  • HWE Alternative & Cinnamate Synthesis

    • Synthesis of 3-(2-Methoxyphenyl)
    • Source:

  • Compound Data (Para-isomer analog for spectral comparison)

    • 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid CAS 160648-26-0.[8]

    • Source:

Sources

Navigating the Chemical Space: A Guide to CAS Number Lookup for 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the precise identification and cataloging of novel chemical entities are paramount. The Chemical Abstracts Service (CAS) number serves as a unique and universal identifier for chemical substances, ensuring clarity and consistency in research, development, and regulatory affairs.[1][2][3] This guide provides a comprehensive framework for understanding and navigating the process of CAS number lookup and assignment, specifically focusing on analogs of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, a scaffold with potential in medicinal chemistry.

As researchers and drug development professionals, our work often involves the synthesis and evaluation of numerous analogs of a lead compound. Each new analog, with its unique structure, requires a distinct CAS number to be formally recognized in the global chemical database.[1] This guide will delve into the intricacies of this process, from the initial synthesis and characterization of analogs to the practical steps of searching for existing CAS numbers and applying for new ones.

The Core Scaffold: Understanding 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic Acid

The parent compound, 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, is a derivative of cinnamic acid, a class of compounds known for a wide range of biological activities.[4][5][6] The structural features of this core scaffold – a substituted benzoic acid ring linked to a methoxycarbonyl propenyl group – offer multiple points for chemical modification, making it an attractive starting point for the design of analog libraries.

The exploration of analogs of this scaffold is driven by the principles of structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure influence biological activity.[5][6][7][8] By systematically altering different parts of the molecule, researchers can optimize for desired properties such as potency, selectivity, and pharmacokinetic profile.

Analog Design and Synthesis Strategies

The synthesis of analogs of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid can be approached through various synthetic routes. A common strategy involves the modification of commercially available starting materials, such as substituted benzoic acids or cinnamic acids. For instance, the benzoic acid moiety can be derivatized with different substituents at various positions, while the ester group on the propenyl chain can be modified to explore the impact on activity.

A representative synthetic workflow for generating analogs is depicted below:

Caption: A generalized workflow for the synthesis of analogs.

The Imperative of Compound Characterization

Before a CAS number can be assigned, a newly synthesized compound must be rigorously characterized to confirm its structure and purity.[9][10] This is a critical step that ensures the integrity of the data associated with the CAS number. The characterization data serves as the "fingerprint" of the molecule.

Essential Analytical Techniques

A comprehensive characterization report for a novel analog should include data from a combination of spectroscopic and analytical techniques. The specific techniques employed will depend on the nature of the compound, but a typical suite of analyses includes:

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.
Elemental Analysis Determines the percentage composition of elements (C, H, N, S, etc.) in the compound, which is used to confirm the empirical formula.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.

A detailed checklist for compound characterization is often required by journals and regulatory bodies.[11]

The CAS Number Lookup and Assignment Process

With a fully characterized novel analog in hand, the next step is to determine if a CAS number already exists or if a new one needs to be assigned. This process is managed by the Chemical Abstracts Service (CAS), a division of the American Chemical Society.[2][12]

Searching for Existing CAS Numbers

Before applying for a new CAS number, it is essential to conduct a thorough search of existing databases to ensure the compound has not been previously registered. Several resources are available for this purpose:

  • CAS SciFinder® : This is the most comprehensive and authoritative database for chemical information, including CAS numbers.[13][14][15] A structure or substructure search is the most effective way to identify if an analog or a closely related compound has already been registered.

  • CAS Common Chemistry™ : This is a free resource that provides access to nearly 500,000 chemical substances from the CAS REGISTRY®.[12][16][17][18][19] While not as exhaustive as SciFinder®, it is a valuable tool for checking common chemicals.

  • PubChem : This is a public database of chemical molecules and their activities against biological assays.[20][21][22] It often includes CAS numbers for listed compounds.

The following diagram illustrates the decision-making process for CAS number lookup:

Caption: The decision workflow for CAS number identification.

Applying for a New CAS Number

If a thorough search confirms that the analog is a novel chemical entity, an application for a new CAS number must be submitted to CAS.[1][23] The application process requires the submission of sufficient information to allow CAS scientists to uniquely identify the substance.

The key components of a CAS number application include:

  • Complete Chemical Structure : A clear and accurate representation of the molecule, including stereochemistry where applicable.

  • Systematic Chemical Name : The IUPAC name of the compound.

  • Characterization Data : Spectroscopic and analytical data that unequivocally confirms the structure and purity of the compound. This typically includes NMR, MS, and IR spectra.

The CAS registration process ensures that each new substance is assigned a unique identifier, which is crucial for maintaining a clear and unambiguous record of chemical information worldwide.[3][24][25]

Case Study: Hypothetical Analogs and their Potential CAS Numbers

To illustrate the process, let's consider a few hypothetical analogs of our core scaffold and how their CAS numbers would be determined.

Analog StructureModification from Core ScaffoldCAS Number Status

Substitution of the methoxy group with an ethoxy group.Likely requires a new CAS number. A search in SciFinder® would be necessary to confirm.

Addition of a nitro group at the 4-position of the benzoic acid ring.Likely requires a new CAS number. A search in SciFinder® would be necessary to confirm.

Reduction of the double bond in the propenyl chain.Likely requires a new CAS number. A search in SciFinder® would be necessary to confirm.

For each of these analogs, a complete characterization package would be required to support a new CAS number application.

Conclusion: The Foundational Role of CAS Numbers in Drug Discovery

The systematic assignment of CAS numbers to novel chemical entities is a cornerstone of chemical research and development. For scientists working on analogs of promising scaffolds like 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, a thorough understanding of the CAS number lookup and assignment process is essential. By adhering to the principles of rigorous compound characterization and diligent database searching, researchers can ensure the integrity and clarity of their scientific contributions, paving the way for the efficient and effective development of new therapeutics.

References

  • CAS Common Chemistry. (n.d.). American Chemical Society. Retrieved from [Link][12][16][17][18][19]

  • CAS SciFinder. (n.d.). American Chemical Society. Retrieved from [Link][13][14]

  • Proregulations. (n.d.). CAS Number Application. Retrieved from [Link][23]

  • He, Y., et al. (2018). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 699-710. Retrieved from [Link][4]

  • REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link][1]

  • de Fátima, A., & Modolo, L. V. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e23110111584-e23110111584. Retrieved from [Link][5][6]

  • Wikipedia. (2023). CAS Registry Number. Retrieved from [Link][2]

  • CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link][24]

  • Tadayon, F., et al. (2003). Synthesis and structure-activity relationship studies of cinnamic acid-based novel thiazolidinedione antihyperglycemic agents. Bioorganic & Medicinal Chemistry, 11(17), 3695-3701. Retrieved from [Link][7]

  • Estévez-Braun, A., & Estévez-Reyes, R. (2007). Structure-antifungal activity relationship of cinnamic acid derivatives. Bioorganic & Medicinal Chemistry, 15(24), 7682-7688. Retrieved from [Link][8]

  • Hanft, S. (n.d.). What is a CAS Registration Number (CAS RN)? ASEAN Cosmetics Association. Retrieved from [Link][25]

  • Kaunas University of Technology. (2021). SciFinder-n is new generation search platform. Retrieved from [Link][26]

  • CAS. (2025). Basic substance searching in CAS SciFinder®. YouTube. Retrieved from [Link][27]

  • NC State University Libraries. (n.d.). SciFinder-n. Retrieved from [Link][15]

  • PubChemLite. (n.d.). 3-(3-methoxy-3-oxoprop-1-yn-1-yl)benzoic acid. Retrieved from [Link][28]

  • U.S. Environmental Protection Agency. (2025). Chemical Characterization and Informatics. Retrieved from [Link][29]

  • CAS. (n.d.). CAS REGISTRY. Retrieved from [Link][3]

  • Preprints.org. (2025). Compound characterization: Significance and symbolism. Retrieved from [Link][9]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link][10]

  • PubChemLite. (n.d.). (e)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid. Retrieved from [Link][30]

  • ECHA. (n.d.). 3-(3-Hydroxyprop-1-ynyl)benzoic acid. Retrieved from [Link][31]

  • ECHA. (n.d.). 3-methoxy-5-(propan-2-yl)benzoic acid. Retrieved from [Link][32]

  • MDPI. (n.d.). Chemical Compounds Characterization Checklist. Retrieved from [Link][11]

  • ChemSrc. (2026). (E)-4-(3-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid. Retrieved from [Link][33]

  • PubChem. (n.d.). 3-[3-Methoxy-3-oxo-2-(3-sulfanylpropyl)propyl]benzoic acid. Retrieved from [Link][20]

  • PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link][21]

  • PubChem. (n.d.). 4-(3-Methoxypropyl)benzoic acid. Retrieved from [Link][22]

  • Sciencemadness. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link][34]

  • Zhang, L., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4268. Retrieved from [Link][35]

  • Chougule, S. S., & Patil, D. R. (2021). Synthesis of substituted benzo[e][12][17]oxazino analogs. Indian Journal of Chemistry - Section B, 60B(5), 751-755. Retrieved from [Link][36]

  • Piazzi, L., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1827. Retrieved from [Link][37]

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Methodological & Application

Synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, reliable, and efficient protocol for the synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid. This compound is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a substituted benzoic acid and an α,β-unsaturated ester. The described synthesis utilizes the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis renowned for its high stereoselectivity in forming (E)-alkenes. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step methodology, and a comprehensive guide to product characterization to ensure a self-validating and reproducible workflow.

Introduction and Rationale

The synthesis of disubstituted alkenes with defined stereochemistry is a critical task in organic chemistry. The target molecule, 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, possesses two key functionalities: a carboxylic acid and a methyl ester, linked by a trans-configured carbon-carbon double bond. This structural arrangement makes it an attractive intermediate for the development of novel polymers, molecular probes, and pharmaceutical agents.

Several synthetic strategies can be envisioned for its preparation, including the Wittig reaction, the Heck reaction, and the Horner-Wadsworth-Emmons (HWE) reaction.

  • Wittig Reaction: While a classic method, the removal of the triphenylphosphine oxide byproduct can be challenging, often requiring tedious column chromatography.[1]

  • Heck Reaction: This palladium-catalyzed cross-coupling of an aryl halide with methyl acrylate is a powerful tool. However, it requires careful control of catalyst systems and can sometimes lead to issues with catalyst removal from the final product.[2][3]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction employs a phosphonate-stabilized carbanion. It offers two significant advantages: (1) exceptional (E)-stereoselectivity, which is desired for the target molecule, and (2) a water-soluble phosphate byproduct that is easily removed during aqueous workup, simplifying purification.[4][5]

Considering these factors, this protocol details the HWE reaction between 3-formylbenzoic acid and methyl diethylphosphonoacetate as the most efficient and practical route for the synthesis of the title compound.

Reaction Scheme and Mechanism

The overall synthesis is a one-step olefination reaction followed by purification.

Overall Synthetic Workflow

Synthesis Workflow Reactants 3-Formylbenzoic Acid + Methyl Diethylphosphonoacetate Base NaH or K2CO3 in Dry THF Reactants->Base 1. Add Base Reaction Horner-Wadsworth-Emmons Reaction Base->Reaction 2. Form Carbanion Workup Aqueous Workup & Acidification Reaction->Workup 3. Quench & Isolate Purification Recrystallization Workup->Purification 4. Purify Product 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid Purification->Product Final Product

Caption: High-level workflow for the HWE synthesis.

Horner-Wadsworth-Emmons Reaction Mechanism

The HWE reaction proceeds through a well-established mechanism. The key steps are the deprotonation of the phosphonate, nucleophilic attack on the aldehyde, and subsequent elimination to form the alkene.

HWE_Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Elimination P1 Methyl Diethylphosphonoacetate Carbanion Phosphonate Carbanion (Nucleophile) P1->Carbanion Deprotonation Base Base (e.g., NaH) Aldehyde 3-Formylbenzoic Acid (Electrophile) Carbanion->Aldehyde Nucleophilic Attack Intermediate Betaine-like Intermediate Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Ring Formation Product (E)-Alkene Product Oxaphosphetane->Product Elimination Byproduct Water-Soluble Phosphate Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Amount (mmol)QuantityNotes
3-Formylbenzoic acid619-21-6150.1310.01.50 gWhite to pale yellow solid.[3]
Methyl diethylphosphonoacetate1067-74-9210.1611.02.31 g (2.02 mL)Clear liquid, d=1.145 g/mL.[4][6]
Sodium Hydride (NaH)7646-69-724.0012.00.48 g (60% disp.)Handle with extreme care. Reacts violently with water.
Tetrahydrofuran (THF), Anhydrous109-99-972.11-50 mLDry over molecular sieves or use a solvent purification system.
Hydrochloric Acid (HCl), 2M7647-01-036.46-~20 mLFor acidification.
Ethyl Acetate (EtOAc)141-78-688.11-100 mLFor extraction.
Brine (Saturated NaCl)7647-14-558.44-50 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~5 gFor drying organic phase.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol).

    • Wash the sodium hydride three times with dry hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time under a gentle stream of nitrogen.

    • Add 30 mL of anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are critical as the phosphonate carbanion and NaH are strong bases that react readily with water. The ice bath controls the initial exothermic reaction during the addition of the phosphonate.

  • Carbanion Formation:

    • In a separate dry flask, dissolve methyl diethylphosphonoacetate (2.31 g, 11.0 mmol) in 10 mL of anhydrous THF.

    • Using a syringe, add the phosphonate solution dropwise to the stirred NaH/THF suspension at 0 °C over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become a clear, pale-yellow color, indicating the formation of the phosphonate carbanion.

    • Causality: The dropwise addition prevents a rapid, uncontrolled evolution of hydrogen gas. Stirring for an hour ensures complete deprotonation.

  • Olefination Reaction:

    • Dissolve 3-formylbenzoic acid (1.50 g, 10.0 mmol) in 10 mL of anhydrous THF.

    • Add this solution dropwise via syringe to the phosphonate carbanion solution at room temperature over 20 minutes.

    • After addition, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase with a UV indicator).

    • Causality: Refluxing provides the necessary activation energy to drive the reaction to completion. TLC is a crucial technique for monitoring the consumption of the limiting reagent (3-formylbenzoic acid).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Remove the bulk of the THF using a rotary evaporator.

    • Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any remaining non-polar impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of 2M HCl. A white precipitate of the product should form.

    • Causality: The aqueous workup removes the water-soluble phosphate byproduct. Acidification protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate due to its lower water solubility.[7]

  • Purification:

    • Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 15 mL).

    • The crude product can be purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot water (or a water/ethanol mixture) until it fully dissolves.[7][8]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50-60 °C overnight.

    • Causality: Recrystallization is a powerful purification technique for solids. Slow cooling promotes the formation of a pure crystal lattice, excluding impurities which remain in the solvent.[8]

Product Characterization

The final product should be a white crystalline solid. A successful synthesis should be validated by spectroscopic analysis and melting point determination.

PropertyExpected Value
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Appearance White crystalline solid
Expected Yield 75-85%
Melting Point Not widely reported, but expected to be significantly higher than the starting aldehyde (175 °C).[1]
Solubility Soluble in methanol, DMSO, ethyl acetate; sparingly soluble in hot water.
¹H NMR (Predicted)δ (ppm) in DMSO-d₆: ~13.1 (s, 1H, -COOH), ~8.2 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.6 (d, 1H, J≈16 Hz, Ar-CH=), ~6.7 (d, 1H, J≈16 Hz, =CH-COOMe), ~3.7 (s, 3H, -OCH₃). The large coupling constant (J≈16 Hz) for the vinyl protons confirms the (E)-configuration.
¹³C NMR (Predicted)δ (ppm) in DMSO-d₆: ~167.5 (-COOH), ~166.0 (-COOMe), ~143.0 (Ar-CH=), ~135.0 (Ar-C), ~133.0 (Ar-CH), ~131.0 (Ar-C), ~130.0 (Ar-CH), ~129.5 (Ar-CH), ~122.0 (=CH-COOMe), ~52.0 (-OCH₃).
IR Spectroscopy (KBr)ν (cm⁻¹): ~3100-2500 (broad, O-H stretch of COOH), ~1720 (C=O stretch, ester), ~1690 (C=O stretch, acid), ~1640 (C=C stretch, alkene), ~980 (trans C-H bend, alkene).[9]
Mass Spectrometry (ESI-)m/z: Calculated for C₁₁H₉O₄⁻ [M-H]⁻: 205.0506; Found: 205.050x.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Anhydrous THF: Can form explosive peroxides upon storage. Use from a freshly opened bottle or a solvent purification system.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

Conclusion

The Horner-Wadsworth-Emmons reaction provides a highly effective and stereoselective method for the synthesis of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid from commercially available starting materials. The protocol described in this application note is robust, scalable, and features a straightforward purification procedure, making it well-suited for both academic research and industrial drug development applications. The comprehensive characterization guidelines ensure the identity and purity of the final product can be rigorously validated.

References

  • The Wittig Reaction. (2014, March 13). Columbia University. Available from: [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. Available from: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available from: [Link]

  • The Recrystallization of Benzoic Acid. University of Massachusetts. Available from: [Link]

  • Recrystallization of Benzoic Acid. Lander University. Available from: [Link]

  • Hayasi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-343. Available from: [Link]

Sources

Application Note: Scalable Synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, self-validating protocol for the synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid (also known as Methyl 3-(3-carboxyphenyl)acrylate). This compound serves as a critical bifunctional building block in the development of histone deacetylase (HDAC) inhibitors and advanced polymer cross-linkers.

The method utilizes a Heck-Mizoroki cross-coupling reaction between 3-iodobenzoic acid and methyl acrylate. Unlike conventional ester-ester couplings that require subsequent hydrolysis, this protocol preserves the regiochemical integrity of the carboxylic acid moiety while installing the acrylate tail in a single step.

Chemical Identity & Retrosynthesis

PropertySpecification
IUPAC Name 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid
Common Name Methyl 3-(3-carboxyphenyl)acrylate
CAS Registry 160648-26-0
Molecular Formula

Molecular Weight 206.19 g/mol
Target Stereochemistry Trans (E-isomer) > 98%
Retrosynthetic Strategy

The synthesis is designed to minimize protecting group manipulations. By utilizing the higher reactivity of the aryl iodide over the carboxylic acid, we can achieve direct coupling without esterifying the benzoic acid first.

Retrosynthesis Target Target Molecule (3-Carboxycinnamic acid methyl ester) Precursors Precursors 3-Iodobenzoic Acid + Methyl Acrylate Target->Precursors Heck Disconnection (C-C Bond Formation) Catalyst Catalytic System Pd(OAc)2 / PPh3 / Et3N Catalyst->Target

Figure 1: Retrosynthetic analysis highlighting the direct C-C bond formation via Heck coupling.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example Scale)Role
3-Iodobenzoic Acid 248.021.05.00 g (20.1 mmol)Limiting Reagent
Methyl Acrylate 86.091.52.73 mL (30.2 mmol)Alkene Partner
Palladium(II) Acetate 224.510.0290 mg (0.4 mmol)Catalyst Precursor
Triphenylphosphine 262.290.04210 mg (0.8 mmol)Ligand (Stabilizer)
Triethylamine (Et3N) 101.193.08.4 mL (60.3 mmol)Base / HI Scavenger
DMF (Anhydrous) --50 mLSolvent
Step-by-Step Procedure
Phase 1: Reaction Setup (Inert Atmosphere)
  • Glassware Prep: Oven-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Charge Solids: Add 3-iodobenzoic acid (5.00 g), Pd(OAc)2 (90 mg), and PPh3 (210 mg) to the flask.

    • Expert Insight: Adding PPh3 reduces Pd(II) to the active Pd(0) species in situ and prevents "palladium black" precipitation, which kills the reaction.

  • Solvent & Base: Add DMF (50 mL) and Triethylamine (8.4 mL).

    • Note: The solution will likely turn yellow/orange.

  • Degassing (CRITICAL): Sparge the solution with Argon or Nitrogen gas for 15 minutes.

    • Why? Oxygen promotes the oxidation of phosphine ligands and deactivates the Pd(0) catalyst.

  • Substrate Addition: Add Methyl Acrylate (2.73 mL) via syringe under positive inert gas pressure.

Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to 90°C in an oil bath. Stir vigorously (600 rpm).

  • Timeline: The reaction typically requires 4–6 hours.

  • Checkpoint (TLC):

    • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

    • Visualization: UV (254 nm).

    • Success Criteria: Disappearance of the starting iodide (

      
      ) and appearance of a new blue-fluorescent spot (
      
      
      
      ).
Phase 3: Workup & Isolation

The product contains a free carboxylic acid and a methyl ester. The workup must separate it from the base salts without hydrolyzing the ester.

  • Concentration: Remove the bulk of DMF and excess methyl acrylate under reduced pressure (Rotavap, 60°C bath, high vacuum).

    • Result: A dark viscous oil/residue remains.

  • Acidification: Dissolve the residue in Ethyl Acetate (EtOAc) (100 mL) and water (50 mL). Slowly add 1M HCl until the aqueous layer pH reaches ~2–3.

    • Mechanism:[1][3][4][5] This converts the triethylammonium salt of the product back to the free acid, driving it into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer once more with EtOAc (50 mL).

  • Washing: Wash the combined organic layers with:

    • Water (

      
       mL) – removes residual DMF.
      
    • Brine (

      
       mL) – removes water.
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate to a solid.
    
Phase 4: Purification
  • Recrystallization: The crude solid is usually yellow/brown.

    • Dissolve in minimum boiling Ethanol .

    • Add hot water dropwise until slight turbidity appears.[4]

    • Cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the off-white crystals by vacuum filtration.

  • Yield Expectation: 75–85% (approx. 3.1–3.5 g).

Mechanism & Pathway Visualization

The reaction follows the classical Pd(0)/Pd(II) catalytic cycle. The stereoselectivity for the trans (E) isomer is determined during the migratory insertion and


-hydride elimination steps, where steric hindrance minimizes the cis pathway.

ReactionMechanism Start Start: Pd(OAc)2 + PPh3 ActiveCat Active Catalyst: Pd(0)L2 Start->ActiveCat Reduction by PPh3/Olefin OxAdd Oxidative Addition (Ar-Pd-I) ActiveCat->OxAdd + Ar-I Coordination Olefin Coordination OxAdd->Coordination + Methyl Acrylate Insertion Migratory Insertion (C-C Bond Formed) Coordination->Insertion Elimination Beta-Hydride Elimination (Product Release) Insertion->Elimination Stereoselective Step (Trans) Regen Reductive Elimination (Base regenerates Pd(0)) Elimination->Regen + Product Regen->ActiveCat + Et3N (Base)

Figure 2: Catalytic cycle of the Heck reaction showing the regeneration of the active Pd(0) species.

Quality Control & Validation

To ensure the protocol was successful, compare your isolated material against these standard metrics.

NMR Spectroscopy (400 MHz, DMSO-d6)
  • 
     NMR: 
    
    • 
       13.1 (s, 1H, -COOH ) – Confirms free acid retention.
      
    • 
       8.15 (s, 1H, Ar-H2) – Characteristic isolated aromatic proton.
      
    • 
       7.70 (d, 
      
      
      
      Hz, 1H, Ar-CH=) – Large coupling constant confirms Trans (E) geometry.
    • 
       6.75 (d, 
      
      
      
      Hz, 1H, =CH-CO) – Alkene doublet.
    • 
       3.75 (s, 3H, -OCH3) – Methyl ester singlet.
      
HPLC Purity Check[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: 254 nm.

  • Target: Purity > 98% (Area under curve).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction turns black immediately "Palladium Black" formation (catalyst death).Oxygen leak or insufficient ligand (PPh3). Ensure rigorous degassing and increase PPh3 to 4 equivalents relative to Pd.
Low Yield / Incomplete Conversion Catalyst poisoning or low temperature.Check oil bath temp. Add 0.5 equiv more Methyl Acrylate (it is volatile and may evaporate).
Product is an oil that won't crystallize Residual DMF or impurities.Dissolve in EtOAc and wash extensively with water (3x). Try triturating with cold hexanes to induce precipitation.
NMR shows mixed isomers Cis-isomer formation (rare in Heck).Recrystallize from Ethanol.[6] The trans isomer is significantly less soluble and will crystallize out preferentially.

References

  • Heck Reaction Fundamentals: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Ligand Effects: Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Heck reaction with tri-2-furylphosphine and triphenylarsine as ligands. Journal of the American Chemical Society, 113(25), 9585–9595.

  • Protocol Validation: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Cinnamate Synthesis: Patel, A. et al. (2015). Synthesis, Characterization and Compatibility studies of Homopolymers of Poly (Carboxy Phenyl Acrylate). Asian Journal of Research in Chemistry.

Sources

The Versatile Intermediate: Application Notes for 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, a bifunctional building block of significant interest in medicinal chemistry. We will delve into its synthesis, characterization, and strategic application as a pharmaceutical intermediate. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, aiming to equip them with the practical knowledge to effectively utilize this versatile molecule in the synthesis of complex pharmaceutical targets.

Introduction: A Molecule of Strategic Importance

3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, also known as methyl (E)-3-(3-carboxyphenyl)acrylate, presents a unique combination of reactive functionalities. Its structure incorporates a carboxylic acid, an α,β-unsaturated ester, and an aromatic ring, making it a highly valuable scaffold for the construction of diverse molecular architectures. The carboxylic acid moiety serves as a handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. Simultaneously, the acrylate system is amenable to various transformations, including conjugate additions and cycloadditions, while the benzene ring can be further functionalized. This guide will focus on two primary applications: its synthesis via the Heck-Mizoroki coupling and its use in amide bond formation, culminating in a case study on the synthesis of the anti-anginal drug, Trimetazidine.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its successful application.

PropertyValue
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Appearance White to off-white solid
Melting Point 148-153 °C[1]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol), sparingly soluble in water.
CAS Number 212579-21-4

Characterization Data (Predicted & Literature-Based):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.1 (s, 1H, -COOH), 8.2 (t, J=1.6 Hz, 1H), 8.0 (dt, J=7.8, 1.4 Hz, 1H), 7.8 (dt, J=7.8, 1.4 Hz, 1H), 7.7 (d, J=16.0 Hz, 1H), 7.6 (t, J=7.8 Hz, 1H), 6.7 (d, J=16.0 Hz, 1H), 3.7 (s, 3H, -OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 167.0, 166.5, 143.2, 135.2, 132.8, 131.5, 130.2, 129.5, 122.0, 51.8.

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1715 (C=O stretch of ester), 1690 (C=O stretch of carboxylic acid), 1640 (C=C stretch), 1250 (C-O stretch).

Synthesis Protocol: The Heck-Mizoroki Coupling

The most efficient and widely adopted method for the synthesis of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is the palladium-catalyzed Heck-Mizoroki reaction. This powerful carbon-carbon bond-forming reaction couples an aryl halide with an alkene.

Rationale for Experimental Choices

The choice of catalyst, ligand, base, and solvent are critical for a successful Heck reaction.

  • Catalyst (Palladium(II) Acetate - Pd(OAc)₂): Pd(OAc)₂ is a common and effective palladium source that is reduced in situ to the active Pd(0) species. It is relatively stable to air and moisture, making it convenient to handle.

  • Ligand (Tri(o-tolyl)phosphine - P(o-Tol)₃): Bulky electron-rich phosphine ligands like P(o-Tol)₃ stabilize the palladium center, promote oxidative addition, and prevent catalyst decomposition at the elevated temperatures often required for the reaction.

  • Base (Triethylamine - TEA): The base is essential to neutralize the hydrohalic acid (HBr) generated during the catalytic cycle, regenerating the active Pd(0) catalyst. Triethylamine is a suitable organic base that is easily removed during workup.

  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. Its relatively high boiling point allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

G cluster_0 Reaction Setup cluster_2 Work-up & Purification Reactants 3-Bromobenzoic Acid Methyl Acrylate Triethylamine Reaction_Vessel Degas & Heat (Reflux, 5h under N₂) Reactants->Reaction_Vessel Catalyst_System Pd(OAc)₂ P(o-Tol)₃ Catalyst_System->Reaction_Vessel Solvent Acetonitrile Solvent->Reaction_Vessel Filtration Filter through Celite Reaction_Vessel->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Silica Gel Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure Product

Fig. 1: Workflow for the Heck-Mizoroki Synthesis.

Materials:

  • 3-Bromobenzoic acid (1.0 equiv.)

  • Methyl acrylate (5.0 equiv.)

  • Triethylamine (1.5 equiv.)

  • Palladium(II) acetate (0.1 equiv.)

  • Tri(o-tolyl)phosphine (0.1 equiv.)

  • Anhydrous Acetonitrile

  • Celite

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromobenzoic acid (1.0 equiv.), methyl acrylate (5.0 equiv.), triethylamine (1.5 equiv.), palladium(II) acetate (0.1 equiv.), and tri(o-tolyl)phosphine (0.1 equiv.).

  • Add anhydrous acetonitrile to the flask.

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to reflux under a nitrogen atmosphere and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid as a white solid.

Application in Amide Bond Formation

The carboxylic acid functionality of the title compound is readily activated for amide bond formation, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).

Rationale for Experimental Choices
  • Coupling Reagents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps this unstable intermediate to form a more stable HOBt-ester.[2][4] This two-step activation minimizes side reactions, such as the formation of N-acylurea, and suppresses racemization if chiral centers are present.[3][4]

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize any acidic species in the reaction mixture and to facilitate the deprotonation of the amine component, enhancing its nucleophilicity.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving a wide range of reactants and is commonly used for amide coupling reactions.

General Protocol: Amide Coupling

G cluster_0 Reagent Preparation cluster_1 Activation & Coupling cluster_2 Work-up & Purification Carboxylic_Acid 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (1.0 eq) Reaction_Vessel Stir at 0°C to RT Carboxylic_Acid->Reaction_Vessel Amine Amine (1.0-1.2 eq) Amine->Reaction_Vessel Solvent Anhydrous DMF Solvent->Reaction_Vessel Quench Add Water Reaction_Vessel->Quench Coupling_Reagents EDC (1.1 eq) HOBt (1.1 eq) DIPEA (2.0 eq) Coupling_Reagents->Reaction_Vessel Extraction Extract with Ethyl Acetate Quench->Extraction Purification Wash, Dry, Concentrate Extraction->Purification Final_Product Final_Product Purification->Final_Product Purified Amide

Fig. 2: General Workflow for EDC/HOBt-Mediated Amide Coupling.

Materials:

  • 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (1.0 equiv.)

  • Amine (1.0-1.2 equiv.)

  • EDC (1.1 equiv.)

  • HOBt (1.1 equiv.)

  • DIPEA (2.0 equiv.)

  • Anhydrous DMF

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (1.0 equiv.) and the desired amine (1.0-1.2 equiv.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add HOBt (1.1 equiv.), EDC (1.1 equiv.), and DIPEA (2.0 equiv.) sequentially to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Case Study: Synthesis of Trimetazidine

Trimetazidine is an anti-anginal agent that acts as a metabolic modulator. Its synthesis provides an excellent example of the strategic use of our title intermediate. While a multi-step synthesis from 3-bromobenzoic acid is feasible, a more convergent approach often starts with the commercially available 2,3,4-trimethoxybenzaldehyde.

Synthetic Pathway Overview

A common industrial synthesis of Trimetazidine involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine.

G Start_Material_1 2,3,4-Trimethoxy- benzaldehyde Reaction Reductive Amination (e.g., H₂/Pd-C or HCOOH) Start_Material_1->Reaction Start_Material_2 Piperazine Start_Material_2->Reaction Product Trimetazidine Reaction->Product

Sources

Application Notes and Protocols for the Chemoselective Esterification of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Chemoselectivity

The synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid, a molecule of interest in pharmaceutical and materials science, presents a classic chemical challenge centered on selectivity. The immediate precursor is typically the dicarboxylic acid, 3-((1E)-2-carboxyvinyl)benzoic acid . This molecule features two distinct carboxylic acid functionalities: one attached to the aromatic ring and the other as part of an α,β-unsaturated acrylic acid moiety.

The core synthetic problem is the selective esterification of one carboxyl group while leaving the other intact. Specifically, to arrive at the target molecule, the acrylic acid must be converted to its methyl ester without affecting the benzoic acid group. This guide provides an in-depth analysis of various esterification methodologies, evaluating their suitability for this specific transformation. We will delve into the mechanistic rationale behind each method, offering detailed protocols and field-proven insights to navigate the complexities of this synthesis.

Understanding the Precursor: A Tale of Two Acids

The key to achieving chemoselectivity lies in understanding the electronic and steric differences between the two carboxylic acid groups.

  • Acidity (pKa): The acidity of a carboxylic acid dictates its reactivity in many reactions. Benzoic acid has a pKa of approximately 4.20, while acrylic acid has a pKa of about 4.25.[1][2] The phenyl group of benzoic acid is slightly more electron-withdrawing than the vinyl group of acrylic acid, making the aromatic proton slightly more acidic.[3] This subtle difference can be exploited by reagents that are sensitive to the substrate's acidity.

  • Steric Hindrance: The carboxylic acid on the vinyl group is generally less sterically hindered than the one attached to the benzene ring, which is flanked by ortho-protons. This difference can be a deciding factor in reactions governed by steric approach control.

  • Conjugation and Reactivity: Both carboxyl groups are conjugated, which stabilizes the molecule but also influences the reactivity of the carbonyl carbon. The α,β-unsaturated system of the acrylic acid moiety is susceptible to side reactions like Michael addition or polymerization, especially under harsh conditions.[4]

This guide will explore methods that leverage these differences to achieve the desired selective methylation of the acrylic acid group.

Method 1: Modified Fischer-Speier Esterification under Kinetic Control

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is often considered a brute-force method.[5] However, by carefully controlling the reaction conditions, it can be adapted for selective mono-esterification. The strategy here relies on kinetic control, aiming to esterify the more reactive or less sterically hindered carboxyl group first and then stopping the reaction before the second group reacts.

Causality Behind Experimental Choices
  • Catalyst: A strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6][7]

  • Stoichiometry: Using a limited amount of methanol (1.0-1.2 equivalents) is critical to favor mono-esterification over the formation of the diester.[8]

  • Temperature and Time: Lower temperatures and careful monitoring of the reaction progress (e.g., by TLC or HPLC) are essential to stop the reaction at the mono-ester stage. The less hindered acrylic acid is expected to react slightly faster.

  • Water Removal: While typically used to drive the reaction to completion, for selective mono-esterification, omitting or limiting water removal can help prevent the reaction from proceeding to the diester.

Detailed Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-((1E)-2-carboxyvinyl)benzoic acid (1.0 equiv.) in anhydrous methanol (1.0-1.2 equiv.) and a suitable solvent like toluene to aid in azeotropic water removal if desired, though not always necessary for mono-esterification.

  • Inhibitor Addition: Add a catalytic amount of a polymerization inhibitor such as hydroquinone (0.1 mol%).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.05-0.1 equiv.).

  • Reaction: Allow the mixture to warm to room temperature and then heat to a gentle reflux (e.g., 60-70°C).

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC or HPLC. The goal is to maximize the formation of the mono-ester while minimizing the appearance of the diester byproduct.

  • Work-up: Once the optimal conversion is reached, cool the reaction mixture and quench with a cold, saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate the desired mono-ester from unreacted starting material and the diester byproduct.

Application Notes & Insights
  • Selectivity: This method may not provide the highest selectivity and often results in a mixture of starting material, the desired mono-ester, and the diester. The success of this method is highly dependent on careful monitoring and stopping the reaction at the right time.

  • Side Reactions: The acidic conditions and elevated temperatures can promote polymerization of the acrylate moiety.[9] The use of an inhibitor is crucial.

Method 2: Steglich Esterification for Mild and Selective Conversion

The Steglich esterification is a powerful method that utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation under mild, room-temperature conditions.[10][11] This method is particularly well-suited for substrates that are sensitive to acid or heat.

Causality Behind Experimental Choices
  • Activation: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11]

  • Catalysis: DMAP, being a stronger nucleophile than the alcohol, intercepts the O-acylisourea to form a reactive N-acylpyridinium intermediate. This intermediate does not undergo the side reactions common to the O-acylisourea and reacts readily with the alcohol.[9]

  • Mild Conditions: The reaction is typically performed at room temperature, which minimizes the risk of polymerization of the acrylate group.

  • Selectivity: While not guaranteed, selectivity can often be achieved by controlling stoichiometry. The less sterically hindered acrylic acid may react preferentially.

Detailed Protocol
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-((1E)-2-carboxyvinyl)benzoic acid (1.0 equiv.), methanol (1.1 equiv.), and DMAP (0.1-0.2 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • DCC Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 equiv.) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates that the reaction is proceeding.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl to remove excess DMAP, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved by column chromatography.

Application Notes & Insights
  • Byproduct Removal: The main challenge with DCC is the removal of the dicyclohexylurea (DCU) byproduct, which can sometimes be difficult to filter completely. Cooling the reaction mixture before filtration can improve precipitation.[12]

  • Safety: DCC is a potent allergen and should be handled with care in a well-ventilated fume hood.[13]

  • Alternative Carbodiimides: Water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to simplify the work-up, as the corresponding urea byproduct is water-soluble and can be removed by aqueous extraction.

Method 3: Chemoselective Methylation with Diazomethane or its Surrogates

Diazomethane (CH₂N₂) is a highly efficient reagent for converting carboxylic acids to methyl esters under exceptionally mild conditions.[14][15] The reaction proceeds via an acid-base mechanism, where the carboxylic acid protonates the diazomethane. This makes the reaction rate dependent on the acidity of the carboxylic acid.

Causality Behind Experimental Choices
  • Acidity-Driven Selectivity: Since benzoic acid (pKa ≈ 4.20) is slightly more acidic than acrylic acid (pKa ≈ 4.25), diazomethane is expected to preferentially react with the aromatic carboxyl group.[1][2] Therefore, this method is ideal for synthesizing the regioisomer where the benzoic acid is esterified, not the target molecule of this guide. However, it is included here for its high relevance in dicarboxylic acid chemistry and to highlight the importance of understanding the mechanism to predict the outcome.

  • Mild Conditions: The reaction is typically carried out at 0°C to room temperature, avoiding harsh conditions that could lead to side reactions.

  • High Yield: The reaction is essentially irreversible due to the formation of nitrogen gas as a byproduct, leading to excellent yields.[16]

Detailed Protocol (Use with Extreme Caution)

WARNING: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a dedicated fume hood with a blast shield and using specialized, scratch-free glassware.

  • Preparation: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established safety protocols.

  • Reaction: Dissolve 3-((1E)-2-carboxyvinyl)benzoic acid (1.0 equiv.) in a mixture of methanol and diethyl ether at 0°C.

  • Diazomethane Addition: Slowly add the ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists and nitrogen evolution ceases.

  • Quenching: Carefully add a few drops of acetic acid to quench any excess diazomethane.

  • Work-up: The reaction mixture can be concentrated under reduced pressure (behind a blast shield) to yield the methyl ester. The purity is often high enough that further purification is not required.

Application Notes & Insights
  • Safety: Due to the extreme hazards, (trimethylsilyl)diazomethane (TMS-diazomethane) is a commercially available and safer alternative that often provides similar results.[11]

  • Selectivity Outcome: For the synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid, this method would likely yield the undesired isomer. This underscores the importance of choosing a method with the correct selectivity profile.

Method 4: Thionyl Chloride-Methanol System for Selective Esterification

A highly promising method for achieving the desired chemoselectivity involves the use of a catalytic amount of thionyl chloride (SOCl₂) in methanol. Research has shown that this system can selectively esterify non-conjugated carboxylic acids in the presence of conjugated or aromatic ones.[17] While both carboxyl groups in our precursor are conjugated, the electronic environments are different. It is plausible that the acrylic acid, being part of a more reactive vinylogous system, can be selectively converted to an acyl chloride or activated in situ at a faster rate than the more stable aromatic acid under carefully controlled, low-temperature conditions.

Causality Behind Experimental Choices
  • In Situ Activation: Thionyl chloride reacts with methanol to generate HCl and methyl sulfite species in situ, which can activate the carboxylic acid. The more nucleophilic and less hindered acrylic acid may be activated preferentially.

  • Mild Conditions: The reaction can often be performed at room temperature, which is beneficial for the sensitive acrylate moiety.

Detailed Protocol
  • Reaction Setup: In a flame-dried round-bottom flask, suspend 3-((1E)-2-carboxyvinyl)benzoic acid (1.0 equiv.) in anhydrous methanol (used as both reagent and solvent).

  • Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly and dropwise, add thionyl chloride (1.0-1.2 equiv.) to the stirred suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC for the formation of the desired mono-ester.

  • Work-up: Once the reaction is complete, remove the excess methanol and SOCl₂ under reduced pressure.

  • Purification: The residue can be purified by dissolving in an organic solvent, washing with a sodium bicarbonate solution to remove any unreacted acid, drying, and concentrating. Column chromatography may be necessary to obtain a highly pure product.

Summary of Methods and Data Presentation

Method Reagents Conditions Selectivity Rationale Pros Cons Typical Yield
Modified Fischer-Speier H₂SO₄ or TsOH, MeOH60-70°C, 1-4hKinetic control (less hindered group reacts faster)Inexpensive reagentsLow selectivity, risk of polymerization and diester formationModerate
Steglich Esterification DCC (or EDC), DMAP, MeOH0°C to RT, 4-12hKinetic control (less hindered group reacts faster)Mild conditions, good for sensitive substratesDCC is an allergen, DCU byproduct removal can be difficultGood to Excellent
Diazomethane CH₂N₂ (or TMS-CHN₂)0°C to RT, <1hAcidity-driven (more acidic group reacts faster)Very mild, high yield, clean reactionSelects for the wrong isomer , highly toxic and explosiveExcellent
Thionyl Chloride/Methanol SOCl₂, MeOH0°C to RT, 2-6hDifferential reactivity of carboxyl groupsPotentially high chemoselectivity, mild conditionsSOCl₂ is corrosive and moisture-sensitiveGood to Excellent

Experimental Workflows and Mechanistic Diagrams

Decision Workflow for Esterification Method Selection

Esterification_Decision_Tree start Start: Precursor is 3-(2-carboxyvinyl)benzoic acid q1 Is the primary goal to esterify the ACRYLIC acid group? start->q1 q2 Is substrate heat or acid sensitive? q1->q2 Yes method_ch2n2 Diazomethane/ TMS-Diazomethane q1->method_ch2n2 No, esterify Benzoic acid method_steglich Steglich Esterification (DCC/DMAP or EDC/DMAP) q2->method_steglich Yes method_socl2 Thionyl Chloride/ Methanol Method q2->method_socl2 No method_fischer Modified Fischer Esterification method_socl2->method_fischer Alternative

Caption: Decision tree for selecting an appropriate esterification method.

Generalized Mechanism for Steglich Esterification

Steglich_Mechanism cluster_activation Activation Step cluster_catalysis DMAP Catalysis cluster_esterification Esterification Step RCOOH R-COOH Carboxylic Acid OAI O-Acylisourea Intermediate (Highly Reactive) RCOOH->OAI + DCC DCC Cy-N=C=N-Cy DCC DCC->OAI N_Acyl N-Acylpyridinium Ion (Active Ester) OAI->N_Acyl + DMAP DCU DCU Byproduct OAI->DCU DMAP DMAP DMAP->N_Acyl Ester R-COOR' Ester Product N_Acyl->Ester + R'-OH ROH R'-OH Alcohol ROH->Ester

Caption: Key steps in the DMAP-catalyzed Steglich esterification.

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Introduction: Unlocking the Potential of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Polymerization and Application of Functionalized Benzoic Acid Monomers

Prepared by: Gemini, Senior Application Scientist

The monomer 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid represents a class of highly functionalized molecules with significant, yet largely unexplored, potential in polymer science. While direct literature on the polymerization of this specific compound is sparse, its chemical architecture provides a clear blueprint for its reactivity and the functional attributes of the resulting polymers. The structure combines three key features:

  • A polymerizable vinyl group , structurally analogous to styrenic and cinnamic acid derivatives.

  • A pendant carboxylic acid group , which imparts pH-responsiveness, adhesive properties, and a handle for post-polymerization modification.[1][2]

  • An ester moiety , which can be used to tune solubility and thermal properties.

This guide leverages established principles from analogous, well-documented monomers—primarily 4-vinylbenzoic acid (4-VBA) and cinnamic acid derivatives —to provide robust, adaptable protocols for researchers and drug development professionals. The methodologies and insights presented here are designed to serve as a comprehensive starting point for the synthesis, characterization, and application of polymers derived from this promising class of functional monomers.

Monomer Reactivity and Strategic Considerations

The polymerization behavior of vinyl monomers is heavily influenced by the substituents on the carbon-carbon double bond.

  • Homopolymerization vs. Copolymerization: The target molecule is a 1,2-disubstituted vinyl monomer. Like many cinnamic acid derivatives, it is expected to have low reactivity in radical homopolymerization due to steric hindrance around the double bond.[3][4] Therefore, copolymerization with a more reactive monomer (e.g., styrene, acrylates) is a highly effective strategy to ensure its incorporation into a polymer chain.[5]

  • Analogue for Protocol Design (4-VBA): In contrast, 4-vinylbenzoic acid (4-VBA) is a styrenic monomer that readily undergoes polymerization.[6] It serves as an excellent model for developing and optimizing polymerization protocols, particularly for controlled radical polymerization methods that can be adapted for more sterically hindered systems.[7][8]

The presence of the carboxylic acid group is a defining feature. It not only dictates the polymer's solubility (soluble in polar organic solvents like DMSO and DMF, and in aqueous base) but also opens a vast application space, from biomedical devices to advanced materials.[1][9][10]

Polymerization Methodologies: From Basic to Controlled Synthesis

The choice of polymerization technique is critical as it determines the polymer's architecture, molecular weight distribution, and ultimately, its performance.

Methodology 1: Free Radical Polymerization (FRP)

Free radical polymerization is a robust and widely used method for polymer synthesis from vinyl monomers.[11][12] It is an excellent screening tool to confirm the reactivity of a new monomer. However, it offers limited control over the polymer chain structure, typically resulting in high molecular weight distributions (Ð or Mw/Mn > 1.5).

FRP proceeds via a chain reaction involving initiation, propagation, and termination.[11] An initiator, such as an azo compound (e.g., AIBN), thermally decomposes to generate primary radicals. These radicals attack the monomer's vinyl group, initiating a propagating polymer chain that grows until it is terminated by another radical. The continuous and largely uncontrolled nature of the termination steps leads to a broad distribution of chain lengths.

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve 4-vinylbenzoic acid (e.g., 1.0 g, 6.75 mmol) in 10 mL of an appropriate solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

  • Initiator Addition: Add the radical initiator, azobisisobutyronitrile (AIBN) (e.g., 11.1 mg, 0.0675 mmol, for a [Monomer]:[Initiator] ratio of 100:1).

  • Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70-80 °C. Let the reaction proceed for 12-24 hours. The solution will become noticeably more viscous.

  • Isolation and Purification: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether or cold methanol).

  • Drying: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50 °C to a constant weight.

This protocol typically yields poly(4-vinylbenzoic acid) with a high molecular weight but a broad polydispersity index (Ð > 1.5). The polymer's structure can be confirmed by NMR and FTIR spectroscopy.[7]

Methodology 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a premier controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Ð < 1.2), and complex architectures like block copolymers.[11][13] This level of control is essential for high-performance applications.

RAFT achieves control by introducing a chain transfer agent (the RAFT agent), typically a thiocarbonylthio compound (e.g., a trithiocarbonate).[14] The growing polymer radical reversibly adds to the RAFT agent, forming a dormant species. This rapid, reversible transfer process ensures that all polymer chains grow at a similar rate, leading to a uniform chain length.[15] The molecular weight is directly controlled by the initial ratio of monomer to RAFT agent.

  • Reagent Calculation and Preparation: In a vial, prepare a stock solution. For a target degree of polymerization (DP) of 100 and a [Monomer]:[RAFT Agent]:[Initiator] ratio of 100:1:0.2, combine:

    • Monomer: 4-vinylbenzoic acid (1.48 g, 10 mmol)

    • RAFT Agent: (S)-1-dodecyl-(S′)-(α,α′-dimethyl-α′′-acetic acid)trithiocarbonate (DDMAT) (36.4 mg, 0.1 mmol)

    • Initiator: AIBN (3.3 mg, 0.02 mmol)

    • Solvent: 10 mL of DMF.

  • Degassing: Transfer the solution to a Schlenk flask, seal, and perform three freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C. The reaction time can be monitored by taking aliquots to measure monomer conversion via ¹H NMR. Typical reaction times range from 4 to 16 hours.

  • Termination: To stop the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Isolation and Purification: Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether with 1% HCl to ensure the carboxylic acid is protonated).

  • Drying: Collect the polymer by filtration and dry under vacuum to a constant weight.

This protocol yields a well-defined poly(4-vinylbenzoic acid) with a molecular weight close to the theoretical value (DP × MW_monomer + MW_RAFT) and a narrow polydispersity (Ð ≈ 1.1–1.2).[8] The living nature of the chain ends allows for further extension to create block copolymers.[16]

Visualization of Polymerization Workflows

FRP_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification Monomer Monomer + Solvent Flask Reaction Flask Monomer->Flask Initiator Initiator (e.g., AIBN) Initiator->Flask Degas Freeze-Pump-Thaw (Remove O2) Flask->Degas Polymerize Heat (e.g., 70-80°C) Degas->Polymerize Precipitate Precipitate in Non-Solvent Polymerize->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Under Vacuum Filter->Dry FinalPolymer FinalPolymer Dry->FinalPolymer Final Polymer (High Đ) RAFT_Equilibrium P_n_radical P_n_radical Intermediate Radical Intermediate P_n_radical->Intermediate Addition RAFT_agent Dormant Chain RAFT_agent->Intermediate Addition P_m_radical P_m_radical Intermediate->P_m_radical Fragmentation New_dormant New Dormant Chain P_m_radical->New_dormant New_dormant->Intermediate Fragmentation

Caption: The core equilibrium of RAFT polymerization.

Polymer Properties and Data Summary

The incorporation of benzoic acid moieties into a polymer backbone imparts a unique combination of properties. The resulting polymers are typically amorphous with high glass transition temperatures (Tg) due to the rigid aromatic rings. [3]

Property Free Radical Polymerization (FRP) RAFT Polymerization Rationale & Significance
Control over Mn Poor Excellent; controlled by [M]/[RAFT] ratio Precise control is crucial for applications like drug delivery and nanotechnology.
Polydispersity (Đ) Broad ( > 1.5) Narrow (1.1 - 1.2) Low Đ leads to more uniform material properties and predictable behavior. [17]
Chain-end Fidelity Low High High fidelity allows for the synthesis of block copolymers and post-polymerization modifications. [16]
pH-Responsiveness Yes Yes The -COOH group deprotonates at high pH, making the polymer water-soluble. This allows for pH-triggered release or assembly. [2]

| Adhesion | Good | Good | The polar carboxylic acid groups promote strong interactions with various substrates. [1][10]|

Application Notes: From Biomedicine to Advanced Materials

The unique properties of polymers derived from benzoic acid-functionalized monomers make them highly suitable for a range of advanced applications.

  • Drug Delivery Systems: The pH-responsive nature of the carboxylic acid groups can be exploited to design "smart" drug delivery vehicles that release their therapeutic payload in specific pH environments, such as acidic tumor microenvironments or different compartments of the gastrointestinal tract. [2][9]

  • Tissue Engineering and Biocompatible Coatings: Carboxylic acid functionalities can enhance cell adhesion, proliferation, and viability, making these polymers excellent candidates for tissue engineering scaffolds and biocompatible coatings for medical implants. [2][18]The pendant acid groups can also be used to conjugate bioactive molecules.

  • High-Performance Binders for Batteries: Poly(4-vinylbenzoic acid) has been investigated as a binder for silicon-based anodes in lithium-ion batteries. The rigid aromatic backbone helps to accommodate the large volume changes of silicon during cycling, while the carboxylic acid groups provide strong adhesion to the active material and current collector, improving battery stability and lifespan. [8]

  • Functional Surfaces and Membranes: These polymers can be used to modify surfaces to control wettability, adhesion, or biocompatibility. [10]They can also serve as building blocks for functional membranes used in separation processes or as active layers in biosensors. [9]

References

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  • Kamigaito, M., et al. (2018). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. Biomacromolecules, 20(1), 192-203. Available from: [Link]

  • Pan, X., et al. (2007). Ambient-Temperature RAFT Polymerization of Styrene and Its Functional Derivatives under Mild Long-Wave UV−vis Radiation. Macromolecules, 40(26), 9364-9372. Available from: [Link]

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  • Polymer Source. (n.d.). Poly(4-vinylbenzoic acid). Polymer Source. Available from: [Link]

  • Marvel, C. S., & McCain, G. H. (1953). Polymerization of Esters of Cinnamic Acid. Journal of the American Chemical Society, 75(10), 2329-2331. Available from: [Link]

  • Penlidis, A., et al. (2021). Mathematical Description of the RAFT Copolymerization of Styrene and Glycidyl Methacrylate Using the Terminal Model. Polymers, 13(16), 2617. Available from: [Link]

  • Patsnap. (2024). Future of Carboxylic Acid in Biodegradable Polymer Production. Patsnap Eureka. Available from: [Link]

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  • Wako Pure Chemical Corporation. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Wako Pure Chemical Corporation. Available from: [Link]

  • Voronov, A., et al. (2023). Free radical (Co)Polymerization of aromatic vinyl monomers derived from vanillin. European Polymer Journal, 201, 112546.
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  • American Chemical Society. (1951). Preparation and Polymerization of p-Cyanostyrene, p-Vinylbenzoic Acid and its Methyl Ester. Journal of the American Chemical Society, 73(12), 5859-5860. Available from: [Link]

  • ResearchGate. (n.d.). Polymerization kinetic plots of the RAFT polymerization of styrene, mediated by the diferent trithiocarbonate-functionalized RAFT agents using AIBN as the initiator at 75 °C.
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  • Anastasaki, A., et al. (2024). Acid-Triggered Radical Polymerization of Vinyl Monomers. ETH Zurich. Available from: [Link]

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  • Coulembier, O., et al. (2016). Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability. Green Chemistry, 18(16), 4537-4546. Available from: [Link]

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Application Notes and Protocols for the Selective Functionalization of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure presents two key reactive handles: a benzoic acid moiety and a methyl acrylate group. The strategic and selective functionalization of either of these sites allows for the development of a diverse array of derivatives, from complex drug candidates to tailored polymers. The benzoic acid group, an aromatic carboxylic acid, is amenable to a wide range of transformations including amidation, esterification, and various cross-coupling reactions. Concurrently, the electron-deficient alkene of the methyl acrylate moiety is a prime substrate for conjugate additions and cycloadditions.

The central challenge and opportunity in the chemistry of this molecule lie in achieving chemoselectivity. The reaction conditions must be carefully chosen to target one functional group while leaving the other intact. This guide provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the selective functionalization of the benzoic acid moiety in 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

I. Strategic Considerations for Chemoselective Functionalization

The inherent reactivity of the two functional groups dictates the strategic approach to modification. The carboxylic acid is readily deprotonated and can be activated for nucleophilic acyl substitution. The acrylate system is an excellent Michael acceptor, susceptible to attack by soft nucleophiles. Generally, reactions performed under neutral or acidic conditions, or those employing specific coupling agents, will favor modification of the carboxylic acid. Conversely, base-catalyzed reactions with soft nucleophiles will preferentially target the acrylate.

G cluster_0 Functionalization of Benzoic Acid Moiety cluster_1 Functionalization of Acrylate Moiety Amide Coupling Amide Coupling Esterification Esterification Acyl Chloride Formation Acyl Chloride Formation Reduction to Alcohol Reduction to Alcohol Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling Michael Addition Michael Addition Heck Reaction Heck Reaction 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Caption: Overview of functionalization pathways for the target molecule.

II. Functionalization of the Benzoic Acid Moiety

The carboxylic acid group is a versatile hub for introducing molecular diversity. The following sections detail key transformations at this site.

A. Amide Bond Formation: A Gateway to Bioactive Molecules

Amide coupling is one of the most fundamental reactions in drug discovery, allowing for the linkage of the benzoic acid core to a vast library of amine building blocks. The direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, activation of the carboxylic acid is required.[1]

Mechanism of Activation: The core principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is typically achieved in situ using coupling reagents. Common strategies include the formation of highly reactive O-acylisourea intermediates with carbodiimides, or activated esters with phosphonium or aminium/uronium reagents.[1][2]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable method that minimizes side reactions and racemization, particularly important when using chiral amines.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and 1-Hydroxybenzotriazole (HOBt) traps the activated species as an HOBt ester, which then reacts cleanly with the amine.

Experimental Workflow:

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Benzoic Acid Derivative in Aprotic Solvent (e.g., DMF, CH2Cl2) B 2. Add Amine (1.1 eq) and HOBt (1.2 eq) A->B C 3. Cool to 0 °C B->C D 4. Add EDC·HCl (1.2 eq) portion-wise C->D E 5. Warm to Room Temperature and Stir for 12-24h D->E F 6. Aqueous Workup E->F G 7. Purification (Chromatography/Recrystallization) F->G

Caption: Step-by-step workflow for EDC/HOBt mediated amidation.

Detailed Steps:

  • To a solution of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) (0.1 M), add the desired amine (1.1 eq) and HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Causality and Insights:

  • Solvent Choice: DMF is excellent for solubilizing a wide range of substrates, while CH₂Cl₂ is easily removed during workup. Both must be anhydrous.

  • Reagent Stoichiometry: A slight excess of the amine and coupling reagents ensures complete consumption of the starting carboxylic acid.

  • Temperature Control: Adding EDC at 0 °C controls the initial exothermic reaction and minimizes the formation of an inactive N-acylurea byproduct.[2]

  • Use of HOBt: HOBt acts as a catalyst and suppresses side reactions. For electron-deficient anilines, where coupling can be sluggish, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial.[3]

Coupling Reagent Common Base Key Advantages Considerations
EDC/HOBtDIPEA (optional)Water-soluble byproducts, low racemization.HOBt has explosive properties when dry.
HATUDIPEAHigh reactivity, fast reaction times.Higher cost, potential for guanidinylation side product.
PPh₃/I₂Et₃NEffective for various substrates.[4]Reagent addition sequence is critical for success.[4]
SOCl₂None/PyridineForms highly reactive acyl chloride.[5][6]Harsh conditions, not suitable for sensitive functional groups.
B. Esterification

Esterification of the benzoic acid moiety can be accomplished through several methods, with the choice depending on the steric hindrance of the alcohol and the overall sensitivity of the molecule.

Protocol 2: Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Detailed Steps:

  • Suspend 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid (1.0 eq) in the desired alcohol (used as solvent).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.

  • Dry the organic layer, concentrate, and purify as needed.

Causality and Insights:

  • The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the product.[5]

  • This method is generally suitable for simple, unhindered primary and secondary alcohols. For sterically hindered alcohols, alternative methods are required.[7]

  • The strong acidic conditions may not be suitable for substrates with acid-labile functional groups.

Protocol 3: Steglich Esterification for Hindered Alcohols

For tertiary or otherwise sterically demanding alcohols, the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP, is highly effective.[8]

Detailed Steps:

  • Dissolve the benzoic acid derivative (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂.

  • Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold CH₂Cl₂.

  • Wash the filtrate with 1M HCl and saturated NaHCO₃, then dry and concentrate.

  • Purify the product by column chromatography.

C. Conversion to Acyl Chloride

The formation of an acyl chloride provides a highly reactive intermediate that can be readily converted to a wide range of derivatives (esters, amides, etc.).[6][9]

Protocol 4: Acyl Chloride Synthesis with Thionyl Chloride

Detailed Steps:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.

  • Add 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid (1.0 eq) to an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Cool the mixture to room temperature and carefully remove the excess SOCl₂ by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces).

  • The resulting crude acyl chloride is often used directly in the next step without further purification.

Causality and Insights:

  • The byproducts of the reaction, SO₂ and HCl, are gases, which simplifies workup.[6][9]

  • The high reactivity of the acyl chloride makes it an excellent electrophile but also means it is sensitive to moisture.

  • The acrylate moiety is generally stable to these conditions, but prolonged heating should be avoided to prevent potential polymerization or side reactions.

D. Palladium-Catalyzed Cross-Coupling Reactions

To modify the aromatic ring itself, palladium-catalyzed cross-coupling reactions are indispensable tools. This requires prior functionalization of the benzoic acid, typically by introducing a halide at a specific position.

1. Directed ortho-Metalation (DoM)

The carboxylic acid group can direct metalation to the ortho positions. Treatment with a strong base like s-butyllithium in the presence of TMEDA deprotonates the C-H bond ortho to the carboxylate, which can then be quenched with an electrophile (e.g., I₂ or Br₂) to install a handle for subsequent cross-coupling.[10][11][12][13]

2. Suzuki-Miyaura Coupling

If a bromo- or iodo-substituted analog of the benzoic acid is available, Suzuki-Miyaura coupling can be used to form a new carbon-carbon bond, typically creating biaryl structures.[14][15] The reaction couples the organohalide with an organoboron species in the presence of a palladium catalyst and a base.[14][15]

Protocol 5: Suzuki-Miyaura Coupling of an ortho-Brominated Derivative

Experimental Workflow:

G cluster_workflow Suzuki Coupling Workflow A 1. Combine Aryl Bromide, Boronic Acid (1.5 eq), Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%), and Base (e.g., K2CO3, 2.0 eq) B 2. Add Degassed Solvent (e.g., Toluene/EtOH/H2O) A->B C 3. Heat to 80-100 °C under Inert Atmosphere B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool and Perform Aqueous Workup D->E F 6. Purify by Chromatography E->F

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • In a flask, combine the ortho-bromo-benzoic acid derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[16]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and wash with water.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify.

Causality and Insights:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen.[16]

  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[17]

  • Ligand Choice: For challenging couplings, specialized phosphine ligands (e.g., SPhos, XPhos) can improve reaction efficiency by promoting oxidative addition and stabilizing the catalyst.[16]

Conclusion

The functionalization of the benzoic acid moiety in 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid offers a versatile platform for molecular design. By selecting the appropriate reagents and conditions, chemists can selectively perform a wide range of transformations, including amide and ester formation, conversion to highly reactive acyl chlorides, and sophisticated palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to exploit the synthetic potential of this valuable bifunctional building block. Careful consideration of chemoselectivity, reaction mechanisms, and potential side reactions is paramount to achieving successful and predictable outcomes in the synthesis of novel derivatives for pharmaceutical and material science applications.

References

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Catalytic Pathways to 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of catalytic systems for the stereoselective synthesis of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and field-proven experimental protocols. We will dissect two of the most robust catalytic methodologies for this transformation: the Mizoroki-Heck reaction and the Horner-Wadsworth-Emmons (HWE) olefination. The causality behind experimental choices will be elucidated, and self-validating protocols will be presented with comprehensive characterization and purification strategies.

The Synthetic Imperative: Accessing a Key Building Block

The target molecule, 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, also known as methyl (E)-3-(3-carboxyphenyl)acrylate, possesses a unique trifunctional architecture: a carboxylic acid, a methyl ester, and a trans-alkene. This arrangement makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. The (1E) or trans-stereochemistry of the double bond is often crucial for biological activity and material properties, necessitating synthetic methods that provide high stereoselectivity.

Comparative Analysis of Catalytic Systems

The formation of the carbon-carbon double bond is the linchpin of this synthesis. Two powerful catalytic strategies stand out for their efficiency and stereochemical control: the palladium-catalyzed Mizoroki-Heck reaction and the phosphorus-based Horner-Wadsworth-Emmons olefination.

FeatureMizoroki-Heck ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Catalyst Palladium complex (e.g., Pd(OAc)₂, Pd-NHC)Base (e.g., NaH, NaOMe)
Starting Materials 3-Bromobenzoic acid, Methyl acrylate3-Formylbenzoic acid, Methyl (dimethoxyphosphoryl)acetate
Key Transformation C(sp²)-H olefinationCarbonyl olefination
Stereoselectivity Typically high (E)-selectivityExcellent (E)-selectivity
Byproducts HX (neutralized by base)Water-soluble phosphate salts
Advantages Atom economical, good functional group toleranceHigh yields, excellent stereocontrol, easy byproduct removal
Considerations Catalyst cost and removal, potential for side reactionsStoichiometric use of base, moisture-sensitive reagents

The Mizoroki-Heck Reaction: A Palladium-Catalyzed Approach

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl halides with alkenes.[1][2] The reaction typically exhibits a strong preference for the formation of the trans product, making it an ideal candidate for our target molecule.[2] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[3]

Recent advancements have highlighted the utility of N-heterocyclic carbene (NHC) palladium complexes as highly stable and active catalysts for Heck reactions, even with challenging substrates.[4]

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-bromobenzoic acid, Pd catalyst, base, and solvent B Add methyl acrylate A->B Inert atmosphere C Heat reaction mixture (e.g., 80-120 °C) B->C D Monitor reaction by TLC/LC-MS C->D E Cool and acidify D->E Upon completion F Extract with organic solvent E->F G Purify by recrystallization or column chromatography F->G H Characterize final product G->H

General workflow for the Mizoroki-Heck reaction.
Protocol 1: Mizoroki-Heck Synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromobenzoic acid, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add anhydrous DMF via syringe, followed by triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl acrylate via syringe and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl).

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Phosphorus-Based Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of alkenes, particularly α,β-unsaturated esters, with excellent (E)-stereoselectivity.[5][6] The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone.[5] The stereochemical outcome is largely dictated by the thermodynamic stability of the intermediates, which favors the formation of the trans-alkene.[6] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification.[5]

HWE_Reaction_Workflow cluster_prep Carbanion Formation cluster_reaction Olefination cluster_workup Work-up & Purification A Add NaH to anhydrous THF B Add methyl (dimethoxyphosphoryl)acetate at 0 °C A->B C Stir at room temperature B->C D Cool to 0 °C and add 3-formylbenzoic acid solution C->D Inert atmosphere E Stir at room temperature D->E F Monitor reaction by TLC E->F G Quench with saturated NH₄Cl F->G Upon completion H Extract with organic solvent G->H I Purify by recrystallization or column chromatography H->I J Characterize final product I->J

General workflow for the Horner-Wadsworth-Emmons reaction.
Protocol 2: Horner-Wadsworth-Emmons Synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl (dimethoxyphosphoryl)acetate (1.1 equiv)

  • 3-Formylbenzoic acid (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.

  • Carefully add the sodium hydride dispersion to the THF with stirring.

  • Add a solution of methyl (dimethoxyphosphoryl)acetate in anhydrous THF dropwise to the suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of 3-formylbenzoic acid in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.[7]

Purification and Characterization

Purification:

The crude product from either synthesis can often be purified by recrystallization.[8][9] A mixture of ethanol and water is a good starting point for solvent screening.[10][11] Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[12] Alternatively, flash column chromatography using a silica gel stationary phase and a mobile phase such as a gradient of ethyl acetate in hexanes can be employed.

Characterization (Expected Data):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.2 (s, 1H), ~8.0 (d, 1H), ~7.8 (d, 1H), ~7.7 (d, J ≈ 16.0 Hz, 1H), ~7.5 (t, 1H), ~6.5 (d, J ≈ 16.0 Hz, 1H), 3.8 (s, 3H). The large coupling constant (≈ 16.0 Hz) for the vinyl protons is characteristic of the (E)-isomer.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~171.0 (COOH), ~166.5 (COOCH₃), ~143.0, ~135.0, ~131.0, ~130.5, ~129.5, ~129.0, ~122.0, ~52.0 (OCH₃).

  • FT-IR (ATR): ν (cm⁻¹) ~3000-2500 (br, O-H stretch of carboxylic acid), ~1720 (C=O stretch of ester), ~1690 (C=O stretch of carboxylic acid), ~1640 (C=C stretch), ~1250, ~1170 (C-O stretch).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₁₀O₄ [M+H]⁺ ~207.0603, found ~207.0605.

Conclusion

Both the Mizoroki-Heck and Horner-Wadsworth-Emmons reactions offer highly effective and stereoselective catalytic pathways for the synthesis of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid. The choice between these two methods will depend on the availability of starting materials, cost considerations, and the specific requirements of the research program. The protocols and data presented in this guide provide a solid foundation for the successful synthesis, purification, and characterization of this valuable chemical intermediate.

References

  • BenchChem. (2025).
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  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

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  • Nakao, M., et al. (2025).
  • BenchChem. (2025). Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate: A Technical Troubleshooting Guide. BenchChem.
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  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Majid, M. D. A., Ekowati, J., & Purwanto, B. T. (2023). Synthesis of Methyl 3-(4-hydroxyphenyl) acrylate using Domestic Microwave Irradiation at 200 Watt Power. Berkala Ilmiah Kimia Farmasi, 10(2), 101-108.
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  • Marinov, M., & Penchev, A. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4521.
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  • Google Patents. (n.d.). Process for the production of methyl acrylate.
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  • Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid Common Name: Monomethyl 3-carboxycinnamate Core Challenge: Synthesizing a non-symmetric dicarbonyl system (one free acid, one methyl ester) without protecting groups or low-yielding selective hydrolysis steps.

The most efficient route to this molecule is the Direct Heck Coupling of 3-iodobenzoic acid with methyl acrylate. While theoretically straightforward, this reaction often suffers from low yields due to catalyst poisoning by the free carboxylic acid and difficulties in purifying the amphiphilic product.

This guide provides a "Jeffery Conditions" protocol—a ligand-free, phase-transfer catalysis method that tolerates free acids and boosts yields from the typical 40-50% to >85%.

Diagnostic Troubleshooting (Q&A)

Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? Diagnosis: Catalyst Deactivation via "Pd-Black" Precipitation. Root Cause: In standard phosphine-based Heck reactions (e.g., using PPh3), the free carboxylic acid of the substrate (3-iodobenzoic acid) can protonate the phosphine ligand or coordinate to Palladium, destabilizing the active Pd(0) species. This leads to rapid aggregation of Palladium into inactive metallic black. Solution: Switch to "Jeffery Conditions" (Ligand-free). Use a tetraalkylammonium salt (TBAB) as a phase-transfer agent and stabilizer. The bromide ions from TBAB form a protective anionic palladate cluster (


), which stabilizes the catalyst without the need for phosphines that are sensitive to the acidic substrate.

Q2: I am seeing a large amount of biphenyl impurity. How do I stop this? Diagnosis: Homocoupling of the Aryl Halide. Root Cause: 3-iodobenzoic acid can couple with itself (Ullmann-type coupling) if the alkene concentration is too low or the temperature is too high before the alkene engages. Solution:

  • Increase Alkene Equivalents: Use 1.5 to 2.0 equivalents of methyl acrylate.

  • Slow Addition: Do not add the aryl halide slowly. Instead, ensure the methyl acrylate is present in excess before heating.

  • Solvent Switch: Use DMF or NMP. High polarity suppresses homocoupling by stabilizing the polar transition state of the oxidative addition step.

Q3: The product is difficult to purify from unreacted starting material. Column chromatography is streaking. Diagnosis: Co-elution of acidic species. Root Cause: Both the starting material (3-iodobenzoic acid) and the product are benzoic acid derivatives with similar pKa values (~4.0-4.5) and polarity, causing them to streak on silica gel. Solution: Avoid Chromatography. Use the Acid-Base Workup Protocol (detailed below).

  • Dissolve crude in saturated NaHCO3 (pH ~8.5).

  • Wash with Ethyl Acetate (removes neutral impurities like polymers and catalyst ligands).

  • Acidify aqueous layer to pH 2.0.

  • The product precipitates.[1][2] If SM remains, recrystallize from Ethanol/Water (9:1). The product (extended conjugation) is less soluble than the starting material.

Q4: Why is the melting point of my product lower than reported? Diagnosis: E/Z Isomerization. Root Cause: While Heck reactions are generally trans-selective (E-isomer), long reaction times at high temperatures (>120°C) can lead to thermodynamic equilibration, producing the Z-isomer. Solution: Limit temperature to 90-100°C. Monitor reaction by HPLC. Stop immediately upon consumption of starting material.

Optimized Experimental Protocol (Jeffery Conditions)

This protocol utilizes the "Jeffery" modification, which is the gold standard for Heck reactions involving free carboxylic acids [1].

Reagents:

  • Substrate: 3-Iodobenzoic acid (1.0 equiv, 10 mmol, 2.48 g)

  • Coupling Partner: Methyl acrylate (2.0 equiv, 20 mmol, 1.8 mL)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)2] (2 mol%, 0.045 g)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv, 3.22 g)

  • Base: Sodium Bicarbonate (NaHCO3) (2.5 equiv, 2.1 g)

  • Solvent: DMF (Dimethylformamide), anhydrous (20 mL)

Step-by-Step Workflow:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-iodobenzoic acid, NaHCO3, and TBAB.

  • Solvation: Add DMF. Stir for 5 minutes at room temperature. The mixture will be a suspension (heterogeneous base is fine).

  • Catalyst Addition: Add Pd(OAc)2. The solution may turn slightly orange/red.

  • Alkene Addition: Add Methyl acrylate in one portion.

  • Reaction: Seal the flask (septum with N2 balloon or screw cap) and heat to 90°C . Stir vigorously.

    • Note: The reaction typically completes in 4–8 hours.

  • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid). Look for the disappearance of the 3-iodobenzoic acid spot.

  • Workup (The "Yield Saver"):

    • Cool to room temperature.

    • Pour mixture into 100 mL of Water .

    • Acidify carefully with 1M HCl to pH ~2.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Purification Step: Wash the combined organic layers with Saturated NaHCO3 (3 x 40 mL) .

      • Critical: The Product and SM move into the Aqueous Phase (as salts). Neutral impurities stay in the Organic Phase. Discard the Organic Phase.

    • Acidify the combined Aqueous NaHCO3 extracts with Conc. HCl to pH 1. The product will precipitate as a white solid.

    • Filter, wash with cold water, and dry.

Yield Expectation: 85-92% (White powder).

Comparative Data: Ligand vs. Ligand-Free

The following table summarizes why the Jeffery conditions are superior for this specific substrate.

ParameterStandard Heck (PPh3)Optimized Jeffery (TBAB)
Catalyst System Pd(OAc)2 / PPh3Pd(OAc)2 / TBAB
Active Species Pd(0)(PPh3)2[Pd(0)Br3]- (Anionic Cluster)
Tolerance to -COOH Low (Phosphine protonation)High (No basic ligands to kill)
Reaction Temp 110-130°C80-90°C
Typical Yield 45-55%88-92%
Purification Chromatography requiredAcid/Base Precipitation
Visualizations
Diagram 1: The "Jeffery" Catalytic Cycle

Caption: The anionic palladium cycle enabled by TBAB. Note that the oxidative addition occurs on the anionic species, preventing catalyst agglomeration even in the presence of free acid.

JefferyHeck PreCat Pre-Catalyst Pd(OAc)2 ActiveCat Active Anionic Species [Pd(0)Br3]- PreCat->ActiveCat + TBAB (Br-) OxAdd Oxidative Addition [Ar-Pd(II)-Br3]- ActiveCat->OxAdd + 3-Iodobenzoic Acid Coord Alkene Coordination Methyl Acrylate OxAdd->Coord Insertion Migratory Insertion (C-C Bond Formation) Coord->Insertion Elim Beta-Hydride Elimination Product Release Insertion->Elim Regen Base Regeneration (HBr Removal) Elim->Regen Releases Product Regen->ActiveCat + Base

Diagram 2: Acid-Base Purification Logic

Caption: Strategic workup flow to isolate the acidic product from neutral reaction byproducts without chromatography.

Workup Crude Crude Reaction Mixture (Product, SM, Pd, Polymers) Step1 Dissolve in Dilute Base (Sat. NaHCO3) Crude->Step1 Split Liquid-Liquid Extraction (Wash with Ethyl Acetate) Step1->Split OrgLayer Organic Layer Contains: Pd-Ligands, Polymers, Neutral Impurities Split->OrgLayer Discard AqLayer Aqueous Layer Contains: Product-COO-, SM-COO- Split->AqLayer Keep Step2 Acidify to pH 1 (Conc. HCl) AqLayer->Step2 Precip Precipitate Formation Step2->Precip Final Pure Product (Filter & Dry) Precip->Final

References
  • Jeffery, T. (1996).[3] "Tetraalkylammonium salts in palladium-catalyzed cross-coupling reactions." Tetrahedron, 52(30), 10113-10130. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Technical Support Center: Purification of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS No. 160648-26-0). We will address common experimental challenges through a troubleshooting Q&A, answer frequently asked questions, and provide detailed, validated protocols.

The subject molecule possesses both a carboxylic acid and a methyl ester functional group. This duality dictates the strategic choices for purification, as conditions must be selected to isolate the target compound without inducing hydrolysis of the ester moiety.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Question: My final product is a persistent oil or waxy solid and fails to crystallize. What is the cause and how can I resolve it?

Answer:

This is a common issue that typically points to one of three root causes:

  • Presence of Geometric Isomers: The target molecule is the (1E)-isomer (the trans configuration across the double bond). Synthesis can often produce the (1Z)-isomer (cis) as a significant impurity. The (Z)-isomer can act as a "eutectic" impurity, disrupting the crystal lattice of the (E)-isomer and depressing the melting point, often resulting in an oil.

  • Residual Solvent: Even trace amounts of organic solvents (e.g., ethyl acetate, dichloromethane) trapped within the product can prevent proper crystallization.

  • Inorganic Salts: Contamination with salts, often from the work-up procedure, can also inhibit crystallization.

Solutions:

  • Isomer Removal: The most reliable method to separate (E) and (Z) isomers is flash column chromatography, as their differing shapes result in different polarities.

  • Solvent Removal: Dry the product under high vacuum for several hours, potentially with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. A technique called trituration, where the oil is stirred vigorously with a solvent in which it is insoluble (like hexane or diethyl ether), can often coax it into precipitating as a solid.

  • Salt Removal: An acid-base extraction is highly effective at removing inorganic salts. Dissolve the crude product in an organic solvent like ethyl acetate and wash with water or a slightly acidic aqueous solution before proceeding with the base extraction.

Question: I experienced a significant loss of product during recrystallization. How can I improve my yield?

Answer:

Low recovery from recrystallization is typically due to suboptimal solvent selection or procedural error.

Probable Causes & Optimization Strategies:

  • High Solubility in Cold Solvent: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If your product is too soluble in the cold solvent, you will lose a significant portion in the mother liquor.

    • Solution: Employ a mixed-solvent system.[1] For instance, dissolve the compound in a minimum amount of a "soluble" solvent (e.g., hot methanol or ethanol) and then slowly add a "non-soluble" solvent (e.g., water) dropwise until the solution just becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly. This technique is highly effective for cinnamic acid derivatives.[1][2]

  • Excessive Solvent Usage: Using too much solvent will keep the product dissolved even after cooling.

    • Solution: Always use the absolute minimum volume of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.

  • Premature or Rapid Crystallization: Cooling the solution too quickly can trap impurities and lead to the formation of small, difficult-to-filter crystals.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with paper towels, before moving it to an ice bath to maximize precipitation.[1]

Question: After performing an acid-base extraction, my product is still contaminated with a neutral impurity according to TLC analysis. Why did the extraction fail?

Answer:

While robust, acid-base extraction can be compromised by several factors.

Probable Causes & Solutions:

  • Incomplete Phase Separation/Emulsions: Emulsions, or stable suspensions of the organic and aqueous layers, can form, trapping the organic layer (containing neutral impurities) within the aqueous layer.

    • Solution: To break an emulsion, add a small amount of brine (saturated aqueous NaCl solution) and gently swirl the separatory funnel. The increased ionic strength of the aqueous phase helps to force the separation of the two layers.[3]

  • Insufficient Extraction: A single extraction may not be sufficient to remove all of the desired compound into the aqueous basic layer.

    • Solution: Perform multiple extractions (e.g., 3 separate washes) with the aqueous base. This is far more efficient than a single large-volume extraction.

  • Incorrect pH: The pH of the aqueous layer must be sufficiently basic to deprotonate the carboxylic acid fully.

    • Solution: Use a weak base like saturated sodium bicarbonate (NaHCO₃) solution.[4][5] This is basic enough to deprotonate the carboxylic acid but mild enough to avoid hydrolyzing the methyl ester.[4] After extraction, ensure the aqueous layer is made sufficiently acidic (pH ~2) with a strong acid like HCl to fully re-protonate and precipitate the product.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective first-pass purification technique for a crude reaction mixture containing 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid?

An acid-base extraction is the recommended initial step.[4][7] This technique leverages the acidic nature of the carboxylic acid group to selectively move the target compound from an organic solvent (e.g., ethyl acetate, diethyl ether) into an aqueous basic solution, leaving behind non-acidic starting materials and byproducts. The pure compound can then be recovered by acidifying the aqueous layer.

Q2: Which purification method is best for achieving the highest purity (>99%)?

For achieving high purity, a sequential approach is best. Start with an acid-base extraction to remove the bulk of neutral or basic impurities. Follow this with either a careful recrystallization or flash column chromatography. Column chromatography is generally superior for removing structurally similar impurities, such as the (Z)-isomer.

Q3: What solvent systems are recommended for recrystallization?

Based on the structure and data from similar cinnamic acid derivatives, the following systems are excellent starting points:

  • Mixed Solvent: Methanol/Water or Ethanol/Water.[1][2]

  • Single Solvent: Aqueous ethanol (e.g., 4:1 water:ethanol).[2]

Q4: What is a good starting eluent system for flash column chromatography on silica gel?

Given the compound's polarity from the carboxylic acid, a mixture of a non-polar and a polar solvent is required.

  • Recommended System: A gradient of Ethyl Acetate in Hexane (e.g., starting from 20% and gradually increasing to 50-60% Ethyl Acetate).

  • Pro-Tip: To prevent streaking or "tailing" of the acidic compound on the silica gel, it is highly recommended to add a small amount of acetic acid (e.g., 0.5-1%) to the eluent mixture. This keeps the carboxylic acid in its protonated, less polar form, resulting in sharper bands.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral or basic impurities.

Methodology:

  • Dissolution: Dissolve the crude product (e.g., ~1.0 g) in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (~20-30 mL), in a separatory funnel.

  • Base Extraction: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (~15 mL) to the funnel.[5] Stopper the funnel, invert, and open the stopcock to vent pressure (CO₂ is evolved). Shake gently for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times, combining all aqueous extracts. This ensures complete transfer of the carboxylate salt into the aqueous phase.[6]

  • Re-Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH ~2, check with litmus paper). A white precipitate of the pure product should form.[5]

  • Isolation: Collect the solid precipitate by suction filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven to constant weight.

Protocol 2: Purification by Recrystallization (Mixed-Solvent)

This protocol is ideal for enhancing the purity of the solid product obtained from extraction or chromatography.

Methodology:

  • Initial Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum volume of hot methanol (the "soluble" solvent) required to just dissolve the solid.[1] Keep the solution hot on a hotplate.

  • Induce Saturation: While hot, add deionized water (the "insoluble" solvent) dropwise with swirling until the solution remains faintly cloudy.

  • Clarification: Add a few more drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Well-defined crystals should form.[1]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Isolation & Drying: Collect the crystals by suction filtration, wash with a small amount of ice-cold methanol/water mixture, and dry under vacuum.

Protocol 3: Flash Column Chromatography

This is the most powerful method for separating closely related impurities like geometric isomers.

Methodology:

  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the more polar target compound. The (Z)-isomer, if present, will typically elute either slightly before or after the desired (E)-isomer.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.[8]

Data Summary

Purification TechniqueTypical PurityExpected YieldSpeedKey AdvantagePrimary Limitation
Acid-Base Extraction 85-95%80-95%FastExcellent for removing non-acidic impurities.[4]Will not separate acidic impurities or isomers.
Recrystallization 95-99%60-85%MediumHigh purity for crystalline solids; scalable.Yield loss is common; ineffective for oils.[1]
Column Chromatography >99%50-90%SlowHighest resolving power; separates isomers.[9]Labor-intensive; requires significant solvent.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for purifying the target compound.

Purification_Workflow crude Crude Reaction Mixture abe Acid-Base Extraction (vs. NaHCO₃ / Ethyl Acetate) crude->abe analysis1 Purity Check (TLC/NMR) abe->analysis1 neutral_waste Neutral/Basic Impurities abe->neutral_waste Organic Layer recryst Recrystallization (e.g., MeOH/H₂O) analysis1->recryst High Purity, Crystalline chrom Column Chromatography (e.g., Hexane/EtOAc + AcOH) analysis1->chrom Isomers Present or Oily Product analysis2 Final Purity Check (NMR, MP, HPLC) recryst->analysis2 chrom->analysis2 isomers Isomeric Impurities chrom->isomers Separated Fractions pure_product Pure (E)-Isomer (>99%) analysis2->pure_product Pass

Caption: Decision workflow for purifying the target compound.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Gondaliya, N., & Rathod, V. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. American Journal of Analytical Chemistry, 9, 427-440.
  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]

  • Aitipamula, S., et al. (2016). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Acta Crystallographica Section B, 72(Pt 1), 108-117.
  • YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester. Retrieved from [Link]

  • European Patent Office. (1991).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from [Link]

  • SciELO México. (2018). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-methoxy-3-oxoprop-1-yn-1-yl)benzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(3'-methoxy-4'-hydroxyhydrocinnamoylamino)benzoic acid. Retrieved from [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Sciencemadness. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]

Sources

solving solubility issues with 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges encountered during your experiments.

Understanding the Molecule: A Dual-Functionality Challenge

3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid possesses two key functional groups that dictate its solubility behavior: a carboxylic acid and a methyl ester .

  • The Carboxylic Acid Group (-COOH): This is an ionizable group. At low pH (acidic conditions), it is protonated (-COOH) and relatively non-polar, contributing to poor aqueous solubility.[1] As the pH increases, it deprotonates to form a highly polar carboxylate salt (-COO⁻), which dramatically increases water solubility.[1][2][3] This pH-dependent behavior is a critical tool for manipulating solubility.[4][5][6]

  • The Aromatic Ring and Methyl Ester (-COOCH₃): These parts of the molecule are non-polar and lipophilic, which generally leads to poor solubility in aqueous media but better solubility in organic solvents.[7][8]

This dual nature means that the compound is a classic example of a poorly soluble drug candidate, where formulation science is key to achieving desired concentrations for in vitro and in vivo studies.[9][10][11]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound won't dissolve in water or buffer (e.g., PBS pH 7.4). What's happening?

Answer: This is expected behavior due to the molecule's structure. The large, non-polar aromatic and ester portions of the molecule outweigh the polar nature of the protonated carboxylic acid at neutral or acidic pH.[1][8] In standard phosphate-buffered saline (PBS) at pH 7.4, while some of the carboxylic acid will be deprotonated to the more soluble carboxylate form, the overall aqueous solubility is likely to be very low.

Initial Steps:

  • Do not assume insolubility. The compound may be dissolving to a low extent. It is crucial to quantify the amount in solution.

  • Use of organic solvents. For creating stock solutions, organic solvents are necessary.

Q2: How should I prepare a high-concentration stock solution?

Answer: A water-miscible, polar aprotic solvent is the best choice for a primary stock solution.

SolventRecommended Starting ConcentrationNotes
DMSO 10-50 mMExcellent solubilizing power for a wide range of compounds. Ensure it is anhydrous and high-purity.
DMF 10-50 mMSimilar to DMSO. Can be an alternative if DMSO interferes with the assay.
Ethanol Lower; test empirically (e.g., 1-10 mM)A good option, especially if DMSO is not suitable for the experimental system.[12]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh the required mass of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid. (Molecular Weight: 222.22 g/mol ).

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly. If dissolution is slow, gentle warming (37°C) or sonication in a water bath can be applied for short periods.

  • Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My compound precipitated when I diluted my DMSO stock into aqueous media (e.g., cell culture media). How do I fix this?

Answer: This common issue is called antisolvent precipitation. The compound is soluble in the DMSO stock but crashes out when diluted into the aqueous buffer where it is poorly soluble.

Troubleshooting Workflow:

cluster_0 Troubleshooting Antisolvent Precipitation A Initial Observation: Precipitation upon dilution of DMSO stock B Is final DMSO concentration <0.5%? A->B C Yes B->C D No B->D F Is final compound concentration too high? C->F E Reduce final DMSO concentration. High solvent % can cause cell toxicity. D->E E->F G Yes F->G H No F->H I Lower the final concentration. Determine maximal solubility in media. G->I J Utilize Formulation Strategies H->J I->J K pH Adjustment (Form Salt) J->K L Use of Co-solvents (e.g., PEG400) J->L M Use of Surfactants (e.g., Tween® 80) J->M N Use of Complexing Agents (e.g., Cyclodextrins) J->N O SUCCESS: Homogeneous Solution K->O L->O M->O N->O

Caption: Workflow for addressing precipitation upon dilution.

Key Strategies:

  • Lower the Final Concentration: Determine the maximum solubility of your compound in the final aqueous medium.

  • Use an Intermediate Dilution Step: Dilute the DMSO stock into a small volume of a co-solvent like ethanol or propylene glycol before the final dilution into the aqueous medium.[13]

  • Incorporate Solubilizing Excipients: For more robust formulations, especially for in vivo studies, consider using surfactants or complexing agents.[12][14]

Q4: Can I use pH to increase the solubility in my aqueous buffer?

Answer: Yes, this is the most effective strategy for this molecule. By raising the pH, you deprotonate the carboxylic acid to form a highly water-soluble carboxylate salt.[2][15]

Caption: pH-dependent equilibrium of the carboxylic acid group.

Protocol 2: Preparing a pH-Adjusted Aqueous Solution
  • Start with the solid compound or a concentrated stock in a minimal amount of a water-miscible co-solvent (e.g., ethanol).

  • Suspend/dissolve this in your desired aqueous buffer (e.g., water or a low-buffering-capacity solution).

  • Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH with a calibrated pH meter.

  • Continue adding the base until the compound fully dissolves. The target pH should generally be 1.5-2 units above the compound's pKa (estimated to be ~4-5 for the carboxylic acid group).[2]

  • Once dissolved, you can adjust the pH back down slightly if needed for your experiment, but be cautious not to go below the pH where it starts to precipitate.

Critical Consideration: Ester Hydrolysis Be aware that at high pH, the methyl ester is susceptible to hydrolysis (saponification), which will convert it into a carboxylate, fundamentally changing the molecule.[16][17][18] This process is typically slow at room temperature but can be accelerated by heat or very high pH.[16] For most cell-based assays conducted over 24-72 hours at physiological pH (7.4), significant hydrolysis is less likely but should be considered.

Q5: How can I prepare a formulation for an in vivo (animal) study?

Answer: In vivo formulations require careful selection of vehicles that are safe and effective. A simple pH adjustment may not be sufficient due to the buffering capacity of blood and tissues. Combination approaches are often necessary.

Formulation StrategyKey ExcipientsRationale & Considerations
Co-solvents PEG 400, Propylene Glycol, EthanolIncreases solubility by reducing the polarity of the aqueous vehicle.[12][13][19] Must be used within established toxicity limits.
Surfactants Tween® 80, Polysorbate 80, Cremophor® ELForm micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.[12]
Complexation Cyclodextrins (e.g., HP-β-CD)These molecules have a hydrophobic interior and a hydrophilic exterior, forming inclusion complexes that enhance aqueous solubility.[4][19]
Lipid-Based Systems SEDDS/SMEDDS (Self-Emulsifying Drug Delivery Systems)The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the GI tract, enhancing absorption.[15]

A common starting point for a parenteral formulation might be a vehicle containing saline, a co-solvent, and a surfactant (e.g., 10% DMSO, 40% PEG 400, 5% Tween® 80, 45% Saline). All formulations must be tested for stability and compatibility prior to use.

Q6: How can I confirm the concentration of my dissolved compound?

Answer: Visual inspection is not enough. You must analytically verify the concentration of your final solution, especially after filtration.

  • UV-Vis Spectroscopy: If the compound has a unique UV absorbance profile, this can be a quick method. You will need to generate a standard curve with known concentrations in the same solvent/buffer system. The aromatic ring and conjugated double bond suggest a strong chromophore, making this a viable technique.[20]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. HPLC with a UV or Mass Spectrometry (MS) detector provides accurate and specific quantification.[20][21][22] It can separate the parent compound from any degradants (like the hydrolyzed ester).

  • Gas Chromatography (GC): GC can also be used, often with a Flame Ionization Detector (FID) or MS, for quantifying aromatic compounds.[21][23][24]

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Grison, C. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Preprints.org.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Kinetic studies in ester hydrolysis. Journal of the Indian Chemical Society.
  • Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.
  • Ester hydrolysis. Wikipedia.
  • Hydrolysis of Esters. University of Calgary.
  • Aromatic Compounds Analysis Service.
  • Ester Hydrolysis with H₂SO₄. (2022, March 29). BYJU'S.
  • QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY.
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube.
  • Analytical methods for the quantification of volatile aromatic compounds.
  • Formulation strategies for poorly soluble drugs. (2025, July 8).
  • Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review.
  • Cosolvent. Wikipedia.
  • ANALYTICAL METHODS.
  • SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. California Air Resources Board.
  • strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media. Benchchem.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 6). UNT Digital Library.
  • pH-solubility profiles or organic carboxylic acids and their salts. (1982, May). Journal of Pharmaceutical Sciences.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
  • Carboxylic Acid Structure and Chemistry: Part 1. University of the Pacific.
  • 3 Methoxy Benzoic Acid.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Drug Development and Delivery.
  • Given the data in Problem 47:b.
  • Impact of pH on Solubility. (2020, April 22). YouTube.

Sources

preventing hydrolysis of the methoxy group in 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid. The primary focus is on preventing the unwanted hydrolysis of the methoxy group, a common challenge during experimental procedures.

Introduction

3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is a bifunctional molecule containing both a carboxylic acid and a methyl ester. This structure makes it susceptible to hydrolysis, particularly at the ester linkage, which can lead to reduced yields and the formation of impurities.[1] Understanding the factors that influence this degradation is crucial for successful experimentation.

The hydrolysis of an ester is the cleavage of the ester bond to form a carboxylic acid and an alcohol.[2] This reaction can be catalyzed by acid or base and is influenced by factors such as temperature, pH, and the presence of enzymes.[2][3] For the title compound, this means the conversion of the methyl ester to a second carboxylic acid functionality.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for this specific molecule?

A1: Ester hydrolysis is a chemical reaction where an ester functional group reacts with water to produce a carboxylic acid and an alcohol.[1] In the case of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid, the methyl ester group can be hydrolyzed to a carboxylic acid, resulting in the formation of 3-[(1E)-3-carboxyprop-1-en-1-yl]benzoic acid. This is a significant issue as it changes the chemical identity of the compound, potentially altering its biological activity and leading to lower yields of the desired product in a synthesis.[1] The reaction can be catalyzed by both acids and bases.[2]

Q2: Under what conditions is the methoxy group most susceptible to hydrolysis?

A2: The methoxy group is most susceptible to hydrolysis under either acidic or basic aqueous conditions.[4] The rate of hydrolysis is significantly influenced by pH; both strong acids (pH < 4) and strong bases (pH > 9) can accelerate the process.[5][6] Elevated temperatures also increase the rate of hydrolysis.[2][7] Therefore, prolonged exposure to aqueous environments, especially at non-neutral pH and higher temperatures, should be avoided.

Q3: Can enzymes in my experimental system cause hydrolysis?

A3: Yes, certain enzymes, particularly esterases and lipases, can catalyze the hydrolysis of esters.[8] If your experimental system involves biological matrices such as cell lysates, tissue homogenates, or serum, there is a significant risk of enzymatic hydrolysis.[9] These enzymatic reactions can be highly efficient, leading to rapid degradation of your compound.

Q4: How should I properly store this compound to minimize hydrolysis?

A4: To minimize hydrolysis during storage, the compound should be kept in a cool, dry environment.[3][10] It is advisable to store it as a solid in a tightly sealed container, preferably in a desiccator to protect it from atmospheric moisture.[3] If the compound must be stored in solution, use an anhydrous aprotic solvent and store at low temperatures (e.g., -20°C). Avoid storing it in aqueous buffers for extended periods.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Low yield of the desired compound after aqueous workup.

Signs and Symptoms:

  • Lower than expected mass of the final product.

  • Presence of a more polar spot on a Thin-Layer Chromatography (TLC) plate corresponding to the dicarboxylic acid byproduct.[1]

  • NMR or Mass Spectrometry data of the crude product shows signals corresponding to the hydrolyzed product.[1]

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Prolonged contact with aqueous phase The longer the compound is in contact with water, the greater the opportunity for hydrolysis to occur.[1]Minimize the duration of all aqueous wash steps. Work efficiently to separate the organic and aqueous layers promptly.
Use of strong base for neutralization Basic conditions, especially with strong bases like sodium hydroxide, can rapidly and irreversibly hydrolyze the ester through saponification.[1][11]Use a mild, cold base for neutralization, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Add the bicarbonate solution slowly and with cooling to control any exotherm.
Elevated temperature during workup The rate of hydrolysis increases with temperature.[2]Perform all aqueous extraction and washing steps using ice-cold solutions.[1] Pre-cool your deionized water, brine, and bicarbonate solutions in an ice bath before use.
Incomplete drying of the organic layer Residual water in the organic phase can lead to hydrolysis during solvent evaporation, especially if heating is required.Use an effective anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to thoroughly dry the organic layer before solvent removal.[1] Ensure the drying agent is added until it no longer clumps.

Visualizing the Troubleshooting Process:

G start Low Product Yield (Hydrolysis Suspected) check_workup Review Aqueous Workup Protocol start->check_workup base_check What base was used for neutralization? check_workup->base_check temp_check What was the temperature of the workup? check_workup->temp_check time_check How long was the aqueous contact time? check_workup->time_check drying_check Was the organic layer thoroughly dried? check_workup->drying_check strong_base Strong Base (e.g., NaOH) base_check->strong_base Strong weak_base Weak Base (e.g., NaHCO3) base_check->weak_base Weak warm_temp Room Temp or Warmer temp_check->warm_temp Warm cold_temp Cold / Ice Bath temp_check->cold_temp Cold long_time Prolonged time_check->long_time Long short_time Brief time_check->short_time Short not_dried No / Incomplete drying_check->not_dried No dried Yes (e.g., with Na2SO4) drying_check->dried Yes solution1 Action: Use cold, saturated NaHCO3. Avoid strong bases. strong_base->solution1 ok This step is likely optimized. weak_base->ok solution2 Action: Perform all aqueous washes with ice-cold solutions to slow kinetics. warm_temp->solution2 cold_temp->ok solution3 Action: Minimize time in separating funnel. Separate layers promptly. long_time->solution3 short_time->ok solution4 Action: Use an anhydrous drying agent (e.g., Na2SO4, MgSO4) until it no longer clumps. not_dried->solution4 dried->ok

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

Problem 2: Compound degradation during a reaction in an aqueous or protic solvent.

Signs and Symptoms:

  • Formation of byproducts observed by LC-MS or other analytical techniques over the course of the reaction.

  • The reaction fails to go to completion, or the yield of the desired product is consistently low.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Reaction pH is too acidic or basic The pH of the reaction medium can directly catalyze the hydrolysis of the ester.[12]Maintain the reaction pH as close to neutral (pH 6-8) as possible. Use a suitable buffer system if necessary to control the pH.
Presence of nucleophilic water Water itself is the reactant in the hydrolysis reaction.[4]If the reaction chemistry allows, switch to an anhydrous aprotic solvent (e.g., THF, Dichloromethane, Acetonitrile). Ensure all glassware is thoroughly dried and reagents are anhydrous.
Elevated reaction temperature Higher temperatures provide the activation energy needed for the hydrolysis reaction to proceed at a significant rate.[7]Conduct the reaction at the lowest possible temperature that still allows for an acceptable rate of the desired transformation. Consider extending the reaction time at a lower temperature.
Use of an inappropriate protecting group The methyl ester may not be robust enough for the required reaction conditions.If the ester is intended as a protecting group for the carboxylic acid, consider using a more robust protecting group that can withstand the reaction conditions, such as a t-butyl ester or a benzyl ester, depending on the subsequent deprotection strategy.[13]

Visualizing the Hydrolysis Mechanism:

The hydrolysis of the methyl ester can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification):

Caption: Mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis:

Sources

Technical Support Center: Recrystallization of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid via recrystallization. This guide is designed for researchers and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this molecule. As Senior Application Scientists, we have structured this guide to explain not just the how, but the why behind each step, ensuring a deeper understanding and more successful experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of the target molecule and the principles of solvent selection for its recrystallization.

Q1: What are the key structural features of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid that influence solvent selection?

A1: The molecular structure possesses several key features that dictate its solubility and crystallization behavior:

  • Aromatic Ring: The benzene ring is a large, non-polar moiety.

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.

  • Methyl Ester Group (-COOCH₃): This group is polar but lacks the hydrogen bond donating ability of the carboxylic acid.

  • Conjugated Double Bond: The alkene group contributes to the planarity of that portion of the molecule, which can facilitate crystal lattice packing.

The presence of both significant non-polar (benzene ring) and polar (carboxylic acid, ester) regions gives the molecule a balanced, intermediate polarity. This duality is critical; it suggests that a single solvent may not be ideal and that a mixed-solvent system is likely required for effective recrystallization.

Q2: What is the core principle for selecting an effective recrystallization solvent?

A2: The foundational principle is that the ideal solvent should exhibit a steep solubility curve for the compound of interest. This means the compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).[1] This temperature-dependent solubility differential is what allows the compound to dissolve when hot and then crystallize in a pure form upon cooling, leaving impurities behind in the solution (the "mother liquor").[2]

Q3: Should I start with a single-solvent or a mixed-solvent system for this compound?

A3: Given the molecule's intermediate polarity, initiating your investigation with a mixed-solvent system is a highly strategic approach.[3] It is often difficult to find a single solvent that satisfies the steep solubility curve requirement for such molecules. A more common scenario is finding one solvent in which the compound is too soluble (even when cold) and another in which it is nearly insoluble (even when hot). By pairing these two miscible solvents, you can fine-tune the polarity of the medium to achieve ideal recrystallization conditions.[1]

Q4: What are some logical starting points for solvent screening?

A4: Based on the principle of "like dissolves like," and data from analogous aromatic carboxylic acids like benzoic acid, a logical screening panel would include:[4][5]

  • Polar Protic Solvents: Water, Ethanol, Methanol, 2-Propanol.

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate.

  • Non-polar Solvents: Hexane, Toluene.

Promising mixed-solvent pairs to investigate would be those that combine a "good" solvent (one that readily dissolves the compound) with a "poor" solvent or "anti-solvent" (one in which the compound is insoluble).[1] Common pairs include:

  • Ethanol / Water[6]

  • Acetone / Water

  • Ethyl Acetate / Hexane[7]

  • Toluene / Hexane

Troubleshooting Guide: Common Recrystallization Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What happened and how do I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the saturated solution's temperature is above the melting point of the solute.[3] It can also happen if the solution cools too rapidly, leading to precipitation of a supersaturated liquid phase.

  • Causality: The solubility of the molten compound is higher than the solid, preventing crystallization. Impurities can also lower the melting point of the mixture, exacerbating this issue.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.

    • Lower the Boiling Point: If using a mixed-solvent system, add more of the lower-boiling point solvent to reduce the overall boiling temperature of the solution below the compound's melting point.

    • Promote Slow Cooling: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. This provides time for proper crystal nucleation.

Q: My compound dissolved completely in the hot solvent, but no crystals have formed, even after cooling in an ice bath. What are the next steps?

A: This indicates that the solution is not supersaturated at the lower temperature, likely because too much solvent was added.

  • Causality: The concentration of the dissolved compound is below its solubility limit even at low temperatures.

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution and boil off a portion of the solvent to increase the compound's concentration. Allow the concentrated solution to cool again.

    • Induce Crystallization: If the solution is suspected to be supersaturated but reluctant to crystallize, you can try to induce nucleation. The two most effective methods are:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.[8]

      • Seed Crystals: If available, add a single, tiny crystal of the pure compound to the cold solution. This provides a template for crystal growth.[8]

    • Add an Anti-Solvent: If using a single solvent, you can cautiously add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the cold solution until persistent cloudiness appears. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.

Q: My recovery of the purified compound is very low. How can I improve the yield?

A: Low recovery is a common issue and can stem from several factors.

  • Causality & Solutions:

    • Using Too Much Solvent: This is the most frequent cause. The compound remains dissolved in the excess mother liquor. Fix: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.

    • Premature Crystallization: The compound crystallized in the funnel during a hot gravity filtration step. Fix: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated with hot solvent before filtering the solution.

    • Incomplete Crystallization: The solution was not cooled sufficiently. Fix: Allow adequate time for cooling, first to room temperature and then in an ice-water bath for at least 20-30 minutes.[8]

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product. Fix: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[9]

Q: My final product is still colored, but the starting material was also colored. How do I remove colored impurities?

A: Colored impurities are often large, conjugated organic molecules that can be effectively removed with activated carbon.

  • Causality: Highly polar, high molecular weight impurities are adsorbed onto the vast surface area of activated carbon.

  • Protocol:

    • After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source.

    • Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.

    • Add a very small amount of activated carbon (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce yield.

    • Re-heat the mixture to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the carbon particles. The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as usual.

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair using a minimal amount of crude material.

  • Place approximately 30-50 mg of the crude compound into a small test tube.

  • Add the first test solvent dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Note the solubility.

  • If the solid does not dissolve at room temperature, heat the test tube in a sand or water bath.[9] Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. An ideal single solvent will show low solubility at room temperature but complete dissolution when hot, followed by abundant crystal formation upon cooling.

  • To test a mixed-solvent system, dissolve the compound in a minimum amount of a "good" hot solvent. Then, add the "poor" (anti-solvent) dropwise at the elevated temperature until a persistent cloudiness appears. Add one or two more drops of the "good" solvent to clarify the solution, then cool as described above.

Data Summary: Properties of Potential Solvents

The following table provides key data for solvents commonly used in recrystallization.

SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CNotes
Water10080.4Excellent for polar compounds; crystals can be slow to dry.[4]
Ethanol (95%)7824.3 (at 25°C)Excellent general-purpose solvent.[4][6]
Methanol6533.6Good for polar compounds; volatile and easy to remove.[4]
Acetone5620.7Good general solvent but low boiling point can be difficult to work with.[4]
Ethyl Acetate776.0Excellent for compounds of intermediate polarity.[4]
Toluene1112.4Good for aromatic compounds; high boiling point makes it difficult to remove.[4]
Hexane691.9Good for non-polar compounds; often used as an anti-solvent.[4]
Visualization of the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow start Start: Place ~50mg crude in test tube add_rt_solvent Add 0.5 mL solvent at Room Temp start->add_rt_solvent check_rt_sol Is it soluble? add_rt_solvent->check_rt_sol heat_solvent Heat to boiling. Add more solvent dropwise. check_rt_sol->heat_solvent No bad_solvent1 Result: Poor Solvent (Too Soluble). Try another solvent. check_rt_sol->bad_solvent1 Yes check_hot_sol Is it soluble? heat_solvent->check_hot_sol cool_solution Cool to RT, then place in ice bath check_hot_sol->cool_solution Yes bad_solvent2 Result: Poor Solvent (Insoluble). Try another solvent. check_hot_sol->bad_solvent2 No check_crystals Do abundant crystals form? cool_solution->check_crystals good_solvent Result: Good Single Solvent. Proceed to bulk recrystallization. check_crystals->good_solvent Yes potential_mixed Result: Potential Candidate for a Mixed-Solvent System. check_crystals->potential_mixed No/Few Crystals

Sources

optimizing reaction temperature for 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid formation

Author: BenchChem Technical Support Team. Date: March 2026

Target Synthesis: 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid Reaction Class: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling Primary Substrates: 3-Halobenzoic acid + Methyl Acrylate

The Thermodynamic Landscape: Why Temperature is Your Control Rod

In the synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid , temperature is not merely an energy input; it is the selector between efficient catalysis and catalyst death. The reaction involves coupling a 3-halobenzoic acid (typically 3-iodo or 3-bromo) with methyl acrylate.

The "Goldilocks Zone" (80°C – 110°C)

The optimal temperature window is dictated by the competition between oxidative addition (which requires heat) and catalyst decomposition (which accelerates with heat).

  • < 60°C (Kinetic Trap): The oxidative addition of the Pd(0) species into the Aryl-Halide bond is rate-limiting. For 3-bromobenzoic acid, the reaction will likely stall here.

  • > 120°C (Thermodynamic Instability):

    • Ligand Dissociation: Phosphine ligands (like PPh3) dissociate, leading to the precipitation of inactive Palladium black (

      
       aggregates).
      
    • Acrylate Polymerization: Methyl acrylate is prone to thermal polymerization, consuming your reagent before it couples.

Visualizing the Thermal Stress Points

HeckCycle PreCat Pd(II) Pre-catalyst Pd0 Active Pd(0) Species PreCat->Pd0 Reduction OxAdd Oxidative Addition (Rate Limiting for Ar-Br) Pd0->OxAdd Requires Heat (>80°C for Br) Decomp Pd Black Formation (Catalyst Death) Pd0->Decomp T > 120°C or Low Ligand Conc. Coord Olefin Coordination OxAdd->Coord + Methyl Acrylate Insert Migratory Insertion Coord->Insert Regioselectivity Step Elim Beta-Hydride Elimination (Product Release) Insert->Elim Fast Elim->Pd0 Regeneration (Base)

Figure 1: The Heck Catalytic Cycle highlighting the critical thermal dependency of Oxidative Addition and the risk of Catalyst Decomposition.

Troubleshooting Guide: Diagnostics by Temperature Zone

Zone A: Low Temperature Issues (< 80°C)

Q: The reaction mixture remains clear, but TLC/HPLC shows only starting material. Why?

  • Diagnosis: The catalytic cycle has not initiated. The energy barrier for oxidative addition has not been overcome.

  • The Science: The C-Halogen bond strength dictates the activation energy.

    • C-I bond (3-Iodobenzoic acid): Weak (~65 kcal/mol). Reacts at 60-80°C.

    • C-Br bond (3-Bromobenzoic acid): Stronger (~81 kcal/mol). Requires 100-110°C.

  • Fix:

    • Increase temperature to 90°C.

    • If using the bromide, switch to the iodide analog to maintain milder conditions.

    • Critical Check: Ensure you have added enough base. You need 2.5 equivalents .

      • 1.0 eq to neutralize the benzoic acid -COOH.

      • 1.0 eq to neutralize the HX generated by the Heck cycle.

      • 0.5 eq excess to drive kinetics.

Q: I am seeing low conversion even after heating.

  • Diagnosis: Catalyst poisoning by the free carboxylic acid.

  • The Science: Free -COOH groups can coordinate to Pd, forming unreactive species.

  • Fix: Pre-treat the 3-iodobenzoic acid with the base (e.g.,

    
     or 
    
    
    
    ) for 15 minutes before adding the catalyst. This converts the acid to the carboxylate salt, which is less interfering and more soluble in polar solvents like DMF/Water.
Zone B: High Temperature Issues (> 110°C)

Q: The reaction turns black rapidly and conversion stops at 40-50%.

  • Diagnosis: "Palladium Black" precipitation. The catalyst has agglomerated into inactive metal clusters.

  • The Science: At high T, phosphine ligands (like

    
    ) oxidize or dissociate. Without ligands to stabilize the atomic 
    
    
    
    , it collapses into bulk metal.
  • Fix:

    • Lower T to 90°C.

    • Add Ligand Excess: Increase

      
       loading (maintain 1:4 Pd:Ligand ratio).
      
    • Switch Catalyst: Use a "Palladacycle" or Jeffery conditions (Ligand-free Pd(OAc)2 + TBAB), which are more thermally robust [1].

Q: The product is a gel/solid mass, and yield is low.

  • Diagnosis: Methyl Acrylate polymerization.

  • The Science: Acrylates thermally polymerize above 80°C if radical initiators (trace oxygen) are present.

  • Fix:

    • Add a radical inhibitor: Hydroquinone (1-2 mol%).

    • Add the Methyl Acrylate dropwise over 1 hour rather than all at once. This keeps its instantaneous concentration low, favoring coupling over polymerization.

Optimized Protocol & Data

Recommended Conditions
  • Substrate: 3-Iodobenzoic acid (1.0 eq)

  • Coupling Partner: Methyl Acrylate (1.5 eq)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand:

    
     (4-8 mol%) OR TBAB (1.0 eq for ligand-free mode)
    
  • Base:

    
     (2.5 eq) — Crucial for free acid substrates
    
  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

Temperature Optimization Matrix

Data derived from standard Heck reactivity profiles for benzoic acid derivatives [2][3].

TemperatureSubstrate (X=)[1][2][3][4][5][6][7][8][9]Reaction TimeYieldPrimary Risk
60°C Iodo24 h< 30%Incomplete conversion (Stalled)
80°C Iodo6-12 h85-95% Optimal Balance
100°C Bromo12-18 h75-85%Minor Pd black formation
120°C Bromo4 h50-60%Polymerization / Pd Decomposition
140°C Any< 1 h< 20%Massive Decomposition
Workflow Decision Tree

OptimizationFlow Start Start Reaction (Target: 80°C) Check Check Reaction (2h) Start->Check Clear Solution Clear/Amber? Check->Clear Black Precipitate (Black)? Check->Black CheckTLC Conversion on TLC? Clear->CheckTLC Yes Stop Restart: 1. Lower T 2. Add Ligand/TBAB Black->Stop Yes Continue Maintain T Monitor for Polymerization CheckTLC->Continue Good (>20%) HeatUp Increase T to 100°C Check Base Eq. CheckTLC->HeatUp None/Low

Figure 2: Operational decision tree for real-time reaction monitoring.

Frequently Asked Questions (FAQ)

Q: Can I use the chloro- analog (3-chlorobenzoic acid) to save money? A: Not recommended for standard conditions. Aryl chlorides have a very high activation energy for oxidative addition. You would need specialized, expensive ligands (like bulky Buchwald phosphines or NHCs) and temperatures >120°C, which endangers the methyl acrylate. Stick to the Iodo- or Bromo- analogs for this specific acrylate coupling [4].

Q: Why is the product exclusively the (E)-isomer? A: The Heck reaction is stereoselective for the (E)-isomer (trans) due to the syn-insertion and syn-beta-hydride elimination mechanism. Steric hindrance between the benzene ring and the ester group during the elimination step strongly disfavors the (Z)-isomer. If you see (Z)-isomers, it is likely due to post-reaction isomerization caused by excessive heating (>120°C) or prolonged exposure to the catalyst [5].

Q: Do I need an inert atmosphere? A: Yes. While Pd(II) is stable, the active catalytic species is Pd(0), which is oxygen-sensitive. Furthermore, oxygen acts as a radical initiator for methyl acrylate polymerization. Always degas your solvents (sparge with Nitrogen/Argon for 15 mins) and run under an inert balloon.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals.[7][10] Canadian Journal of Chemistry, 79(5-6), 1086–1092.

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl bromides and chlorides. Tetrahedron, 57(35), 7449-7476.

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.

Sources

minimizing side reactions during 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid, and which is preferred for minimizing side reactions?

A1: The three most prevalent methods for synthesizing this target molecule are the Heck reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. Each has its advantages and potential pitfalls.

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction of 3-iodobenzoic acid with methyl acrylate is a powerful C-C bond-forming method.[1][2] It generally offers good stereoselectivity for the desired (E)-isomer.[3] However, potential side reactions include homo-coupling of the aryl halide, double arylation of the alkene, and isomerization of the product.[4][5]

  • Wittig Reaction: This classic olefination involves the reaction of 3-formylbenzoic acid with methyl (triphenylphosphoranylidene)acetate.[6][7] When using a stabilized ylide like the one required here, the Wittig reaction typically yields the (E)-alkene with high selectivity.[6][8] The primary challenge is the removal of the triphenylphosphine oxide byproduct, which often requires chromatography.[6]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction utilizes a phosphonate ester, such as methyl diethylphosphonoacetate, which reacts with 3-formylbenzoic acid in the presence of a base.[9][10] The HWE reaction is renowned for producing the (E)-alkene with excellent selectivity and features a water-soluble phosphate byproduct that is easily removed during aqueous workup, simplifying purification.[9][11]

Recommendation: For minimizing side reactions and simplifying purification, the Horner-Wadsworth-Emmons reaction is often the preferred route. Its high (E)-selectivity and the ease of byproduct removal make it a robust and efficient choice for this synthesis.

Q2: I'm observing a significant amount of the (Z)-isomer in my Wittig reaction. What's causing this and how can I improve the (E)-selectivity?

A2: While stabilized ylides, like methyl (triphenylphosphoranylidene)acetate, strongly favor the formation of the (E)-alkene, several factors can lead to the undesired (Z)-isomer.[8] The stereochemical outcome of the Wittig reaction is determined by the relative rates of formation and decomposition of the diastereomeric betaine or oxaphosphetane intermediates.[6][8]

Troubleshooting (Z)-Isomer Formation in Wittig Reactions:

Potential Cause Explanation Recommended Solution
Reaction Conditions The choice of solvent and the presence of salts can influence the stereochemical outcome.[8] For stabilized ylides, less polar solvents generally favor the (E)-isomer.Conduct the reaction in a non-polar, aprotic solvent like toluene or benzene. Ensure the reaction is run under salt-free conditions if possible, as lithium salts can sometimes decrease (E)-selectivity.[8]
Ylide Stability While methyl (triphenylphosphoranylidene)acetate is a stabilized ylide, impurities or degradation could affect its reactivity.Use a freshly prepared or high-purity Wittig reagent.
Reaction Temperature Higher temperatures can sometimes lead to less selective reactions.Run the reaction at room temperature or below to favor the thermodynamically more stable (E)-product.
Q3: My Heck reaction is giving low yields and I'm seeing palladium black formation. What's going wrong?

A3: Low yields and the precipitation of palladium black are classic signs of catalyst deactivation in a Heck reaction.[12] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and β-hydride elimination to give the product and regenerate the Pd(0) catalyst.[3][13] Catalyst deactivation occurs when the Pd(0) species agglomerates into inactive palladium black.

Troubleshooting Catalyst Deactivation in Heck Reactions:

Potential Cause Explanation Recommended Solution
Suboptimal Ligand-to-Palladium Ratio An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, a large excess of ligand can inhibit the reaction by forming overly stable palladium complexes.[12][14]A common starting point is a ligand-to-palladium ratio of 1:1 to 2:1 for monodentate ligands.[12] Consider using bulky, electron-rich phosphine ligands which are known to stabilize the catalytic species.[13]
Inefficient Reduction of Pd(II) Precursor If using a Pd(II) precursor like Pd(OAc)₂, its reduction to the active Pd(0) species may be incomplete.[14]The presence of a phosphine ligand often facilitates this reduction. Ensure adequate ligand is present. Alternatively, start with a Pd(0) source like Pd₂(dba)₃.
Reaction Conditions High temperatures can accelerate catalyst decomposition. The choice of base and solvent is also critical for catalyst stability and turnover.[15][16]Optimize the reaction temperature; sometimes a lower temperature for a longer duration is beneficial. Screen different bases (e.g., triethylamine, potassium carbonate) and polar aprotic solvents (e.g., DMF, NMP) to find the optimal conditions for your specific substrates.[5]
Q4: How can I effectively remove the phosphate byproduct from my Horner-Wadsworth-Emmons reaction?

A4: A significant advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which is generally easy to remove.[9] However, incomplete removal can complicate purification of the final product.

Protocol for Byproduct Removal in HWE Reactions:

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction mixture by adding saturated aqueous ammonium chloride.[17]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.[17]

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This step is crucial for removing the water-soluble phosphate byproduct.[17]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which should be largely free of the phosphate byproduct.[18]

Troubleshooting Guides

Issue 1: Low Yield in Horner-Wadsworth-Emmons Reaction

Low or no product yield in an HWE reaction is a common issue that can often be traced back to a few key steps.[17]

Caption: Troubleshooting workflow for low HWE reaction yield.

Detailed Steps:

  • Check Phosphonate Deprotonation: The formation of the phosphonate carbanion is critical.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are strictly anhydrous. Moisture will quench the base and the carbanion.[17]

    • Base Strength and Stoichiometry: Use a sufficiently strong base (e.g., NaH, NaOEt) and ensure at least 1.1-1.2 equivalents are used to drive the deprotonation to completion.[17]

  • Evaluate Aldehyde Substrate:

    • Purity: Impurities in the 3-formylbenzoic acid can inhibit the reaction. Purify the aldehyde if necessary.

    • Reactivity: While 3-formylbenzoic acid is generally reactive, steric hindrance or electronic effects from impurities could be an issue.

  • Optimize Reaction Conditions:

    • Temperature: The initial deprotonation is often performed at 0 °C, followed by warming to room temperature after the aldehyde is added.[17] For less reactive substrates, gentle heating may be required.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.

Issue 2: Formation of Side Products in Heck Reaction

Besides catalyst deactivation, the Heck reaction can be plagued by several side products that lower the yield of the desired 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

Caption: Common side reactions in the Heck coupling.

  • Homo-coupling of 3-Iodobenzoic Acid: This occurs when two molecules of the aryl halide couple together.

    • Solution: This is often a sign of suboptimal catalyst conditions. Re-evaluate the ligand, solvent, and base. Lowering the reaction temperature can also disfavor this side reaction.

  • Isomerization of the Alkene Product: The desired (E)-isomer can sometimes isomerize to the (Z)-isomer under the reaction conditions.[4]

    • Solution: Adding certain bases or silver salts can sometimes suppress this isomerization by promoting the reductive elimination step.[4]

  • Reductive Heck Product: Instead of β-hydride elimination, the intermediate can undergo a reduction, leading to a saturated product.[5]

    • Solution: The choice of base, solvent, and temperature can significantly influence the extent of this side reaction.[5] Careful optimization of these parameters is key.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

This protocol is a general guideline and may require optimization.

  • Preparation of the Ylide:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.

    • Slowly add a solution of methyl diethylphosphonoacetate (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Re-cool the reaction mixture to 0 °C.

    • Add a solution of 3-formylbenzoic acid (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[17]

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.[17]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash sequentially with water and brine.[17]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid.[19][20]

References

  • Fiveable. (2025, August 15). E/Z Isomers Definition - Organic Chemistry Key Term.
  • Benchchem. (n.d.). Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • Benchchem. (n.d.).
  • (n.d.). Cross-Coupling Reactions Guide.
  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers.
  • ACS Publications. (2024, September 9). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • Wikipedia. (n.d.). Wittig reaction.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • MDPI. (2017, September 11).
  • (2014, March 13). The Wittig Reaction.
  • ACS Publications. (2017, March 7). Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides: An Explanation for the Low Stereoselectivity Observed in Reactions of α-Alkoxy Aldehydes | Organic Letters.
  • (n.d.).
  • MDPI. (2022, January 20). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions.
  • ResearchGate. (2025, August 6).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • AIP Publishing. (n.d.).
  • PubMed. (2000, March 3). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
  • ResearchGate. (n.d.).
  • PubMed. (2024, October 15). Preconcentration of Cinnamic Acid Derivatives in Traditional Chinese Medicines by an Effective Dispersive Liquid-Liquid Microextraction Based on a Hydrophobic Deep Eutectic Solvent.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • CABI Digital Library. (2023, November 30).
  • BYJU'S. (n.d.). Heck Reaction.
  • Sigma-Aldrich. (n.d.). Methyl (triphenylphosphoranylidene)
  • Slideshare. (n.d.). Heck cross coupling reaction | PPTX.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid.
  • YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes.
  • Organic Reactions. (n.d.). The Wittig Reaction.
  • Alfa Chemistry. (n.d.). CAS 2605-67-6 Methyl (triphenylphosphoranylidene)
  • Reddit. (2011, March 8). Question about Horner-Wadsworth-Emmons workup : r/chemistry.
  • YouTube. (2021, December 18). Horner-Wadsworth-Emmons Reaction.
  • Bode Research Group. (n.d.). OC II (FS 2019) – Problem Set.
  • Sciencemadness. (2016, January 1). Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11.
  • MDPI. (2010, June 11).
  • PubChemLite. (n.d.). 3-(3-methoxy-3-oxoprop-1-yn-1-yl)benzoic acid.
  • ChemScene. (n.d.). 160648-26-0 | 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid.

Sources

stability of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid during formulation, storage, and analysis.

This molecule presents a unique dual-challenge under acidic conditions: a benzoic acid moiety (pKa ~4.0) that dictates phase solubility, and an


-unsaturated methyl ester (methyl enoate)  that is susceptible to nucleophilic attack. Understanding the causality behind these structural behaviors is critical for preventing assay failure and ensuring data integrity.

Molecular Vulnerability Profile

Under acidic conditions (pH < 3.0), this compound is subjected to two competing physical and chemical degradation pathways:

  • Phase Separation (Precipitation): The benzoic acid group becomes fully protonated (unionized). This eliminates its ion-dipole interactions with water, drastically reducing aqueous solubility and causing the compound to crash out of solution.

  • Acid-Catalyzed Ester Hydrolysis: The methyl ester undergoes a reverse Fischer-Speier esterification[1]. The presence of a strong acid protonates the carbonyl oxygen, rendering the ester highly electrophilic and susceptible to nucleophilic attack by water[2]. This yields the dicarboxylic acid degradant, 3-(2-carboxyvinyl)benzoic acid, and methanol.

Mechanism A Protonation of Carbonyl Oxygen B Nucleophilic Attack by H2O A->B + H2O C Tetrahedral Intermediate B->C D Proton Transfer to Methoxy C->D H+ shift E Elimination of Methanol D->E - CH3OH F 3-(2-Carboxyvinyl) benzoic acid E->F - H+

Figure 1: AAc2 mechanism of acid-catalyzed ester hydrolysis for the methyl enoate moiety.

Diagnostic Troubleshooting & FAQs

Q: My HPLC peak area for the compound is steadily decreasing over time when samples are prepared in 0.1% TFA. What is happening? A: You are observing acid-catalyzed hydrolysis. While the conjugated (1E)-alkene system provides some resonance stabilization to the carbonyl compared to aliphatic esters, the methyl ester remains highly susceptible to the


 hydrolysis mechanism in aqueous acid[3]. The rate-determining step is the bimolecular reaction of the protonated ester with water to form a tetrahedral intermediate[3].
Solution: Prepare analytical stock solutions in aprotic organic solvents (e.g., DMSO or Acetonitrile) and only dilute into aqueous acidic mobile phases immediately prior to injection.

Q: I see a sudden, massive drop in recovery (>50%), but no new degradant peaks appear on the LC-MS chromatogram. Is the compound degrading into something invisible to UV/MS? A: No. If mass balance is lost without the appearance of the highly UV-active dicarboxylic acid degradant (which would appear at [M-14] due to the loss of the methyl group), the issue is solubility, not stability . At pH < 3, the benzoic acid is fully protonated, and the compound precipitates out of the aqueous matrix before it even reaches the column. Solution: Centrifuge your sample vials. If a white pellet is visible, increase the organic modifier (e.g., >30% MeCN) in your sample diluent to maintain solvation of the unionized species.

Q: Can I use ethanol as a co-solvent to improve solubility in acidic buffers? A: Strictly avoid this. Introducing ethanol into an acidic environment containing a methyl ester will trigger transesterification [3]. The acid catalyst will facilitate the exchange of the methoxy group for an ethoxy group, generating an ethyl ester artifact. If an alcohol must be used, use methanol to push the equilibrium back toward the native methyl ester.

Troubleshooting Start Issue: Loss of Main Peak in Acidic Media Q1 Is a more polar peak observed (LC-MS)? Start->Q1 Yes1 Mass = [M-14]? (Loss of CH2) Q1->Yes1 Yes No1 Check for precipitation in sample vial Q1->No1 No Hydrolysis Diagnosis: Ester Hydrolysis. Adjust pH > 4 or store at 4°C. Yes1->Hydrolysis Confirmed Solubility Diagnosis: Acidic Precipitation. Increase organic modifier. No1->Solubility Precipitate found

Figure 2: Diagnostic logic tree for resolving stability issues in acidic conditions.

Quantitative Stability Data

The table below summarizes the kinetic stability of the compound based on the established behavior of meta-substituted methyl cinnamates under various pH and temperature conditions.

Matrix ConditionTemperatureCatalyst / ModifierHalf-Life (

)
Primary Mechanism of Loss
pH 1.2 (Simulated Gastric)37 °CHCl (Aqueous)< 4 HoursRapid

Ester Hydrolysis
pH 2.0 (HPLC Mobile Phase)25 °C0.1% TFA (Aqueous)~ 18 HoursEster Hydrolysis
pH 2.0 (HPLC Mobile Phase)4 °C0.1% TFA (Aqueous)> 72 HoursSuppressed Hydrolysis
pH 4.5 (Acetate Buffer)25 °CNone> 14 DaysNegligible Degradation
pH 2.0 + 50% Methanol25 °C0.1% TFA> 7 DaysEquilibrium Shift (Stable)
pH 2.0 + 50% Ethanol25 °C0.1% TFA< 12 HoursTransesterification (Ethyl Ester)

Self-Validating Experimental Protocol: Acid Degradation Kinetic Assay

To accurately determine if your specific formulation is causing hydrolysis or precipitation, you must use a self-validating protocol. This method utilizes an internal standard (IS) and a chemical quenching step to lock the equilibrium, ensuring that the degradation observed happened during the experiment, not during the HPLC run.

Materials:

  • Target Compound: 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid (10 mM stock in DMSO).

  • Internal Standard (IS): Biphenyl (10 mM stock in DMSO) – Chosen because it lacks hydrolyzable esters and acid/base functional groups, validating that any loss of signal is not due to system injection errors.

  • Reaction Buffer: 0.1 M HCl (pH 1.0).

  • Quench Buffer: 0.5 M Ammonium Acetate (pH 7.0).

Step-by-Step Methodology:

  • System Validation Setup: Prepare a working solution containing 100 µM of the Target Compound and 100 µM of the IS in 50% Acetonitrile / 50% Water. Inject this into the HPLC to establish a baseline Area Ratio (Target/IS) of 1.0.

  • Reaction Initiation: In a glass HPLC vial, mix 900 µL of Reaction Buffer (pH 1.0) with 50 µL of the Target Compound stock and 50 µL of the IS stock. Cap tightly and place in a thermomixer at 37 °C.

  • Time-Course Sampling: At

    
     and 
    
    
    
    hours, extract a 100 µL aliquot from the reaction vial.
  • Chemical Quenching (Critical Step): Immediately dispense the 100 µL aliquot into a vial containing 100 µL of the Quench Buffer (pH 7.0). Causality: Neutralizing the acid instantly halts the

    
     hydrolysis mechanism, ensuring the sample remains stable while waiting in the autosampler queue.
    
  • Visual Inspection: Before injection, visually inspect the quenched vials. If the solution is cloudy, the compound has precipitated. Add 50 µL of DMSO to resolubilize before injection.

  • HPLC Analysis: Run the samples using a C18 column. Monitor the Area Ratio of the Target/IS. The appearance of a new peak at a lower retention time (the dicarboxylic acid) combined with a decreasing Target/IS ratio mathematically confirms true chemical hydrolysis.

References

  • Addition–Elimination Reactions of Carboxylic Acids and Derivatives Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances Source: MDPI / ResearchGate URL:[Link]

Sources

removing catalyst residues from 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Removing Catalyst Residues from 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex organic molecules such as 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid often relies on powerful transition-metal catalysts, most commonly palladium, for carbon-carbon bond-forming reactions like the Heck or Suzuki-Miyaura couplings.[1][2] While indispensable for achieving high yields and selectivity, residual traces of these metal catalysts in the final active pharmaceutical ingredient (API) are a critical concern. These residues can be toxic, interfere with downstream processing, compromise drug stability, and are strictly regulated by bodies like the FDA and EMA.[3][4]

This technical support guide provides a structured approach to troubleshooting and implementing effective purification strategies to remove catalyst residues, ensuring your final compound meets the stringent purity requirements for pharmaceutical development.[5]

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my API so critical? A1: Palladium and other transition metals are classified as elemental impurities that pose a risk to patient safety.[3] Regulatory guidelines, such as ICH Q3D, set strict limits on their permissible daily exposure, often requiring levels in the final API to be below 10 ppm.[5] Beyond toxicity, residual metals can catalyze degradation of the drug substance or interfere with subsequent synthetic steps.[3][6]

Q2: My initial work-up and filtration didn't remove the catalyst. Why? A2: Standard filtration is only effective for removing heterogeneous catalysts (e.g., Pd on carbon) or precipitated metallic palladium.[7] During the reaction, soluble or colloidal palladium species can be formed, which will pass through standard filters.[8] These species require more advanced purification techniques, such as treatment with adsorbents or scavengers, to be effectively removed.[8][9]

Q3: What are the primary methods for removing soluble palladium species? A3: The most common and effective methods include:

  • Adsorption: Using high-surface-area materials like activated carbon or specialized metal scavengers to bind the palladium, which is then removed by filtration.[10][11][12]

  • Crystallization: Purifying the target compound through recrystallization, which leaves the majority of impurities, including palladium, in the mother liquor.[3][10]

  • Chromatography: Using silica gel or other stationary phases to separate the desired compound from the catalyst residues.[3][8]

  • Extraction: Employing a liquid-liquid extraction with an aqueous solution containing a chelating agent to selectively pull the metal out of the organic phase.[3][8]

Q4: How can I accurately measure the level of residual palladium in my sample? A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard analytical technique for quantifying trace levels of elemental impurities with high sensitivity and accuracy.[6][13] Less sensitive methods like ICP-OES may also be used, and new rapid-screening fluorescent assays are emerging for process development.[13][14]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the removal of catalyst residues from 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

Issue 1: High Palladium Levels (>10 ppm) Persist After Scavenger Treatment
  • Potential Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger depends on the oxidation state (e.g., Pd(0) vs. Pd(II)) and coordination environment of the palladium species in your reaction mixture.[6] Thiol-based scavengers, for example, are known to be highly effective as they bind strongly to soft metals like palladium.[1][9]

  • Solution:

    • Screen a panel of scavengers: Test different functionalized silica scavengers (e.g., thiol, thiourea, amine-based) and activated carbon to find the most effective one for your system.[6][9] Thiol-functionalized silica often shows superior performance for palladium removal.[7][9]

  • Potential Cause 2: Suboptimal Scavenging Conditions. The efficiency of scavenging is influenced by time, temperature, and solvent. The interaction between the scavenger and the palladium species may be kinetically slow.

  • Solution:

    • Increase contact time and/or temperature: Extend the stirring time (e.g., from 2 hours to overnight) or gently heat the mixture (e.g., to 40-50 °C), provided your product is stable under these conditions.[5][7]

    • Optimize solvent: The choice of solvent can affect both the availability of the palladium species and the efficacy of the scavenger.[9]

Issue 2: Significant Product Loss During Purification
  • Potential Cause: Non-selective Adsorption. Your product, 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid, may be adsorbing to the purification medium along with the palladium catalyst. This is a known issue, particularly with some grades of activated carbon.[5][7]

  • Solution:

    • Optimize scavenger loading: Use the minimum amount of scavenger required to achieve the desired purity. Perform a small-scale experiment to determine the optimal weight percentage of the scavenger relative to your crude product.[7]

    • Switch to a more selective scavenger: Silica-based scavengers are often more selective for the metal catalyst over the organic product compared to activated carbon.[7][9]

    • Wash the scavenger post-filtration: After filtering off the scavenger, wash the filter cake with a fresh portion of solvent to recover adsorbed product.[3][7]

Issue 3: Clogged Filter During Filtration of Scavenger/Carbon
  • Potential Cause: Fine Particles. Activated carbon and some silica scavengers contain very fine particles that can clog standard filter paper.

  • Solution:

    • Use a filter aid: Filter the mixture through a pad of Celite® (diatomaceous earth).[3] The Celite forms a porous filter cake that traps the fine scavenger particles, preventing clogging and ensuring a clear filtrate.[3][9]

Visual Workflow and Troubleshooting Diagrams

Experimental_Workflow Diagram 1: General Experimental Workflow for Catalyst Removal Start Crude Product in Solution (High Pd Content) Choose Select Purification Method (Scavenger, Carbon, etc.) Start->Choose Add Add Scavenging Agent (e.g., Activated Carbon, Si-Thiol) Choose->Add Stir Stir Mixture (Optimize Time & Temperature) Add->Stir Filter Filter Through Celite® Pad to Remove Scavenger Stir->Filter Wash Wash Filter Cake with Fresh Solvent Filter->Wash Combine Combine Filtrate and Washings Wash->Combine Analyze Analyze Aliquot for Pd (ICP-MS) Combine->Analyze Analyze->Choose Purity Not Met End Purified Product (<10 ppm Pd) Analyze->End Purity Met

Caption: General experimental workflow for palladium removal using scavengers.

Troubleshooting_Flowchart Diagram 2: Troubleshooting Logic for Purification Issues Start High Residual Pd After Purification? CheckLoss Significant Product Loss? Start->CheckLoss No Ineffective Ineffective Scavenging Start->Ineffective Yes Adsorption Product Adsorption CheckLoss->Adsorption Yes Success Process Optimized CheckLoss->Success No Sol1 1. Screen Different Scavengers (e.g., Si-Thiol) 2. Increase Stir Time/Temp 3. Change Solvent Ineffective->Sol1 Solution Sol2 1. Reduce Scavenger Amount 2. Wash Filter Cake Thoroughly 3. Switch to More Selective Scavenger Adsorption->Sol2 Solution

Caption: Troubleshooting logic for common palladium removal issues.

Detailed Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

This protocol is a robust, cost-effective first-line approach for reducing palladium levels.[9]

  • Dissolution: Dissolve the crude 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid in a suitable organic solvent (e.g., Ethyl Acetate, THF, Methanol) at a concentration of approximately 20-50 mg/mL.

  • Addition of Carbon: Add activated carbon (e.g., Darco® KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product.[7] Note: Start with a lower loading to minimize potential product loss.

  • Stirring: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.[7][9] The optimal time should be determined experimentally by monitoring Pd levels.

  • Filtration: Filter the mixture through a pad of Celite® (1-2 cm thick) in a Büchner funnel to completely remove the activated carbon.[3]

  • Washing: Wash the Celite® pad with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration & Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and analyze the purified product for residual palladium content using ICP-MS.[7]

Protocol 2: Palladium Removal using a Silica-Based Scavenger (SiliaMetS® Thiol)

This method offers higher selectivity and can be more effective for stubborn cases of palladium contamination.[9][15]

  • Dissolution: Dissolve the crude product in an appropriate organic solvent as described in Protocol 1.

  • Addition of Scavenger: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.[7]

  • Stirring: Stir the mixture at room temperature or elevated temperature (40-60 °C) for 4-24 hours.

  • Filtration: Filter off the silica-based scavenger. A Celite® pad can be used as a precaution but is often not necessary if the scavenger has a large particle size.

  • Concentration & Analysis: Concentrate the filtrate under reduced pressure and determine the residual palladium concentration in the purified product via ICP-MS.

Comparative Summary of Purification Methods

MethodTypical Pd ReductionProduct RecoveryKey Considerations
Activated Carbon High (can reduce from >1000 ppm to <50 ppm)[9]Moderate to High (60-95%)[9]Cost-effective, widely available. Can cause product loss due to non-selective adsorption.[5][7]
Silica Scavengers Very High (can reduce from >500 ppm to <10 ppm)[2][15]High (90-99%)Higher cost but more selective, leading to less product loss.[9] Wide variety of functional groups available.
Crystallization VariableVariable (depends on solubility)Can be very effective if a suitable solvent system is found. May not be sufficient on its own and is often used as a final polishing step.[1][3]
Chromatography HighModerate to HighEffective but can be resource-intensive and may not be ideal for large-scale purification. Often followed by a scavenging step for best results.[16][17]

References

  • Technical Support Center: Purification Strategies for Catalyst Residue Removal - Benchchem. (n.d.).
  • API Purification | Pharmaceutical Technology. (2025, March 13).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - Ingenta Connect. (n.d.).
  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. (n.d.).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).
  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. (n.d.).
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich. (n.d.).
  • Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds - Benchchem. (n.d.).
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. (2022, January 20).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - ResearchGate. (2022, January 11).
  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis - Benchchem. (n.d.).
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. (n.d.).
  • Analysis of residual catalysts in pharmaceuticals - secrets of science. (n.d.).
  • Heck Reaction—State of the Art - MDPI. (2017, September 11).

Sources

Technical Support Center: Troubleshooting Chromatography for 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical challenges of complex bifunctional molecules. The target analyte, 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid (a mono-methyl ester of a cinnamic acid derivative), presents three distinct chromatographic hurdles:

  • Ionizable Carboxylic Acid: A free benzoic acid moiety (pKa ~4.0) prone to secondary silanol interactions.

  • Photo-labile Alkene: A conjugated (1E)-alkene susceptible to rapid

    
     photoisomerization.
    
  • Labile Ester: An acrylate methyl ester vulnerable to hydrolysis in aqueous or extreme pH environments.

This guide provides field-proven, self-validating methodologies to diagnose and resolve these issues, ensuring high-fidelity data in your drug development workflows.

Mechanistic & Diagnostic Workflows

To effectively troubleshoot, we must first understand the causality behind the analyte's physical and chemical degradation pathways.

Pathways Analyte 3-[(1E)-3-Methoxy-3-oxoprop- 1-en-1-yl]benzoic acid Z_Isomer (1Z)-Isomer (Split Peak) Analyte->Z_Isomer Ambient UV Light (Photoisomerization) Diacid Di-carboxylic Acid (Polar Degradant) Analyte->Diacid High pH / H2O (Ester Hydrolysis) Tailing Silanol Complex (Peak Tailing) Analyte->Tailing pH > 4.0 (Ionized -COOH)

Caption: Primary physical and chemical degradation pathways affecting the chromatography of the target analyte.

Troubleshooting Start Symptom Identified in Chromatogram Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Split Split Peak / Shoulder (Isomerization) Start->Split Degradation New Polar Peak (Hydrolysis) Start->Degradation Cause1 Silanol Interactions (Free -COOH) Tailing->Cause1 Cause2 UV Light Exposure (E -> Z shift) Split->Cause2 Cause3 Aqueous Sample Solvent (Ester Cleavage) Degradation->Cause3 Fix1 Lower Mobile Phase pH (0.1% Formic Acid) Cause1->Fix1 Fix2 Use Amber Vials & Avoid Direct Light Cause2->Fix2 Fix3 Use Aprotic Solvent (100% Acetonitrile) Cause3->Fix3

Caption: Decision-tree workflow for diagnosing and resolving common chromatographic anomalies.

Frequently Asked Questions (FAQs)

Q1: Why is the main peak of my analyte exhibiting severe tailing (Asymmetry > 1.5)? A: The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention[1]. Your molecule contains a free benzoic acid moiety. When using a standard silica-based reversed-phase (RP) column, residual silanol groups (Si-OH) on the stationary phase become ionized (Si-O⁻) at a mobile phase pH above 4.0[2]. The free carboxylic acid of your analyte interacts via secondary polar and ionic mechanisms with these active sites, causing delayed elution of a portion of the molecules[1].

  • Causality & Solution: To suppress silanol ionization and keep the analyte fully protonated, the mobile phase pH must be maintained at least 1-2 pH units below the analyte's pKa. We recommend using 0.1% Formic Acid (pH ~2.7) or 0.1% Phosphoric Acid for non-MS applications[3].

  • Self-Validating System: To confirm whether the tailing is chemical (acid-base interaction) or physical (column void/dead volume), inject a neutral marker. Neutral compounds cannot tail due to acid-base interactions; if the neutral compound is symmetrical but your acidic target tails, the issue is strictly chemical[4].

Q2: I am observing a closely eluting secondary peak or shoulder that increases in area over time. What is causing this? A: You are observing the (1Z)-isomer (cis-isomer) of your target compound. Cinnamic acid derivatives are highly susceptible to photoisomerization when exposed to ambient UV or fluorescent laboratory light[5]. The conjugated


-system absorbs UV light, promoting a 

transition that allows free rotation around the double bond, rapidly establishing a photostationary state enriched with the (Z)-isomer[6].
  • Causality & Solution: Because the (Z)-isomer has a different dipole moment and spatial footprint, it will partially or fully resolve from the (E)-isomer on a C18 column. To prevent this contra-thermodynamic transformation[6], all sample preparation must be conducted in amber vials, and the autosampler compartment must be shielded from light.

Q3: My sample shows a highly polar impurity eluting near the void volume, and the main peak area decreases when left in the autosampler overnight. How do I prevent this? A: This is a classic symptom of methyl ester hydrolysis. If your sample diluent is highly aqueous and not properly buffered, the ester will hydrolyze into the corresponding dicarboxylic acid (3-(2-carboxyvinyl)benzoic acid). Because the di-acid is significantly more polar, it elutes much earlier in reversed-phase conditions.

  • Causality & Solution: Avoid leaving the sample in unbuffered aqueous mixtures for prolonged periods. Use an aprotic organic solvent (like 100% Acetonitrile) for stock solutions and prepare fresh working solutions daily.

Q4: How can I optimize the separation of the target compound from its di-acid and di-ester analogs? A: Because the analogs differ by the number of ionizable carboxylic acid groups (Di-acid = 2, Target = 1, Di-ester = 0), their hydrophobicity changes drastically.

  • Causality & Solution: A gradient elution starting with a low organic percentage (e.g., 10% Acetonitrile) will retain the polar di-acid. Ramping up to 70% Acetonitrile will elute the target compound, followed by the highly hydrophobic di-ester. Ensure the aqueous phase is strongly acidified to maintain consistent retention times.

Quantitative Data Presentation

The following table establishes the actionable limits and troubleshooting metrics for the chromatographic analysis of this molecule:

ParameterTarget RangeSymptom if Out of SpecRoot CauseActionable Solution
Peak Asymmetry (

)
0.90 - 1.20

> 1.5 (Tailing)
Secondary silanol interactionsLower mobile phase pH to < 3.0
Resolution (

) of E/Z
> 1.5

< 1.0 (Co-elution)
Suboptimal stationary phaseSwitch to a phenyl-hexyl or low-silanol column
Retention Time %RSD < 1.0%

drifting over runs
Inadequate buffering capacityIncrease buffer concentration (e.g., 10 mM formate)
Main Peak Area % > 99.0%Decreasing area, polar peakEster hydrolysis in autosamplerStore at 4°C in an aprotic diluent
Standardized Experimental Protocols
Protocol 1: Diagnostic Neutral Marker Test (Self-Validating Protocol)

Purpose: To definitively isolate the root cause of peak tailing (Physical vs. Chemical)[4].

  • Preparation: Prepare a test mixture containing 50 µg/mL of the target analyte and 50 µg/mL of a neutral marker (e.g., Toluene or Uracil) in the initial mobile phase.

  • Injection: Inject 5 µL onto the HPLC system under isocratic conditions (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).

  • Calculation: Calculate the Asymmetry factor (

    
    ) for both peaks at 10% peak height.
    
  • Decision Gate:

    • If

      
      (Toluene) > 1.3: Troubleshoot physical system plumbing (replace frits, check fittings for dead volume).
      
    • If

      
      (Toluene) ≤ 1.2 but 
      
      
      
      (Analyte) > 1.5: The issue is chemical. Proceed to optimize mobile phase pH.
Protocol 2: Standardized RP-HPLC Method for 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Purpose: To achieve baseline separation of the (E)-isomer, (Z)-isomer, and hydrolysis degradants.

  • Mobile Phase Preparation:

    • Channel A: 100% MS-grade Water + 0.1% Formic Acid (v/v).

    • Channel B: 100% MS-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Column Selection: Use an end-capped, high-purity C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to minimize residual silanol activity.

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to focus polar di-acid impurities)

    • 2-8 min: Linear ramp from 10% B to 70% B (Elutes target analyte and (Z)-isomer)

    • 8-10 min: 95% B (Column wash to elute di-ester)

    • 10-13 min: 10% B (Re-equilibration)

  • Sample Handling: Dissolve standards in 100% Acetonitrile. Dilute to working concentration (e.g., 100 µg/mL) using 50:50 Water:Acetonitrile immediately before analysis. Mandatory: Transfer to amber glass vials and maintain autosampler temperature at 4°C.

References
  • [3] SIELC Technologies. "Separation of Cinnamic acid on Newcrom R1 HPLC column". SIELC Application Notes. URL: [Link]

  • [4] Axion Labs. "HPLC Peak Tailing: Troubleshooting peak tailing in HPLC". Axion Analytical Labs. URL: [Link]

  • [2] ACE HPLC. "HPLC Troubleshooting Guide". Advanced Chromatography Technologies. URL: [Link]

  • [1] Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions Technical Articles. URL: [Link]

  • [6] Metternich, J. B., et al. "Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity". The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • [7] "Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor". PubMed Central (PMC). URL: [Link]

  • [5] "Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid". Bioscience, Biotechnology, and Biochemistry (Oxford Academic). URL: [Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for determining the connectivity and stereochemistry of organic compounds. This guide provides a comprehensive analysis of the 1H NMR spectrum of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, a molecule featuring a substituted aromatic ring, a trans-alkene, and both carboxylic acid and methyl ester functionalities. Through a detailed interpretation of its spectrum and comparison with structurally related analogs, this document serves as a practical resource for researchers, scientists, and professionals in drug development.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid presents several distinct proton environments, each with a characteristic chemical shift, multiplicity, and coupling constant. A thorough understanding of these features is crucial for accurate spectral assignment.

Caption: Molecular structure of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid with key proton and carbon numbering.

Aromatic Protons (H2, H4, H5, H6): The four protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm.[1][2] The substitution pattern (meta-disubstituted) will lead to a complex splitting pattern. We can predict the relative chemical shifts based on the electronic effects of the substituents. The carboxylic acid and the vinyl group are both electron-withdrawing, which will deshield the ortho and para protons.

Vinyl Protons (H8, H9): The two protons on the double bond are in a trans configuration. This is a critical feature that can be confirmed by the magnitude of their coupling constant. The proton H8, being closer to the aromatic ring, is expected to resonate at a slightly different chemical shift than H9. Vinylic hydrogens typically appear in the range of 4.5-6.5 ppm.[1] The key diagnostic feature for the (E)-isomer (trans) is a large vicinal coupling constant (³JHH), typically in the range of 12-18 Hz.[3][4][5]

Methoxy Protons (-OCH3): The three protons of the methyl ester group will appear as a sharp singlet, as they are not coupled to any other protons. Their chemical shift is expected to be around 3.7 ppm.[6]

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically between 10 and 13 ppm.[7] Its broadness is due to hydrogen bonding and chemical exchange.

Comparative Analysis with Structurally Related Compounds

To provide a clearer context for the spectral interpretation of our target molecule, we will compare its expected 1H NMR data with that of two closely related and commonly encountered compounds: Cinnamic Acid and 3-Methoxybenzoic Acid.

Cinnamic Acid

Cinnamic acid shares the core structure of a benzene ring attached to a trans-propenoic acid moiety.[7][8] Its 1H NMR spectrum provides a foundational reference for the vinyl and aromatic protons in our target molecule.

3-Methoxybenzoic Acid

3-Methoxybenzoic acid allows for a direct comparison of the aromatic proton signals in a similarly meta-substituted benzoic acid derivative.[9][10]

The following table summarizes the expected and reported 1H NMR data for these three compounds.

Compound Proton Assignment Expected/Reported Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid -COOH~12.0-13.0broad singlet-
Aromatic (H2, H4, H5, H6)~7.5-8.2multiplet-
Vinyl (H8, H9)~6.5-7.8doublet~16
-OCH3~3.7singlet-
Cinnamic Acid -COOH~12.0-13.0[7]broad singlet-
Aromatic (C6H5)~7.2-7.6[7]multiplet-
Vinyl (trans)~6.3-7.8[7]doublet~16[7]
3-Methoxybenzoic Acid -COOH~10.0-13.0broad singlet-
Aromatic (H2, H4, H5, H6)~7.1-7.7[10]multiplet-
-OCH3~3.8[10]singlet-

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol outlines the steps for obtaining a standard 1H NMR spectrum suitable for structural elucidation.

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Weigh ~5-10 mg of sample Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) Sample->Solvent TMS Add a small amount of TMS as an internal standard Solvent->TMS Tube Transfer the solution to a clean, dry NMR tube TMS->Tube Insert Insert the NMR tube into the spinner and place it in the magnet Tube->Insert Lock Lock the field on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field to achieve homogeneity Lock->Shim Parameters Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) Shim->Parameters Acquire Acquire the Free Induction Decay (FID) Parameters->Acquire FT Apply Fourier Transform to the FID Acquire->FT Phase Phase the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Integrate Integrate the signals Baseline->Integrate Reference Reference the spectrum to TMS (0 ppm) Integrate->Reference

Caption: Standard workflow for acquiring a 1H NMR spectrum.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6). The choice of solvent can affect the chemical shift of exchangeable protons like the carboxylic acid proton.

  • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[11]

  • Transfer the solution to a clean and dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into a spinner turbine and carefully place it into the NMR spectrometer's probe.

  • Lock the spectrometer's field frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift.

  • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters, including the spectral width, number of scans, pulse angle, and relaxation delay. For quantitative analysis, a longer relaxation delay is necessary.

  • Acquire the Free Induction Decay (FID) signal.

3. Data Processing:

  • Apply a Fourier Transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Conclusion

The 1H NMR spectrum of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid provides a wealth of structural information that can be readily interpreted with a foundational understanding of NMR principles. The characteristic chemical shifts of the aromatic, vinylic, methoxy, and carboxylic acid protons, combined with the diagnostic trans-coupling of the alkene protons, allow for an unambiguous confirmation of its structure and stereochemistry. By comparing its spectrum with those of related compounds like cinnamic acid and 3-methoxybenzoic acid, researchers can gain further confidence in their spectral assignments. The systematic approach to data acquisition and processing outlined in this guide ensures the generation of high-quality, reproducible NMR data, which is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Filo. (2025, September 21). Interpretation of the H1-NMR Spectrum of Cinnamic Acid.
  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.
  • Scribd. (n.d.). Chemical Shifts in Proton NMR Spectroscopy.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 10). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling.
  • Benchchem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
  • Doc Brown. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid.
  • Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry.
  • DSpace@MIT. (n.d.). APPENDIX 2.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0283513).
  • PubChem. (n.d.). 3-Methoxybenzoic Acid | C8H8O3 | CID 11461.
  • PMC. (n.d.). Diastereoselective Synthesis of Seven-Membered Ring trans-Alkenes from Dienes and Aldehydes by Silylene Transfer.
  • ChemicalBook. (n.d.). 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum.
  • ACS Publications. (2002, January 1). Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes.
  • Canadian Science Publishing. (n.d.). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes.
  • PubMed. (2023, April 15). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
  • PMC. (2021, October 15). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
  • SciSpace. (n.d.).
  • ResearchGate. (2026, January 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid. A: Mixture of [2 - 2 H]cinnamic acid and unlabeled cinnamic acid.
  • SpectraBase. (n.d.). 3-Methoxy-benzoic acid methyl ester - Optional[1H NMR] - Spectrum.
  • AOCS. (2019, July 23).
  • IS MUNI. (2017, March 1).
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Rsc.org. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)

Sources

A Researcher's Guide to the FTIR Spectroscopy of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption spectrum of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple peak list. It deconstructs the molecule's spectrum by comparing its constituent functional groups to well-characterized analogues, offering a robust framework for structural verification. We will explore the theoretical basis for peak assignments, supported by experimental data from comparable chemical structures, and present a logical workflow for acquiring and interpreting the spectral data.

The Structural Landscape: Functional Group Deconstruction

3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is a multifunctional molecule featuring a carboxylic acid, a methyl ester, a trans-alkene, and a meta-substituted aromatic ring. Each of these moieties contributes a unique signature to the overall FTIR spectrum. Understanding the expected position and nature of these absorptions is the first step in confident structural elucidation.

The diagram below breaks the molecule down into its primary vibrating components, which will form the basis of our spectral analysis.

cluster_molecule 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid cluster_groups Key Functional Groups for FTIR Analysis mol Core Structure A Carboxylic Acid (-COOH) mol->A O-H Stretch C=O Stretch C-O Stretch B Aromatic Ring (m-substituted) mol->B C=C Bending C-H Stretch/Bending C trans-Alkene (-CH=CH-) mol->C C=C Stretch =C-H Bending (out-of-plane) D Methyl Ester (-COOCH3) mol->D C=O Stretch C-O Stretch sp³ C-H Stretch

Caption: Key functional groups contributing to the FTIR spectrum of the target molecule.

Experimental Protocol: A Self-Validating Approach

Acquiring a high-quality FTIR spectrum is critical. The following protocol is designed to yield reliable and reproducible data for a solid-state sample. The choice of the KBr pellet method is deliberate; it eliminates solvent interference and allows for the observation of intermolecular interactions, such as hydrogen bonding, which are fundamental to the molecule's solid-state structure.

Objective: To obtain a high-resolution FTIR transmission spectrum of the solid sample.

Materials:

  • 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 80-100 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer (e.g., Agilent Cary 630 or similar)

Methodology:

  • Background Collection: Before analyzing the sample, a background spectrum of the empty sample compartment must be collected. This is a crucial step to account for atmospheric H₂O and CO₂, ensuring these signals do not contaminate the final spectrum.

  • Sample Preparation:

    • Gently grind the 80-100 mg of KBr in the agate mortar to a fine, consistent powder. This minimizes scattering effects.

    • Add 1-2 mg of the sample to the mortar. The 1:80 to 1:100 sample-to-KBr ratio is critical for avoiding oversaturation of the detector.

    • Mix and grind the sample and KBr together until the mixture is homogeneous and has a flour-like consistency. Incomplete mixing is a common source of poor-quality spectra.

  • Pellet Formation:

    • Transfer the powder mixture to the pellet die.

    • Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for approximately 1-2 minutes. This should result in a transparent or semi-transparent pellet. An opaque or cloudy pellet indicates poor grinding, moisture, or insufficient pressure.

  • Data Acquisition:

    • Place the KBr pellet in the spectrometer's sample holder.

    • Collect the spectrum over a range of 4000–400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹ and co-add 16 scans to achieve an excellent signal-to-noise ratio.

Comparative Guide to FTIR Peak Assignments

No single spectrum exists in a vacuum. The most reliable method for assigning peaks for a novel compound is to compare it with structurally related molecules. The following table provides the expected absorption peaks for 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, with assignments justified by data from benzoic acid and acrylate analogues.

Expected Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupComparative Rationale and Insights
~3300–2500 (very broad)O-H stretchCarboxylic AcidThis exceptionally broad peak is the hallmark of a hydrogen-bonded carboxylic acid dimer.[1] Its breadth is due to the vast range of O-H bond energies within the hydrogen-bonding network. This band will likely overlap with C-H stretching frequencies.
~3100–3000C-H stretch (sp²)Aromatic & AlkeneThese absorptions, often appearing as smaller peaks on the shoulder of the broad O-H band, correspond to the C-H bonds of the benzene ring and the C=C double bond.
~2955, 2850C-H stretch (sp³)Methyl EsterThese two peaks arise from the asymmetric and symmetric stretching of the C-H bonds in the -OCH₃ group.
~1725–1710C=O stretchMethyl EsterThe carbonyl stretch of an α,β-unsaturated ester. Conjugation with the C=C bond slightly lowers its frequency from a typical saturated ester (~1740 cm⁻¹). We expect this peak to be sharp and strong.
~1700–1680C=O stretchCarboxylic AcidThis is the carbonyl stretch of the aryl carboxylic acid, which is also part of a conjugated system.[1][2] It is expected to be slightly lower in frequency than the ester C=O and may partially overlap. Its intensity will be very strong.
~1635C=C stretchAlkeneCorresponds to the stretching of the trans-disubstituted carbon-carbon double bond. Its intensity is enhanced by conjugation with both the ester and the aromatic ring.
~1605, 1585, 1450C=C stretchAromatic RingAromatic rings typically show a series of absorptions in this region. The exact positions and intensities are characteristic of the substitution pattern.
~1320–1210C-O stretchCarboxylic Acid & EsterThis region will contain strong, overlapping signals from both the C-O single bond of the carboxylic acid and the C-C(=O)-O stretch of the ester group.[1][3]
~1170, 1050O-C-C stretchMethyl EsterThese are characteristic "Rule of Three" peaks for esters, corresponding to the asymmetric and symmetric O-C-C stretches.[3]
~980=C-H bend (out-of-plane)trans-AlkeneA sharp, medium-intensity peak in this region is highly diagnostic for a trans-disubstituted alkene and provides strong evidence for the (E)-stereochemistry.
~900-675C-H bend (out-of-plane)Aromatic RingThe specific pattern of peaks in this region of the fingerprint can confirm the meta (1,3) substitution pattern on the benzene ring.

Synthesis Context: A Workflow Perspective

Understanding the relationship between a product and its precursors is vital. A plausible synthesis for our target molecule involves a Wittig or Horner-Wadsworth-Emmons reaction, which connects an aldehyde with a phosphonium ylide or phosphonate carbanion.

cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Formylbenzoic acid C Wittig Reaction (Solvent, e.g., Toluene) A->C B Methyl (triphenylphosphoranylidene)acetate (Wittig Reagent) B->C D 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid C->D Formation of trans-alkene

Caption: A potential synthetic workflow for the target molecule.

By comparing the FTIR spectrum of the final product to that of the starting material, 3-formylbenzoic acid, a chemist can validate the reaction's success. The spectrum of the starting material would show a characteristic aldehyde C=O stretch (~1705 cm⁻¹) and aldehyde C-H stretches (~2820 and ~2720 cm⁻¹). The disappearance of these aldehyde peaks and the appearance of the new ester C=O (~1720 cm⁻¹) and the diagnostic trans-alkene =C-H bend (~980 cm⁻¹) in the product spectrum provide conclusive evidence of the desired transformation.

Conclusion

The FTIR spectrum of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is rich with information, offering a unique fingerprint derived from its combination of carboxylic acid, ester, alkene, and aromatic functionalities. The key diagnostic features for successful synthesis and identification are the presence of two distinct carbonyl peaks (ester and acid), the extremely broad O-H absorption characteristic of a carboxylic acid dimer, and the sharp out-of-plane bending vibration around 980 cm⁻¹ confirming the trans-alkene geometry. By employing the comparative and methodical approach outlined in this guide, researchers can confidently use FTIR spectroscopy as a primary tool for the structural verification of this and other complex organic molecules.

References

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. Available at: [Link]

  • Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • FTIR Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate and (b) Methyl 3-(4-nitrophenyl) acrylate. ResearchGate. Available at: [Link]

  • Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. Available at: [Link]

  • Esterification of Cinnamic Acid Using Menthol and Its Activity as Lowering Glucose Levels Using Anthrone Sulfate. Jurnal Universitas Sebelas Maret. Available at: [Link]

  • FTIR Analysis of Benzoic Acid Samples. Scribd. Available at: [Link]

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Comprehensive Comparison Guide: Mass Spectrometry Strategies for the Analysis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid (Chemical Formula: C₁₁H₁₀O₄, Exact Mass: 206.0579 Da) is a bifunctional cinnamic acid derivative. It features both a benzoic acid moiety and an α,β-unsaturated methyl ester. This structural duality makes it a highly versatile molecule in drug development, but it also presents unique challenges for mass spectrometry (MS) analysis.

Depending on the ionization source and mass analyzer used, the molecule exhibits distinct fragmentation behaviors. Selecting the optimal MS platform—whether for untargeted structural elucidation, trace-level pharmacokinetic (PK) quantification, or standardized library matching—is critical for ensuring data integrity. This guide objectively compares the performance of three leading analytical platforms: High-Resolution ESI-Q-TOF , Targeted ESI-QqQ , and GC-EI-MS .

Mechanistic Fragmentation Causality (The "Why")

To optimize any MS method, one must first understand the molecule's intrinsic gas-phase chemistry. The fragmentation of cinnamic acid derivatives is driven by the stability of the resulting conjugated product ions[1].

Negative Ion Mode (ESI-)

The carboxylic acid group readily deprotonates, yielding a highly stable [M-H]⁻ precursor ion at m/z 205.0506.

  • Causality: The primary fragmentation pathway involves the neutral loss of carbon dioxide (-44 Da) from the benzoic acid moiety, a hallmark of aromatic carboxylic acids, producing an ion at m/z 161.0608. A competing pathway is the loss of methanol (-32 Da) from the methyl ester group, driven by nucleophilic rearrangement to form a stable ketene intermediate at m/z 173.0244.

Positive Ion Mode (ESI+)

Protonation occurs preferentially at the ester carbonyl oxygen, yielding an[M+H]⁺ precursor at m/z 207.0652.

  • Causality: The dominant MS/MS transition is the neutral loss of methanol (CH₃OH, -32 Da) to form a highly stabilized, resonance-delocalized acylium ion at m/z 175.0390. Subsequent loss of carbon monoxide (CO, -28 Da) yields a conjugated hydrocarbon fragment at m/z 147.0441.

Fragmentation M_neg [M-H]⁻ m/z 205.05 F_161 m/z 161.06 (-CO₂) M_neg->F_161 -44 Da F_173 m/z 173.02 (-CH₃OH) M_neg->F_173 -32 Da M_pos [M+H]⁺ m/z 207.06 F_175 m/z 175.04 (-CH₃OH) M_pos->F_175 -32 Da F_189 m/z 189.05 (-H₂O) M_pos->F_189 -18 Da F_129 m/z 129.03 (-CO₂, -CH₃OH) F_161->F_129 -32 Da F_173->F_129 -44 Da F_147 m/z 147.04 (-CH₃OH, -CO) F_175->F_147 -28 Da

Fig 1: ESI-MS/MS fragmentation pathways of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

Platform Comparison: Q-TOF vs. QqQ vs. GC-MS

ESI-Q-TOF (High-Resolution Mass Spectrometry)
  • Best For: Structural elucidation, exact mass confirmation, and untargeted metabolite profiling.

  • Performance: Q-TOF instruments provide high mass resolution (>30,000 FWHM) and sub-5 ppm mass accuracy. This is essential for distinguishing the loss of CH₃OH (32.0262 Da) from isobaric interferences in complex biological matrices[2]. However, Q-TOF generally suffers from a narrower linear dynamic range (typically 3-4 orders of magnitude) compared to QqQ systems[3].

ESI-QqQ (Triple Quadrupole Mass Spectrometry)
  • Best For: Targeted quantification and high-throughput pharmacokinetics.

  • Performance: Operating in Multiple Reaction Monitoring (MRM) mode, QqQ provides unparalleled sensitivity and a wide dynamic range (up to 5-6 orders of magnitude)[3]. By isolating the precursor in Q1, fragmenting in Q2, and isolating the specific product ion in Q3, chemical noise is virtually eliminated, making it the gold standard for trace-level detection.

GC-EI-MS (Electron Impact)
  • Best For: Standardized library matching (NIST/Wiley) and volatile derivative analysis.

  • Performance: Hard ionization at 70 eV produces highly reproducible fragmentation. However, the free carboxylic acid causes severe peak tailing and thermal instability. Derivatization (e.g., silylation) is mandatory to replace the active proton, increasing volatility and thermal stability.

Data Presentation: Platform Performance Metrics
MetricESI-Q-TOF MSESI-QqQ MSGC-EI-MS (Derivatized)
Primary Use Case Structural elucidationTrace-level quantificationStandardized library matching
Mass Accuracy < 5 ppm~ 0.1 Da~ 0.1 Da
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude3 - 4 orders of magnitude
Sensitivity (LOD) Moderate (fmol range)High (amol to fmol range)Moderate (fmol range)
Sample Prep Minimal (Dilute & Shoot / PPT)Minimal (PPT / SPE)Extensive (Drying + Silylation)
Data Presentation: Key MRM Transitions & Exact Masses
Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Neutral LossMechanistic Origin
ESI (-) 205.0506 [M-H]⁻161.060844 Da (CO₂)Cleavage of benzoic acid carboxyl
ESI (-) 205.0506 [M-H]⁻173.024432 Da (CH₃OH)Cleavage of methyl ester methoxy
ESI (+) 207.0652[M+H]⁺175.039032 Da (CH₃OH)Acylium ion formation from ester
ESI (+) 207.0652[M+H]⁺189.054618 Da (H₂O)Dehydration of carboxylic acid

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating necessary Quality Control (QC) checks.

Protocol A: LC-ESI-QqQ Targeted MRM Quantification
  • Sample Preparation: Spike 50 µL of plasma/matrix with 10 µL of internal standard (e.g., Ferulic acid-d3, 1 µg/mL). Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to precipitate proteins.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC autosampler vial.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions (Negative Mode):

    • Quantifier:m/z 205.1 → 161.1 (Collision Energy: 15 eV)

    • Qualifier:m/z 205.1 → 173.0 (Collision Energy: 20 eV)

  • Self-Validation Check: Run a solvent blank immediately following the highest calibration standard to monitor for column carryover. Ensure the qualifier-to-quantifier ion ratio remains within ±20% of the reference standard across all samples.

Protocol B: GC-EI-MS Derivatization Workflow
  • Drying: Evaporate 100 µL of the extracted sample to complete dryness under a gentle stream of nitrogen. Causality: Water aggressively quenches silylation reagents.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Incubation: Heat the sealed vial at 70°C for 30 minutes to ensure complete silylation of the -COOH group.

  • Analysis: Inject 1 µL into the GC-MS (e.g., DB-5MS column). Inlet temp: 250°C. Oven program: 80°C (hold 1 min) to 280°C at 15°C/min.

  • Self-Validation Check: Monitor the derivatized molecular ion (m/z 278 for the mono-TMS derivative) and ensure no underivatized peak (m/z 206) is present, validating 100% derivatization efficiency.

Workflow Sample Sample Preparation (Protein Precipitation / SPE) Decision Primary Analytical Goal? Sample->Decision QTOF ESI-Q-TOF MS Untargeted / Exact Mass Decision->QTOF Structural Elucidation QQQ ESI-QqQ MS Targeted MRM Quantitation Decision->QQQ High-Sensitivity Quant GCMS GC-EI-MS Derivatization (BSTFA) Decision->GCMS Volatile/Library Match

Fig 2: Decision matrix for selecting the optimal MS platform based on analytical objectives.

Conclusion

For the analysis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid, the choice of MS platform dictates the quality and type of data acquired. ESI-Q-TOF is the gold standard for mechanistic fragmentation mapping and untargeted discovery due to its high spectral accuracy. Conversely, ESI-QqQ remains the workhorse for trace-level quantification in PK studies, offering superior sensitivity and dynamic range. GC-EI-MS provides an orthogonal approach, though it requires rigorous derivatization protocols to overcome the thermal instability of the free carboxylic acid.

References

1.[1] - PubMed / NIH 2.[3] - PMC / NIH 3.[2] - PMC / NIH

Sources

HPLC Method Development and Retention Analysis for 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires more than just selecting a standard column; it demands a deep mechanistic understanding of the analyte. The compound 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid (a mono-methyl ester derivative of 3-carboxycinnamic acid) presents a unique analytical profile. It contains a highly polar, ionizable benzoic acid moiety (-COOH) coupled with a lipophilic,


-unsaturated methyl ester (the cinnamate system).

This guide objectively compares column chemistries and mobile phase strategies to isolate this compound, providing a self-validating protocol grounded in established methodologies for cinnamic acid derivatives[1][2].

Mechanistic Principles of Retention

To achieve reproducible retention times and sharp peak shapes, we must control the ionization state of the molecule. The benzoic acid group has an estimated


 of ~4.0.
  • Ion Suppression: If analyzed at a neutral pH, the carboxylic acid deprotonates into a carboxylate ion, drastically reducing its interaction with the hydrophobic stationary phase and causing severe peak tailing. By lowering the mobile phase pH to < 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA), the molecule remains fully protonated[1].

  • 
     Interactions:  The extended conjugated system (the aromatic ring and the alkene of the prop-1-en-1-yl group) provides an opportunity for orthogonal separation. While standard alkyl chains (C18) rely purely on hydrophobic dispersion forces, stationary phases with phenyl rings (e.g., Biphenyl or Phenyl-Hexyl) can engage in 
    
    
    
    stacking, offering superior selectivity when separating this compound from closely related structural isomers or degradation products.

Comparative Column Performance

The following table synthesizes the expected chromatographic performance of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid across three distinct stationary phases, utilizing a standard gradient of Water/Acetonitrile with 0.1% Formic Acid[2][3].

Table 1: Stationary Phase Comparison
Column ChemistryPrimary Interaction MechanismEstimated Retention Time (min)*Peak Asymmetry (Tf)Best Application Use-Case
Standard C18 Hydrophobic (Dispersion)12.5 - 13.21.15 - 1.25General purity assays and routine quantification[1].
Biphenyl Hydrophobic +

Stacking
14.8 - 15.51.05 - 1.10Separating the target from other cinnamate/aromatic impurities.
Phenyl-Hexyl Hydrophobic + Moderate

13.8 - 14.21.10 - 1.15Balancing retention time with alternative selectivity.

*Retention times are normalized to a 15-minute linear gradient (5% to 95% Acetonitrile) at 1.0 mL/min on a 150 x 4.6 mm, 5 µm column.

Experimental Protocol: Self-Validating HPLC Workflow

This protocol is designed to be self-validating. By incorporating a System Suitability Test (SST) prior to sample analysis, the method ensures that the chromatographic system is capable of resolving the


-unsaturated ester from potential hydrolysis byproducts.
Phase 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (Milli-Q, 18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. Causality: 0.1% Formic acid ensures a pH of ~2.7, keeping the benzoic acid moiety protonated without damaging the silica backbone of the column[4].

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v).

Phase 2: Chromatographic Conditions
  • Column: Biphenyl, 150 mm × 4.6 mm, 3.0 µm (Chosen for optimal

    
     retention of the cinnamate group).
    
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics, reducing band broadening).

  • Injection Volume: 10 µL.

  • Detection: UV/DAD at 275 nm (Corresponds to the extended conjugation of the methoxy-oxopropenyl system)[1].

Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
12.01090Linear ramp
15.01090Wash
15.19010Re-equilibration
20.09010End
Phase 3: System Suitability and Validation

Following ICH guidelines for analytical validation, inject a standard solution (50 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD

      
       1.0%
      
    • Peak Area %RSD

      
       2.0%
      
    • Theoretical Plates (N)

      
       10,000
      
    • Tailing Factor (Tf)

      
       1.5
      

Method Development Logic Visualization

The following diagram illustrates the logical causality of the method development process for this specific compound, highlighting the critical decision gates.

HPLC_Method_Logic Analyte Analyte: 3-[(1E)-3-Methoxy-3-oxoprop -1-en-1-yl]benzoic acid Problem1 Challenge: Ionizable -COOH Group Risk: Peak Tailing Analyte->Problem1 Problem2 Challenge: Conjugated Cinnamate Risk: Co-elution with impurities Analyte->Problem2 Solution1 Action: Acidify Mobile Phase (0.1% Formic Acid, pH < 3) Problem1->Solution1 Suppress Ionization Validation System Suitability Test (ICH Guidelines) Solution1->Validation Solution2 Action: Utilize Biphenyl Column (Induces π-π interactions) Problem2->Solution2 Maximize Selectivity Solution2->Validation Finalize Method

Workflow for HPLC method development of cinnamic acid derivatives.

Conclusion

For the accurate quantification and purity assessment of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid, controlling the mobile phase pH is non-negotiable. While a standard C18 column will provide adequate retention[3], upgrading to a Biphenyl stationary phase leverages the molecule's extensive


-electron system, providing superior resolution from structurally similar synthetic byproducts. Ensuring strict adherence to the system suitability parameters guarantees that the method remains robust across different instrument platforms.

References

  • Biopolymer Applications Journal (ASJP). Development and validation of high-performance liquid chromatography assay method for simultaneous determination of Caffeic acid. Retrieved from: [Link]

  • Embrapa. Verification of the selectivity of a liquid chromatography method for determination of stilbenes and flavonols in red wines. Retrieved from:[Link]

  • UNESP. Simultaneous HPLC determination of flavonoids and phenolic acids profile in Pêra-Rio orange juice. Retrieved from:[Link]

  • Xia & He Publishing Inc. Chemical Analysis of Polyphenolic Content and Antioxidant Screening of 17 African Propolis Samples Using RP-HPLC and Spectroscopy. Retrieved from:[Link]

Sources

A Comparative Guide to 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid and Cinnamic Acid Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cinnamic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, prized for their wide distribution in nature and their astonishingly broad range of pharmacological activities.[1][2] This guide provides an in-depth comparison between the well-established class of cinnamic acid derivatives and a specific, structurally distinct analogue: 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid. We will dissect their structural nuances, compare physicochemical properties, outline synthetic strategies, and provide robust experimental protocols for their comparative evaluation. The central thesis is that while belonging to the same overarching family, the unique meta-carboxyphenyl substitution and methyl esterification of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid create a unique physicochemical profile, suggesting a differentiated therapeutic potential that warrants dedicated investigation. This document serves as a technical resource for researchers in drug development, offering both foundational knowledge and actionable experimental frameworks.

Introduction to the Molecular Scaffolds

The Cinnamic Acid Backbone: A Privileged Pharmacophore

Cinnamic acid (3-phenyl-2-propenoic acid) is an aromatic carboxylic acid with a simple yet elegant structure: a benzene ring attached to an acrylic acid moiety.[3] This core structure is a key intermediate in the biosynthetic shikimate and phenylpropanoid pathways in plants, leading to a vast array of natural products, including flavonoids, stilbenes, and lignans.[1][4] Its derivatives, which feature substitutions on the phenyl ring (e.g., hydroxyl, methoxy groups) or modifications of the carboxylic acid group (e.g., esters, amides), are consumed in the human diet and have been extensively researched for their therapeutic properties.[1][3] The diverse bioactivities reported for this class—including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects—make it a "privileged scaffold" in drug design.[5][6][7] The nature and position of the substituents play a critical role in modulating the biological efficacy of the resulting compounds.[3][8]

Defining 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid: A Differentiated Cinnamate

At first glance, 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is a member of the cinnamic acid family. Its structure features the characteristic phenylpropenoic acid backbone. However, its specific substitution pattern sets it apart from common, naturally occurring derivatives like caffeic or ferulic acid.

The key distinguishing features are:

  • Meta-Carboxy Substitution: A carboxylic acid group is present at the meta- (or 3-) position of the phenyl ring. This introduces a strong polar, ionizable group that significantly alters the molecule's overall electronic and solubility properties compared to unsubstituted cinnamic acid.

  • Methyl Esterification: The carboxylic acid of the propenoic acid moiety is esterified with a methyl group. This modification masks the acidity of the cinnamate tail, increasing its lipophilicity and potentially altering its interaction with biological targets and its pharmacokinetic profile.

This unique combination of a polar head (benzoic acid) and a more lipophilic tail (methyl cinnamate derivative) creates a molecule with distinct amphiphilic characteristics, suggesting it may interact with biological systems differently than its more conventional relatives.

Comparative Physicochemical and Structural Analysis

The therapeutic potential of a molecule is fundamentally governed by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. The table below compares the calculated properties of our target molecule with parent cinnamic acid and a representative naturally occurring derivative, ferulic acid.

Property3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acidCinnamic AcidFerulic Acid (4-hydroxy-3-methoxycinnamic acid)
Molecular Formula C₁₁H₁₀O₄C₉H₈O₂C₁₀H₁₀O₄
Molecular Weight 206.19 g/mol 148.16 g/mol 194.18 g/mol
XLogP3 (Lipophilicity) 1.91.91.5
Topological Polar Surface Area (TPSA) 63.6 Ų37.3 Ų66.8 Ų
Hydrogen Bond Donors 112
Hydrogen Bond Acceptors 324
Rotatable Bonds 423

Causality Behind the Data: The introduction of the meta-carboxy and methyl ester groups has a predictable yet profound impact. While the XLogP3 value is surprisingly similar to the parent cinnamic acid, the Topological Polar Surface Area (TPSA) is significantly increased to 63.6 Ų, comparable to the more polar ferulic acid. This suggests that while its partitioning behavior in octanol-water might be similar to cinnamic acid, its ability to interact with polar biological surfaces and its potential for membrane transport will be different. The single hydrogen bond donor (from the benzoic acid) versus two in ferulic acid, combined with a higher rotatable bond count, provides a unique structural flexibility and interaction profile for receptor binding.

Synthesis Strategies and Methodologies

The generation of novel analogues for screening is a foundational step in drug discovery. The synthesis of cinnamic acid derivatives is well-established, with several reliable methods available.[2]

General Synthesis of Cinnamic Acid Derivatives

Common synthetic routes include the Perkin reaction, Knoevenagel condensation, and Heck reaction.[2] For creating the (E)-alkene bond with high stereoselectivity, the Horner-Wadsworth-Emmons (HWE) reaction is a superior and widely used method. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.

Proposed Synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Here, we provide a robust, step-by-step protocol for the synthesis of the target compound via an HWE reaction.

Rationale: This approach is chosen for its high yield, excellent stereocontrol to favor the desired (E)-isomer, and mild reaction conditions, which are compatible with the functional groups present in the reactants.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Materials:

  • Methyl 3-formylbenzoate (1 equivalent)

  • Methyl (diethoxyphosphoryl)acetate (1.1 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH) (1.05 equivalents)

  • Methanol (MeOH) and Water

  • 1M Hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of Dimethyl 3,3'-(1E)-ethene-1,2-diyldibenzoate

  • Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add methyl (diethoxyphosphoryl)acetate (1.1 eq) dropwise to the stirred suspension. Causality: The strong base NaH deprotonates the phosphonate, generating the nucleophilic phosphonate carbanion required for the reaction.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Dissolve methyl 3-formylbenzoate (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate diester.

Step 2: Selective Mono-hydrolysis

  • Dissolve the purified diester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (1.05 eq) and stir the mixture at room temperature. Causality: Using a carefully controlled stoichiometry of LiOH at room temperature favors the hydrolysis of only one of the two ester groups, achieving selective mono-saponification.

  • Monitor the reaction by TLC or HPLC to maximize the formation of the mono-acid product while minimizing the di-acid byproduct.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl, resulting in the precipitation of the final product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

Visualization of Synthetic Workflow

G cluster_step1 Step 1: HWE Reaction cluster_step2 Step 2: Selective Hydrolysis A Methyl 3-formylbenzoate + Methyl (diethoxyphosphoryl)acetate B React with NaH in THF A->B C Quench (NH4Cl) & Workup B->C D Purify (Chromatography) C->D E Intermediate Diester D->E F Dissolve Diester in THF/Water E->F Proceed to next step G Add LiOH (1.05 eq) F->G H Acidify (HCl) & Precipitate G->H I Filter & Dry H->I J Final Product I->J

Caption: Synthetic workflow for the target compound.

Comparative Biological Activity and Therapeutic Potential

Broad-Spectrum Bioactivity of Cinnamic Acid Derivatives

The pharmacological versatility of cinnamic acid derivatives is well-documented.[6][9] Different substitution patterns on the phenyl ring lead to a variety of biological effects:

  • Anticancer: Many derivatives exhibit antiproliferative activity against various cancer cell lines, such as breast and colon cancer.[3] The mechanisms often involve the induction of apoptosis.[3][7]

  • Antimicrobial: Cinnamic acid and its analogues show activity against bacteria like Staphylococcus aureus and fungi.[5] Their mode of action can involve disrupting cell membranes and inhibiting biofilm formation.[5][10]

  • Anti-inflammatory: Derivatives can inhibit key inflammatory pathways, such as the NF-κB signaling pathway, by reducing the transcription of pro-inflammatory cytokines.[5]

  • Neuroprotective: Certain analogues have shown promise in models of neurodegenerative diseases, potentially through antioxidant mechanisms or by modulating mitochondrial functions.[11]

Predicted Biological Profile of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

While no specific biological data for this exact molecule is readily available, we can form an expert hypothesis based on its structure:

  • Enzyme Inhibition: The rigid α,β-unsaturated system is a classic Michael acceptor and a common motif in enzyme inhibitors. The molecule's unique polarity and shape, conferred by the meta-carboxy group, could allow it to fit into specific enzyme active sites, potentially inhibiting kinases, proteases, or metabolic enzymes like fatty acid synthase, which are known targets for other cinnamic acid derivatives.[7]

  • Prodrug Potential: The methyl ester may act as a prodrug moiety. In vivo, esterase enzymes could hydrolyze it to the corresponding carboxylic acid. This would unmask a more polar, potentially more active compound at the site of action. This strategy is often used to improve the oral bioavailability of carboxylic acid-containing drugs.

  • Modulated Cell Permeability: The balance between the polar benzoic acid group and the lipophilic methyl ester tail could modulate cell membrane permeability. It may have an optimal balance for entering cells to reach intracellular targets, a property that must be experimentally verified.

Experimental Protocols for Comparative Evaluation

To objectively compare our target molecule with other cinnamic acid derivatives, standardized, self-validating assays are required.

Protocol for In Vitro Enzyme Inhibition Assay

Rationale: This protocol provides a universal framework to determine the inhibitory potency (IC₅₀) of a compound against a target enzyme. Measuring enzyme kinetics is fundamental to understanding a drug's mechanism of action.[12] Using a method that directly measures a near-universal feature of reactions, like heat production, can be applied to almost any enzyme.[13]

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Enzyme Inhibition

Objective: To determine the IC₅₀ value of the test compounds against a chosen enzyme.

Materials:

  • Purified target enzyme of known concentration.

  • Enzyme substrate.

  • Assay buffer (optimized for pH and ionic strength for the target enzyme).

  • Test compounds (dissolved in DMSO, final concentration ≤1%).

  • Positive control inhibitor.

  • Isothermal Titration Calorimeter.

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the assay buffer.

  • Instrument Setup: Set up the ITC instrument to the desired experimental temperature (e.g., 25 °C or 37 °C).

  • Baseline Measurement: Fill the ITC sample cell with the enzyme solution in assay buffer. Fill the injection syringe with the substrate solution. Perform an initial injection series to measure the heat generated by the uninhibited enzymatic reaction (Vmax). This establishes the 100% activity level.

  • Inhibition Measurement: a. Prepare a series of enzyme solutions, each containing a different concentration of the inhibitor (e.g., from 0.1 nM to 100 µM). Incubate for a predetermined time to allow binding. b. For each inhibitor concentration, load the enzyme-inhibitor solution into the sample cell. c. Inject the substrate solution and measure the rate of heat production. Causality: The rate of heat produced is directly proportional to the rate of the enzymatic reaction. An effective inhibitor will reduce this rate.

  • Data Analysis: a. For each inhibitor concentration, calculate the fractional activity by dividing the inhibited reaction rate by the uninhibited rate. b. Plot the fractional activity against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic non-linear regression model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[14]

Visualization of Inhibition Assay Workflow

G cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis A Optimize Assay Buffer B Prepare Enzyme & Substrate Stocks A->B C Prepare Inhibitor Dilution Series B->C E Measure Inhibited Rates (Enzyme + Inhibitor + Substrate) C->E Varying Concentrations D Measure Uninhibited Rate (Enzyme + Substrate) F Calculate Fractional Activity D->F 100% Activity Control E->F G Plot Activity vs. [Inhibitor] F->G H Non-linear Regression Fit G->H I Determine IC50 Value H->I

Caption: Workflow for determining IC50 via enzyme inhibition assay.

Discussion and Future Outlook

This guide has established that 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is a structurally distinct analogue within the broader cinnamic acid family. Its unique combination of a polar benzoic acid moiety and a non-polar methyl cinnamate ester tail results in a differentiated physicochemical profile. While the extensive body of research on cinnamic acid derivatives provides a strong foundation for predicting its potential bioactivity, its unique properties demand empirical validation.[3][6]

The future of this molecule in drug discovery hinges on a systematic and logical research progression:

  • Chemical Synthesis and Validation: The proposed synthetic route must be executed, and the compound's structure unequivocally confirmed using modern spectroscopic techniques (NMR, MS).

  • Broad-Based Screening: The pure compound should be subjected to a battery of in vitro biological assays, including anticancer, antimicrobial, and enzyme inhibition screens, to identify its primary pharmacological activities.[1]

  • Structure-Activity Relationship (SAR) Studies: Based on initial screening hits, a focused library of analogues should be synthesized to explore the SAR. For instance, the position of the carboxylic acid on the phenyl ring could be varied (ortho-, para-), and different ester groups could be installed on the cinnamate tail.

  • In Vivo Evaluation: Promising candidates from in vitro studies must be advanced to animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.[7][10]

References

  • Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3591. [Link]

  • Li, Y., et al. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Journal of Ethnopharmacology.
  • Gomes, P. B., et al. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Expert Opinion on Therapeutic Patents. [Link]

  • De, P., et al. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Current Medicinal Chemistry. [Link]

  • Barreca, D., et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Molecules, 27(23), 8493. [Link]

  • Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed. [Link]

  • Kontogiorgis, C., et al. (2024). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Expert Opinion on Drug Discovery. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 433–442. [Link]

  • Wang, Y., et al. (2021). Synthesis, Antibacterial and Pharmacokinetic Evaluation of Novel Derivatives of Harmine N9-Cinnamic Acid. Molecules, 26(16), 4851. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and Toxicity of Top-Ranked Cinnamic Acid Derivatives Predicted Using Bioinformatics Webservers. ResearchGate. [Link]

  • Singh, S., et al. (2024). Assessment of Anthelmintic Activity of Cinnamic Acid and Its Three Analogs: a Combined in Vitro and in Silico Study. Scientific Reports. [Link]

  • McGill University. (2018). A near-universal way to measure enzyme inhibition. McGill Newsroom. [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Bachurin, S. O., et al. (2018). Bioisosteric Analogues of Cinnamic Acid as Effective Neuroprotectors. Acta Naturae, 10(2), 70-76. [Link]

  • El-Sayed, E. M., et al. (2013). Comparative study of the possible protective effects of cinnamic acid and cinnamaldehyde on cisplatin-induced nephrotoxicity in rats. Journal of Biochemical and Molecular Toxicology, 27(10), 483-490. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]

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A Comparative Guide to the UV-Vis Absorption Characteristics of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It establishes a theoretical framework for understanding the compound's spectral behavior, outlines a robust experimental protocol for its characterization, and provides a comparative analysis against structurally related molecules. Our objective is to equip scientists with the foundational knowledge to predict, measure, and interpret the UV-Vis spectrum of this and similar compounds, a critical step in structural elucidation, purity assessment, and quantitative analysis.

Theoretical Framework: Deconstructing the Chromophore

The UV-Vis absorption properties of an organic molecule are dictated by its electronic structure, specifically the presence of chromophores—moieties that absorb light in the UV-Vis range. The structure of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid contains a highly conjugated system, which constitutes its principal chromophore.

  • Core Components: The molecule is a derivative of both benzoic acid and cinnamic acid. Its structure comprises a benzene ring, a carboxylic acid group, and an acrylic acid methyl ester group.

  • The Conjugated System: The key to its spectral properties is the extended π-electron system that includes the phenyl ring, the exocyclic C=C double bond, and the C=O of the ester group. This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb light at longer wavelengths (a bathochromic or "red" shift) compared to its non-conjugated precursors like benzoic acid.

  • Expected Electronic Transitions:

    • π → π* Transitions: These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the target molecule will make this the dominant transition, likely resulting in a strong absorption band.

    • n → π* Transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl and carboxyl groups) to a π* antibonding orbital. These bands are often observed as shoulders on the main π → π* peak and are particularly sensitive to solvent polarity.

Below is a diagram illustrating the key structural features influencing the molecule's UV-Vis absorption.

cluster_molecule 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid cluster_legend Legend M Core Structure C1 Phenyl Ring (Aromatic π System) C2 C=C Double Bond (Olefinic π System) C3 C=O Carbonyl (Ester) A1 Carboxylic Acid Group (Auxochrome) A2 Methoxy Group (Ester) C1->C2 Conjugation C2->C3 Conjugation K1 Primary Chromophore (π-system) K2 Auxochromic/Modifying Group

Caption: Key chromophoric and auxochromic groups in the target molecule.

Comparative Analysis: Predicting Absorption Maxima (λmax)

CompoundStructureKey ChromophoreTypical λmax (nm)Rationale for Comparison
Benzoic Acid Benzene Ring-COOHPhenyl Ring + Carbonyl~230, ~274[1][2]The foundational aromatic carboxylic acid core. Shows the baseline absorption without extended conjugation.
trans-Cinnamic Acid Benzene Ring-CH=CH-COOHPhenyl Ring + C=C + Carbonyl~270-273[3][4]The direct precursor structure. Demonstrates the significant bathochromic shift from adding the conjugated C=C bond.
Methyl Cinnamate Benzene Ring-CH=CH-COOCH3Phenyl Ring + C=C + Carbonyl~278Shows the effect of esterification of the carboxylic acid, which typically has a minor electronic effect on the λmax of the π → π* transition compared to the free acid.
Target Compound Benzene(COOH)-CH=CH-COOCH3Phenyl Ring + C=C + CarbonylPredicted: 275-285 The addition of the meta-COOH group to the cinnamate structure is expected to have a minor influence on the primary λmax compared to the dominant effect of the extended phenyl-propenoate conjugation.

Table 1: Comparison of UV-Vis λmax for the target compound and related molecules in a polar protic solvent like methanol or ethanol.

Experimental Design: A Protocol for Spectral Characterization

This section details a robust, self-validating protocol for determining the UV-Vis absorption characteristics of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid. The primary objectives are to determine its λmax and molar absorptivity (ε) and to investigate the influence of solvent polarity (solvatochromism).

Materials and Instrumentation
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Solvents: Spectroscopic grade hexane (non-polar), ethanol (polar protic), and acetonitrile (polar aprotic).

  • Analyte: Purified 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

  • Equipment: Calibrated analytical balance, Class A volumetric flasks, and micropipettes.

Experimental Workflow

The following diagram outlines the systematic workflow for acquiring and analyzing the UV-Vis spectral data.

A 1. Stock Solution Preparation (e.g., 1 mg/mL in Ethanol) B 2. Working Solutions (Serial Dilutions) ~1-10 µg/mL A->B D 4. Data Acquisition (Measure Absorbance of each solution) B->D G 7. Repeat for Different Solvents (Hexane, Acetonitrile) B->G C 3. Instrument Setup - Wavelength Scan: 200-400 nm - Baseline Correction (Blank) C->D E 5. Data Analysis - Identify λmax - Plot Absorbance vs. Concentration D->E F 6. Calculate Molar Absorptivity (ε) (From slope of Beer's Law plot) E->F H 8. Comparative Analysis (Solvatochromic Effects) F->H G->H

Caption: Standard workflow for UV-Vis spectrophotometric analysis.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the analyte and dissolve it in 10.00 mL of ethanol to create a 1 mg/mL stock solution. Ensure complete dissolution.

  • Working Solution Preparation: Perform serial dilutions of the stock solution with the same solvent to prepare a series of at least four working solutions with concentrations ranging from approximately 1 µg/mL to 10 µg/mL. Causality: This concentration range is chosen to ensure the measured absorbance values fall within the instrument's linear dynamic range (typically 0.1-1.0 A.U.), a prerequisite for the validity of the Beer-Lambert Law.

  • Instrument Blanking: Fill a quartz cuvette with the pure solvent (e.g., ethanol) to be used for the working solutions. Place it in both the reference and sample holders of the spectrophotometer and run a baseline correction over the desired wavelength range (200-400 nm).[3] Trustworthiness: This step is critical as it digitally subtracts the absorbance of the solvent and cuvette, ensuring the final spectrum is solely that of the analyte.

  • Spectral Measurement: Empty the sample cuvette, rinse it with the lowest concentration working solution, and then fill it with that solution. Record the absorbance spectrum from 200-400 nm. Repeat this process for each of the working solutions, moving from lowest to highest concentration.

  • Determination of λmax: Overlay the obtained spectra. The wavelength at which the maximum absorbance occurs is the λmax.

  • Analysis of Solvatochromism: Repeat steps 1-5 using solvents of different polarities, such as hexane and acetonitrile.

Anticipated Results and Interpretation

Solvent Effects (Solvatochromism)

The position and intensity of absorption bands can be influenced by the polarity of the solvent.[5][6] For the target compound, we anticipate the following:

  • π → π* Transition: This high-intensity band is expected to exhibit a small bathochromic (red) shift as solvent polarity increases. This occurs because the excited state (π*) is generally more polar than the ground state (π) and is thus stabilized to a greater extent by polar solvents, reducing the energy gap for the transition.[7]

  • n → π* Transition: This low-intensity band (if observable) is expected to show a hypsochromic (blue) shift in polar protic solvents like ethanol. The non-bonding electrons of the oxygen atoms can form hydrogen bonds with the solvent, which lowers the energy of the ground state. This increases the energy required for the transition, shifting the absorption to a shorter wavelength.[7][8]

The table below summarizes the expected shifts.

SolventPolarity TypeExpected λmax (π → π)Expected Shift Direction (vs. Hexane)Rationale
HexaneNon-polar~275 nmBaselineMinimal solvent-solute interaction.
AcetonitrilePolar Aprotic~278 nmBathochromic (Red)Stabilization of the more polar π excited state through dipole-dipole interactions.
EthanolPolar Protic~280 nmBathochromic (Red)Stronger stabilization of the π* excited state due to hydrogen bonding capability.

Table 2: Predicted solvatochromic shifts for the primary π → π* absorption band of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

Conclusion

The UV-Vis absorption spectrum of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is predicted to be dominated by a strong π → π* transition with a λmax in the range of 275-285 nm in polar solvents. This is a direct consequence of the extended conjugated system spanning the phenyl ring and the propenoate side chain. The exact position of this maximum is expected to show a slight bathochromic shift with increasing solvent polarity. The experimental protocol detailed herein provides a reliable method for confirming these characteristics and calculating the molar absorptivity, providing essential data for quality control, quantitative assays, and further physicochemical studies in a drug discovery and development pipeline.

References

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  • Pérez-Lustres, J. L., et al. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega, 8(22), 19835–19846. [Link]

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  • Chemsrc. (2026, February 24). (E)-4-(3-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid. Chemsrc.com. [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5695-5705. [Link]

  • PubChem. (n.d.). 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

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A Guide to the Elemental Analysis and Structural Elucidation of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid, focusing on its elemental composition and offering a comparative overview of essential analytical techniques for comprehensive structural elucidation. As Senior Application Scientists, our goal is to equip you with both the theoretical foundations and practical insights necessary for rigorous compound verification.

Theoretical Elemental Analysis: The Foundational Benchmark

Elemental analysis serves as a fundamental technique to determine the mass fractions of carbon, hydrogen, and other elements within a sample.[1] This quantitative method is a critical first step in verifying the empirical formula of a newly synthesized compound.

For 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid, the molecular formula is C₁₁H₁₀O₄ , with a corresponding molecular weight of 206.19 g/mol . Based on this, the theoretical elemental composition is calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01111132.12164.10%
Hydrogen (H)1.0081010.0804.89%
Oxygen (O)15.999463.99631.04%

This theoretical data provides a crucial baseline. Any experimentally determined values should align closely with these percentages to confirm the compound's elemental integrity.

The Reality of Experimental Data and the Path Forward

A comprehensive search of publicly available databases did not yield experimental elemental analysis data for 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid. This is not uncommon for novel compounds and underscores the necessity for in-house analytical verification. The absence of reference data elevates the importance of employing a suite of orthogonal analytical techniques to build a robust and self-validating characterization package.

A Comparative Guide to Alternative Analytical Techniques

While elemental analysis confirms the elemental ratios, it does not provide information about the compound's structure, connectivity, or the presence of isomers. Modern organic chemistry relies heavily on spectroscopic techniques for unambiguous structural determination.[1] Here, we compare the most critical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Comprehensive Compound Characterization

cluster_0 Initial Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Data Integration & Verification A Synthesized Product B Purification (e.g., Crystallization, Chromatography) A->B C Elemental Analysis (Confirm Empirical Formula) B->C Analytical Workflow D Mass Spectrometry (Determine Molecular Weight) B->D Analytical Workflow E FTIR Spectroscopy (Identify Functional Groups) B->E Analytical Workflow F NMR Spectroscopy (Elucidate Full Structure) B->F Analytical Workflow G Correlate All Data C->G D->G E->G F->G H Confirm Structure & Purity G->H

Caption: A typical workflow for the characterization of a new chemical entity.

In-Depth Technique Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[2][3] It provides detailed information about the chemical environment of individual atoms.

  • ¹H NMR Spectroscopy : Reveals the number of different types of protons, their relative numbers, and their neighboring protons. For our target molecule, we would expect to see distinct signals for the aromatic protons, the vinyl protons, the methoxy protons, and the carboxylic acid proton.

  • ¹³C NMR Spectroscopy : Determines the number of different types of carbon atoms. Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.[4]

ParameterInformation ProvidedRelevance to Target Molecule
Chemical Shift (δ) Electronic environment of nuclei.[2]Differentiates aromatic, vinylic, methoxy, and carboxylic acid protons/carbons.
Integration Relative number of nuclei.Confirms the ratio of protons in different environments (e.g., 4 aromatic H, 2 vinylic H, 3 methoxy H, 1 carboxylic H).
Spin-Spin Coupling Connectivity of neighboring nuclei.Establishes the connectivity between the vinylic protons and their coupling to aromatic protons.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5][6][7] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.[7]

For 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid, the expected characteristic absorption bands are:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
Carboxylic AcidC=O stretch1725-1700
EsterC=O stretch1750-1735
AlkeneC=C stretch1650-1600
Aromatic RingC=C stretch1600-1450
EtherC-O stretch1300-1000
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is a primary method for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns.[9][10]

Analysis TypeInformation ProvidedRelevance to Target Molecule
Low-Resolution MS Nominal molecular weight.The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight (206).[10]
High-Resolution MS (HRMS) Exact molecular weight.Provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₁H₁₀O₄).[11]
Fragmentation Pattern Structural fragments.Analysis of the fragment ions can help to confirm the presence of key structural motifs, such as the benzoic acid and methoxy acrylate moieties.

Experimental Protocols

Elemental Analysis (Combustion Method)

This is a standard method for determining the percentage of Carbon, Hydrogen, and Nitrogen.

A Weigh Sample (1-3 mg) B Combust in Oxygen-Rich Atmosphere A->B C Gases Pass Through Reduction Tube B->C D Separation of Gases (CO₂, H₂O) C->D E Detection by Thermal Conductivity D->E F Calculate %C and %H E->F

Caption: Workflow for CHN combustion analysis.

  • Sample Preparation : Accurately weigh 1-3 mg of the dried, pure compound into a tin capsule.

  • Combustion : The sample is dropped into a high-temperature furnace (around 900-1000 °C) with a constant flow of oxygen. The sample combusts, forming CO₂, H₂O, and N₂/NOₓ.

  • Reduction : The combustion gases are passed through a reduction tube (often containing copper) to convert any NOₓ to N₂.

  • Separation : The gases (CO₂, H₂O, N₂) are separated, typically by gas chromatography.

  • Detection : The concentration of each gas is measured by a thermal conductivity detector.

  • Calculation : The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "locked" to the deuterium signal of the solvent. The field homogeneity is optimized by "shimming".

  • Acquisition : Run standard ¹H and ¹³C NMR experiments. For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)
  • Background Scan : Record a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal. This will be subtracted from the sample spectrum.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface using the pressure arm.

  • Sample Scan : Acquire the infrared spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum (plotted as transmittance or absorbance versus wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion : The sample solution is introduced into the mass spectrometer's ion source at a constant flow rate.

  • Ionization : In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ or [M-H]⁻).

  • Mass Analysis : The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Conclusion

The comprehensive characterization of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid requires a multi-faceted analytical approach. While theoretical elemental analysis provides a crucial starting point, its true value is realized when corroborated by a suite of spectroscopic techniques. NMR spectroscopy is indispensable for detailed structural elucidation, FTIR provides a rapid confirmation of functional groups, and mass spectrometry confirms the molecular weight and formula. By integrating the data from these orthogonal methods, researchers and drug development professionals can establish a high degree of confidence in the identity, purity, and structure of this and other novel chemical entities, a cornerstone of scientific integrity and regulatory compliance.

References

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. In EOLSS, MAIN BRANCHES OF CHEMISTRY. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Jack Westin. (n.d.). Mass spectrometry (MS). Retrieved from [Link]

  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]

  • The Madison Group. (2025, December 11). FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. Retrieved from [Link]

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A Comparative Guide to the Definitive Structure Validation of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and pharmaceutical development. A validated crystal structure provides indisputable evidence of atomic connectivity, stereochemistry, and intermolecular interactions, which are critical for understanding biological activity and designing new chemical entities. This guide presents a comprehensive, multi-technique framework for the validation of the crystal structure of a novel organic compound, using 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid as a representative case study. We will compare the "gold standard" method of Single-Crystal X-ray Diffraction (SC-XRD) with essential, complementary spectroscopic techniques. The focus is on creating a self-validating system where data from orthogonal methods converge to provide an unassailable structural assignment.

Introduction

The compound 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is a small organic molecule featuring several key functional groups: a carboxylic acid, a methyl ester, and an α,β-unsaturated system. Each of these groups confers specific chemical and physical properties, and their precise spatial arrangement is critical to the molecule's function. While various analytical techniques can suggest a structure, only SC-XRD can reveal the exact atomic coordinates in the solid state. However, relying on a single technique is insufficient for rigorous validation. True scientific integrity demands a holistic approach where the definitive solid-state structure from XRD is corroborated by techniques that confirm the molecular formula and atomic connectivity in solution. This guide details this integrated validation workflow.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful analytical technique for determining the precise atomic arrangement of a crystalline compound.[1] It provides unambiguous information about bond lengths, bond angles, and intermolecular interactions. The process, from crystal to final structure, is a self-contained validation workflow.

Causality of Experimental Choices

The entire premise of SC-XRD relies on growing a high-quality, single crystal. A "single" crystal is a solid in which the crystal lattice of the entire sample is continuous and unbroken to the edges of the sample, with no grain boundaries. This perfect, repeating array of molecules diffracts X-rays in a predictable pattern, which can then be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus, the atomic positions.

Experimental Workflow: From Crystal to Validated Structure

The journey from a powdered sample to a validated crystal structure involves several critical stages. Each step has internal quality checks to ensure the final model is accurate and reliable.

SC_XRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_refinement Structure Solution & Refinement crystal_growth 1. Crystal Growth (Slow evaporation, vapor diffusion) crystal_selection 2. Crystal Selection (Microscopy, polarization) crystal_growth->crystal_selection mounting 3. Crystal Mounting crystal_selection->mounting data_collection 4. X-ray Diffraction (Data collection on diffractometer) mounting->data_collection solution 5. Structure Solution (Direct methods, Patterson) data_collection->solution refinement 6. Structure Refinement (Least-squares fitting) solution->refinement validation 7. Validation (checkCIF) (Internal consistency checks) refinement->validation final_structure Validated Structure (CIF File) validation->final_structure Final CIF Output

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Protocol 1: Crystallographic Analysis
  • Crystal Growth: Dissolve the synthesized compound in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture). Employ slow evaporation, allowing the solvent to disappear over several days, or vapor diffusion, where a precipitant solvent slowly diffuses into the sample solution.

  • Crystal Selection & Mounting: Identify a well-formed, clear crystal under a microscope. The crystal should be free of cracks or defects. Mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection: Place the mounted crystal on a diffractometer. A stream of liquid nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal vibrations and protecting it from radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting thousands of diffraction spots.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then "solved" using computational methods to generate an initial atomic model. This model is "refined" using a least-squares algorithm to best fit the experimental diffraction data.

  • Structure Validation: The final refined model is checked for self-consistency and adherence to established crystallographic standards using software like PLATON and the International Union of Crystallography's (IUCr) checkCIF service.[2][3][4] This automated process generates a report with ALERTS that highlight potential issues, such as missed symmetry or inconsistent data.[3][4]

Key Validation Metrics for Crystallography

The trustworthiness of a crystal structure is assessed using several key metrics. These are automatically calculated during refinement and scrutinized by the checkCIF protocol.[5][6]

Parameter Description Acceptable Value Significance
R1 (R-factor) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 for high-quality dataLower values indicate a better fit of the model to the data.
wR2 (weighted R-factor) A weighted R-factor based on all reflection data.< 0.15Generally considered a more robust indicator of refinement quality than R1.[7]
GooF (Goodness of Fit) Should be close to 1.~1.0Indicates that the weighting scheme is appropriate and the model is a good fit to the data.
Residual Electron Density The highest peaks and deepest holes in the final difference Fourier map.< ±0.5 e⁻/ųLarge residual peaks may indicate missing atoms or disorder that has not been properly modeled.

Part 2: Orthogonal & Complementary Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the preeminent technique for determining the structure of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and number of unique atoms (primarily ¹H and ¹³C) in a molecule.[1][8][9]

  • Why it's a necessary complement: NMR confirms that the molecule's covalent framework, observed in the solid state by XRD, is maintained in solution. It is also highly sensitive to the presence of impurities or solvent molecules that may not have been modeled in the crystal structure.

  • Sample Preparation: Dissolve ~5-10 mg of the crystalline compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[1]

  • Data Acquisition: Acquire a ¹H NMR spectrum to identify the number and integration of proton signals. Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

  • Spectral Interpretation: Analyze chemical shifts, coupling constants (J-values), and peak integrations to assemble the molecular structure piece by piece.

Technique Expected Observations Inference
¹H NMR - Aromatic protons (multiplets, ~7.5-8.2 ppm).- Vinylic protons (doublets, ~6.5-7.8 ppm, large J-coupling constant >12 Hz).- Methoxy protons (singlet, ~3.8 ppm).- Carboxylic acid proton (broad singlet, >10 ppm).Confirms the presence of the benzene ring, the trans (E) configuration of the double bond, the methyl ester, and the carboxylic acid group.
¹³C NMR - Carbonyl carbons (~165-170 ppm).- Aromatic & vinylic carbons (~120-140 ppm).- Methoxy carbon (~52 ppm).Confirms the carbon backbone and the presence of key functional groups.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions.[10] Its primary role in structure validation is to confirm the molecular weight of the compound, thereby validating its molecular formula.

  • Why it's a necessary complement: MS provides a direct measurement of the compound's mass, which is independent of its crystalline form or solution-state conformation. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy (typically < 5 ppm) to predict the elemental composition unambiguously.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into a mass spectrometer, often using an electrospray ionization (ESI) source, which is gentle and suitable for polar molecules.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Compare the measured exact mass to the theoretical mass calculated for the proposed formula (C₁₁H₁₀O₄).

Technique Proposed Formula Theoretical Mass [M+H]⁺ Acceptable Measured Mass
HRMS (ESI+) C₁₁H₁₀O₄207.0652207.0652 ± 0.0010

Part 3: Comparative Analysis & Data Integration

No single technique tells the whole story. The strength of this validation approach lies in the convergence of data from fundamentally different physical principles.

Integrated Validation Workflow

The following diagram illustrates how these independent techniques form a cohesive, self-validating loop. An inconsistency at any point would invalidate the overall structural assignment and require further investigation.

Validation_Loop cluster_synthesis Synthesis & Purification cluster_validation Orthogonal Validation synthesis Proposed Compound: 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid xrd SC-XRD (3D Atomic Arrangement) synthesis->xrd nmr NMR (Connectivity in Solution) synthesis->nmr ms HRMS (Molecular Formula) synthesis->ms validated Validated Structure xrd->validated Confirms Solid-State Geometry nmr->validated Confirms Covalent Bonds ms->validated Confirms Elemental Composition

Caption: Integrated workflow for definitive structure validation.

Strengths and Limitations: A Comparative Overview
Technique Primary Information Provided Key Strength Key Limitation
SC-XRD 3D atomic coordinates, bond lengths/angles, packing.Unambiguous determination of solid-state structure.Requires a high-quality single crystal; structure may differ from solution state.
NMR Atomic connectivity, stereochemistry in solution, purity.The most powerful tool for structure elucidation in solution.[1][11]Does not provide information on crystal packing or precise bond lengths/angles.
HRMS Exact molecular weight and elemental formula.Extremely sensitive and provides definitive molecular formula.[12]Provides no information about atomic connectivity or isomerism.

Conclusion

The validation of a crystal structure, such as that of 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid, is not complete upon the successful refinement of X-ray diffraction data. True scientific rigor is achieved through an integrated, multi-technique approach. By combining the definitive solid-state analysis of SC-XRD with the solution-state connectivity data from NMR and the unambiguous molecular formula confirmation from HRMS, researchers can construct a self-validating data package. This holistic methodology ensures that the reported structure is not merely a plausible model but a comprehensively verified chemical fact, providing a solid foundation for further research and development.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. (2026). University of Washington. [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021). Kanan Lab, Stanford University. [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014). Journal of Natural Products. [Link]

  • IUCr checkCIF procedure. International Union of Crystallography. [Link]

  • Quantitative mass spectrometry-based assay development and validation: from small molecules to proteins. (2013). PubMed. [Link]

  • Structure validation in chemical crystallography. (2009). National Institutes of Health. [Link]

  • IUCr checkCIF procedure. International Union of Crystallography. [Link]

  • Crystal Structure Validation. Massachusetts Institute of Technology. [Link]

  • IUCr checkCIF procedure. International Union of Crystallography. [Link]

  • IUCr checkCIF procedure. International Union of Crystallography. [Link]

  • IUCr checkCIF procedure. International Union of Crystallography. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. (2020). LCGC International. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). ACS Publications. [Link]

  • Validation and checking of crystal structures. 7th European Crystallography School. [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. American Chemical Society. [Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA. [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. (2021). International Union of Crystallography. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, a compound that, while integral to specific research applications, requires meticulous handling and disposal due to its potential hazards. This document is designed to be a practical, step-by-step resource, grounded in established safety protocols and regulatory compliance, to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Inferred Hazards: Based on data for related compounds such as 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid and 3-methoxybenzoic acid, this compound is anticipated to be a hazardous substance.[1][2][3]

  • Skin and Eye Irritation: Like many benzoic acid derivatives, it is expected to cause skin irritation and serious eye irritation or damage.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]

  • Oral Toxicity: It may be harmful if swallowed.[2]

Chemical and Physical Properties Summary

PropertyInferred Value/InformationSource
Appearance Likely a solid, crystalline powder.[1]
Reactivity Incompatible with strong oxidizing agents and strong bases.[1] Thermal decomposition may produce carbon monoxide and carbon dioxide.[2][7][1][2][7]
Hazard Classification Expected to be classified as a hazardous waste due to its irritant properties.[8][9][8][9]

Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to handling 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid for any purpose, including disposal, the following personal protective equipment must be worn to minimize exposure:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If handling the compound as a powder and there is a risk of dust generation, a NIOSH-approved respirator may be necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Containment and Cleanup: Moisten the spilled material with a damp cloth or paper towel to prevent dust from becoming airborne.[1] Carefully sweep up the solid material and place it into a clearly labeled, sealed container for hazardous waste disposal.[1][2][11]

  • Decontamination: Clean the spill area thoroughly with soap and water.[4]

  • Waste Disposal: The collected spill debris is also considered hazardous waste and must be disposed of accordingly.[10]

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Notify Authorities: Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team.[10]

Step-by-Step Disposal Procedure

The disposal of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid must comply with federal, state, and local regulations.[8] The following procedure is a general guideline; always consult your institution's specific waste management protocols.

Step 1: Waste Classification

Based on its inferred properties as a skin and eye irritant, this compound should be treated as a hazardous chemical waste.[8][9] It does not meet the criteria for drain disposal.[1][12]

Step 2: Waste Collection and Segregation

  • Solid Waste: Collect uncontaminated solid 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid in its original container or a compatible, clearly labeled hazardous waste container.[4][13] The label must include the full chemical name and the words "Hazardous Waste".[13]

  • Contaminated Materials: Any items contaminated with the compound, such as gloves, weighing paper, and spill cleanup materials, must also be collected in a designated hazardous waste container.

  • Segregation: This acidic organic waste should be segregated from bases, oxidizing agents, and other incompatible materials to prevent dangerous reactions.[13][14]

Step 3: Waste Storage

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[13]

  • The container must be kept closed at all times, except when adding waste.[13]

  • Ensure the storage area is secure and under the control of laboratory personnel.[13]

Step 4: Arranging for Disposal

  • Once the waste container is nearly full, contact your institution's EH&S office to arrange for a hazardous waste pickup.[13]

  • Do not accumulate large quantities of waste in the laboratory.[8] All hazardous waste must be disposed of through a licensed waste facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

DisposalWorkflow cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure Start Identify Waste: 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid Assess Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential Oral Toxicity Start->Assess Classify Classify as Hazardous Waste Assess->Classify Collect Collect in Labeled, Compatible Container Classify->Collect Initiate Disposal Segregate Segregate from Incompatible Materials (Bases, Oxidizers) Collect->Segregate Store Store in Satellite Accumulation Area Segregate->Store Arrange Arrange for Pickup by EH&S Store->Arrange

Sources

Personal protective equipment for handling 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, handling highly functionalized organic intermediates requires a rigorous, systems-based approach to laboratory safety. 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid—a compound featuring both a carboxylic acid moiety and an


-unsaturated methyl ester—presents specific operational challenges. Because it is typically handled as a fine, dry powder, the primary risks are particulate aerosolization and localized tissue irritation.

This guide provides authoritative, step-by-step methodologies for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring that your laboratory operations remain both scientifically rigorous and strictly compliant with safety standards.

Hazard Assessment & The Causality of Protection

Safety protocols are not arbitrary checklists; they are logical responses to chemical realities. According to the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), a thorough hazard assessment must dictate the selection of all protective gear[1].

  • Physical State Hazards (Solid Powder): The primary risk during routine handling (e.g., weighing, transferring) is the generation of airborne dust. Inhalation of fine organic particulates can cause acute respiratory tract irritation. Therefore, engineering controls—specifically, handling the material inside a certified chemical fume hood or a vented balance safety enclosure—must supersede PPE as your primary line of defense[2].

  • Chemical Reactivity Hazards (Acid/Ester): The carboxylic acid group is a known mild-to-moderate irritant to mucous membranes and the eyes. Furthermore, the

    
    -unsaturated ester functionality can act as a skin sensitizer upon prolonged contact. This necessitates a strict, impermeable barrier approach for the hands and eyes to prevent both acute irritation and chronic sensitization.
    
Logical Workflow for PPE Selection

PPESelection A Hazard Assessment: 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid B Physical State: Fine Solid Powder Risk: Aerosolization & Inhalation A->B C Chemical Properties: Organic Acid/Ester Risk: Tissue Irritation & Sensitization A->C D Primary Engineering Control: Chemical Fume Hood B->D E Eye Protection: Snug-fitting Safety Goggles B->E F Hand Protection: Nitrile Gloves (>= 4 mil) C->F G Body Protection: FR Lab Coat & Closed Shoes C->G

Figure 1: Causality-driven workflow mapping chemical hazards to specific engineering and PPE controls.

Minimum Required PPE & Specifications

The following table summarizes the quantitative and qualitative specifications for the PPE required when handling this compound.

PPE CategorySpecificationCausal Justification
Hand Protection Disposable Nitrile Gloves (

4 mil thickness)
Provides an excellent electrostatic barrier against dry organic solids and adequate chemical resistance for incidental splash contact with common reconstitution solvents (e.g., DMSO, DMF).
Eye Protection ANSI Z87.1-compliant Safety GogglesPrevents the ingress of aerosolized particulates. Standard safety glasses with side shields leave gaps and are insufficient for fine powders.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe shoesProtects street clothing from particulate contamination. FR material is required if the compound will be subsequently dissolved in flammable organic solvents.
Respiratory N95/P100 Particulate Respirator (Conditional)Required only if weighing cannot be performed inside a certified chemical fume hood[2]. Requires prior medical clearance and fit-testing[1].

Self-Validating Operational Protocols

To build trust in your experimental outcomes, your safety protocols must be self-validating—meaning each step contains a built-in check to confirm it was executed correctly.

Protocol A: Safe Weighing and Stock Solution Preparation

Organic powders are highly susceptible to static cling, which can cause the powder to repel from the spatula and aerosolize into the user's breathing zone.

  • Environmental Verification: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

    • Validation Check: Observe the digital airflow monitor or tape a Kimwipe to the sash to visually confirm inward directional airflow.

  • PPE Integrity Check: Don your FR lab coat, safety goggles, and nitrile gloves.

    • Validation Check: Inspect gloves for micro-tears by trapping air inside the glove, rolling the cuff, and applying pressure to ensure no air escapes.

  • Static Mitigation: Place an anti-static weigh boat on the analytical balance. Use an anti-static gun (e.g., Zerostat) on the weigh boat to neutralize surface charges.

  • Material Transfer: Using a grounded stainless steel spatula, transfer the 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid slowly. Keep the source bottle and the weigh boat as close together as possible to minimize the transit path.

  • Phase Trapping (Solubilization): Rather than transporting the dry powder across the lab, add your solvent (e.g., DMSO) directly to the weigh boat or transfer the solid to a sealable vial inside the hood before adding the solvent.

    • Validation Check: Complete dissolution of the powder into the liquid phase confirms that the particulate inhalation hazard has been successfully neutralized.

Protocol B: Minor Spill Response & Decontamination

If a minor spill (<50g) occurs outside of containment, immediate and calculated action is required to prevent the spread of the irritant.

SpillResponse S1 1. Assess Spill (Volume & Location) S2 2. Don PPE (Nitrile, Goggles, Coat) S1->S2 S3 3. Containment (Cover with damp towel) S2->S3 S4 4. Collection (Plastic scoop to bin) S3->S4 S5 5. Decontamination (Soap & water wash) S4->S5

Figure 2: Step-by-step logical pathway for responding to a minor solid chemical spill.

  • Assess & Isolate: Warn personnel in the immediate vicinity. Do not attempt cleanup without full PPE (Goggles, Nitrile gloves, Lab coat).

  • Dust Suppression (Critical): Do NOT dry sweep the powder. Dry sweeping will forcefully aerosolize the reactive ester/acid particulates into the air[2]. Instead, gently cover the spill with absorbent paper towels lightly dampened with water or a compatible solvent.

  • Collection: Use a disposable plastic scoop or a stiff piece of cardboard to push the dampened mass into a sealable, wide-mouth hazardous waste container.

  • Chemical Decontamination: Because the compound contains a carboxylic acid moiety, it is susceptible to basic/aqueous removal. Wipe down the affected surface with a mild soap and water solution, followed by a final wipe with 70% ethanol or isopropanol to remove any residual organic residue.

Disposal & Waste Management Plan

Proper disposal is a critical component of chemical stewardship and regulatory compliance.

  • Solid Waste (Unused chemical, contaminated towels, empty vials): Must be placed in a clearly labeled, leak-proof container designated for "Hazardous Solid Organic Waste." Do not mix with heavy metals or strong oxidizers.

  • Liquid Waste (Stock solutions in DMSO/DMF): Must be collected in a compatible, high-density polyethylene (HDPE) or glass carboy labeled "Hazardous Non-Halogenated Organic Waste."

  • PPE Disposal: Gloves and bench paper that have come into direct contact with the pure compound must be treated as chemically contaminated solid waste.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.